molecular formula C10H21OH<br>C10H22O B1221508 isodecanol CAS No. 25339-17-7

isodecanol

カタログ番号: B1221508
CAS番号: 25339-17-7
分子量: 158.28 g/mol
InChIキー: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Foundational & Exploratory

An In-depth Technical Guide to Isodecanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecanol (CAS: 25339-17-7), a branched-chain C10 alcohol, is a versatile liquid that serves as a key intermediate, solvent, and performance-enhancing additive in numerous chemical and industrial processes.[1][2] As a mixture of isomers, typically consisting of trimethyl-1-heptanols and dimethyl-1-octanols, its unique branched structure imparts properties such as low volatility and excellent compatibility with organic materials.[2] This guide provides a comprehensive overview of this compound's chemical properties, laboratory applications, and safety protocols, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid characterized by a mild alcoholic odor.[2][3] Its physical and chemical properties are critical for its application in a laboratory setting. Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂O[4][5]
Molecular Weight 158.28 g/mol [5]
Appearance Clear, colorless liquid[2][6]
Odor Mild, characteristic alcohol odor[2][3]
Density 0.838 - 0.841 g/mL at 20°C[7][8]
Boiling Point 215 - 225°C at 760 mmHg[6][7]
Melting Point -60°C to 7°C (Varies with isomer mix)[7][8]
Flash Point 87.1 - 104°C[2][9]
Auto-ignition Temperature ~266 - 280°C[2][10]
Vapor Pressure ~0.02 - 0.0365 mmHg at 25°C[2][3][6]
Vapor Density ~5.5 (Air = 1)[2][3]
Refractive Index ~1.434 - 1.440 at 20°C[6]
Solubility Insoluble or low solubility in water; soluble in most organic solvents like alcohol, benzene (sparingly), and chloroform (slightly).[3][6]
logP (Octanol/Water Partition Coefficient) ~3.71 - 3.94[2]

Laboratory and Industrial Applications & Methodologies

This compound's utility spans various applications, from the synthesis of performance materials to its role in extraction and formulation processes.

1. Precursor for Plasticizer Synthesis (Diisodecyl Phthalate - DIDP)

A primary application of this compound is in the synthesis of high-molecular-weight plasticizers, most notably Diisodecyl Phthalate (DIDP). DIDP is valued for its low volatility, high thermal stability, and excellent electrical resistance, making it ideal for durable polymer applications.

Experimental Protocol: Laboratory-Scale Synthesis of DIDP

The synthesis is a two-stage esterification reaction between this compound and phthalic anhydride.[4]

  • Materials: Phthalic anhydride, this compound (molar ratio of this compound to phthalic anhydride typically 2.3:1 to 2.7:1), tetra-isopropyl titanate (catalyst), 5% sodium carbonate solution, deionized water.[4]

  • Apparatus: A reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Methodology:

  • Mono-esterification: Charge the reactor with phthalic anhydride and this compound. Purge with nitrogen and begin stirring. Heat the mixture to 140-150°C to facilitate the formation of the monoester.[6][11] This initial reaction is typically rapid.[4]

  • Di-esterification: Add the titanate catalyst. Increase the temperature to 180-220°C. Water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards the formation of the diester, DIDP. Monitor the reaction's progress by measuring the acid value of the mixture; the reaction is complete when the acid value drops to a predetermined low level.

  • Purification:

    • Cool the reaction mixture and remove excess this compound via vacuum distillation.

    • Neutralize the crude product by washing with a sodium carbonate solution to remove any residual acid catalyst and unreacted phthalic anhydride.

    • Wash the ester with deionized water until the aqueous phase is neutral.

    • Dry the final product under vacuum to remove residual water, yielding purified DIDP.

G Workflow for Diisodecyl Phthalate (DIDP) Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactor: Phthalic Anhydride + this compound Monoester Mono-esterification (140-150°C, N2 Purge) Reactants->Monoester Catalyst Add Titanate Catalyst Monoester->Catalyst Diester Di-esterification (180-220°C) Remove H2O via Dean-Stark Catalyst->Diester Crude Crude DIDP Product Diester->Crude Dealcohol Vacuum Distillation (Remove excess this compound) Crude->Dealcohol Neutralize Neutralization (Na2CO3 wash) Dealcohol->Neutralize Wash Water Washing (until neutral pH) Neutralize->Wash Dry Vacuum Drying Wash->Dry Final Purified DIDP Dry->Final

A simplified workflow for the synthesis of Diisodecyl Phthalate (DIDP).

2. Component in Lubricant Formulations

This compound is used both as a direct additive and as a reactant for synthesizing ester base oils in advanced lubricant formulations.[10] Its branched structure contributes to favorable viscosity stability and anti-wear properties.[10][12]

Methodology: Evaluating Anti-Wear Properties (ASTM D4172)

The four-ball wear test is a standard method to evaluate the anti-wear properties of a lubricant.

  • Preparation: A lubricant blend containing this compound is prepared.

  • Test Execution: Three steel balls are clamped together in a cup containing the lubricant, and a fourth ball is rotated against them under a specified load (e.g., 392 N), speed, and temperature (e.g., 75°C).[3]

  • Analysis: After a set duration, the wear scars on the three stationary balls are measured. A smaller wear scar diameter indicates superior anti-wear protection.[3] this compound-based formulations often show smaller wear scars compared to conventional mineral oils.[3]

3. Anti-Foaming Agent

In processes like textile manufacturing and lubricant formulation, foam can reduce efficiency and product quality.[7] this compound acts as an effective anti-foaming agent by reducing surface tension and destabilizing the liquid films that create foam.[7]

Methodology: Evaluating Defoaming Efficacy (Gas Sparging Method)

  • Setup: A known volume of a foaming liquid is placed in a graduated cylinder equipped with a gas sparger.[8]

  • Foam Generation: Air is introduced at a constant flow rate to generate a stable foam column. The initial foam volume is recorded.[8]

  • Agent Addition: A specific concentration of this compound is added to the liquid.

  • Measurement: The time taken for the foam to collapse (knockdown time) is recorded. Gas flow is continued to assess the agent's ability to suppress subsequent foam formation over time (persistence).[8]

4. Solvent in Extraction Processes

This compound's chemical resistance and solvent properties make it suitable for extraction processes, such as in the production of phosphoric acid.[13] In wet-process phosphoric acid purification, organic solvents like alcohols are used to extract phosphoric acid from aqueous solutions containing impurities.[9][14]

Safety and Handling in the Laboratory

This compound is a combustible liquid and can cause skin and serious eye irritation.[2][7] Adherence to proper safety protocols is mandatory for its handling.

  • Personal Protective Equipment (PPE): Wear protective gloves (tested to EN 374), safety goggles or a face shield, and appropriate lab clothing.[2][7]

  • Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control airborne mists or vapors.[10]

  • Handling: Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge. Use non-sparking tools. Keep away from open flames, heat, and strong oxidants.[2][10]

  • Storage: Store in a cool, well-ventilated place, separated from strong oxidants. Keep containers tightly sealed.[2]

  • Spills: In case of a spill, collect the liquid in sealable containers. Absorb the remaining liquid with sand or an inert absorbent and dispose of it according to local regulations.[10]

G This compound Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal Assess Assess Hazards (Review SDS) PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Dispense Dispense Chemical (Avoid skin/eye contact) Vent->Dispense Ground Keep away from Ignition Sources (Heat, Flames, Sparks) Dispense->Ground Incompat Separate from Strong Oxidants Dispense->Incompat Store Store in a Cool, Ventilated Area (Tightly sealed container) Incompat->Store Waste Dispose of Waste (Follow institutional guidelines) Store->Waste Decontaminate Clean Work Area & Wash Hands Waste->Decontaminate

A general workflow for the safe handling of this compound in a lab setting.

References

Synthesis of Isodecanol via the Oxo Process: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isodecanol, a crucial branched-chain alcohol, through the industrially significant oxo process. This document details the underlying chemical transformations, experimental protocols, and key process parameters, with a focus on providing actionable data for research and development professionals.

Introduction

This compound is a ten-carbon branched primary alcohol that, due to its unique properties, finds extensive application as a precursor in the synthesis of plasticizers, lubricants, and surfactants. The oxo process, also known as hydroformylation, is the primary industrial route for its production. This process involves the reaction of a C9 olefin, typically a propylene trimer (nonene), with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an intermediate aldehyde, which is subsequently hydrogenated to yield this compound. The term "this compound" refers to a mixture of C10 isomers, with the specific composition depending on the nonene feedstock and the precise reaction conditions.[1][2]

The Oxo Process: Core Reactions

The synthesis of this compound via the oxo process is a two-stage reaction sequence:

  • Hydroformylation of Nonenes: In this initial step, a mixture of nonene isomers reacts with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst to produce a mixture of C10 aldehydes (decanals). This reaction is the core of the oxo process and dictates the isomeric distribution of the final product. Both cobalt and rhodium-based catalysts are used industrially, with rhodium catalysts generally exhibiting higher activity and selectivity under milder conditions.[3][4]

  • Hydrogenation of Decanals: The resulting mixture of decanal isomers is then hydrogenated to the corresponding this compound isomers. This step is typically carried out using a nickel-based catalyst.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Hydroformylation of Nonenes

This protocol describes a representative lab-scale hydroformylation of a nonene mixture using a rhodium-based catalyst.

Materials:

  • Nonene feedstock (propylene trimer)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (TPP) ligand

  • Synthesis gas (CO/H₂ molar ratio typically 1:1 to 1:1.77)[5]

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.

  • Solvent (e.g., ethyl benzoate)[5]

Procedure:

  • The autoclave reactor is thoroughly cleaned and dried.

  • The reactor is charged with the nonene feedstock, the rhodium catalyst precursor, the triphenylphosphine ligand, and the solvent. A typical rhodium concentration is around 300 ppm.[5]

  • The reactor is sealed and purged several times with nitrogen to remove any air.

  • The reactor is then pressurized with synthesis gas to the desired pressure.

  • The stirrer is started, and the reactor is heated to the reaction temperature.

  • The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of nonene and the selectivity to aldehydes.

  • Upon completion of the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

  • The crude aldehyde mixture is collected for the subsequent hydrogenation step.

Hydrogenation of Decanals

This protocol outlines the hydrogenation of the crude decanal mixture to this compound.

Materials:

  • Crude decanal mixture from the hydroformylation step

  • Raney® Nickel catalyst[6][7]

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor (can be the same as for hydroformylation)

  • Solvent (e.g., water or an alcohol)[6][7]

Procedure:

  • The autoclave reactor is charged with the crude decanal mixture and the Raney® Nickel catalyst (typically 10 wt% of the aldehyde).[7]

  • The reactor is sealed and purged with nitrogen, followed by purging with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure.

  • The mixture is stirred and heated to the reaction temperature.

  • The progress of the hydrogenation is monitored by GC analysis of samples to track the disappearance of the aldehydes and the formation of the corresponding alcohols.

  • Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.

  • The reaction mixture is filtered to remove the Raney® Nickel catalyst. The catalyst can often be reused for several cycles.[7]

  • The resulting crude this compound is then subjected to purification.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. It is important to note that the optimal conditions and resulting yields can vary significantly based on the specific catalyst system, reactor design, and feedstock composition.

Table 1: Hydroformylation of Nonenes - Typical Reaction Parameters and Performance

ParameterRhodium-based CatalystCobalt-based Catalyst
Catalyst Rh(acac)(CO)(PPh₃)[5]HCo(CO)₄[8]
Temperature 105-120 °C[5]140 °C[8][9]
Pressure 2.0 MPa[5]30 bar (3.0 MPa)[8][9]
Syngas (H₂/CO) 1.13:1[5]1:1 to 2:1
Catalyst Conc. ~300 ppm Rh[5]-
Ligand Conc. 10% PPh₃[5]-
Aldehyde Selectivity >93%[5]High
n-/iso-aldehyde Ratio ~7[5]Varies

Table 2: Hydrogenation of Decanals - Typical Reaction Parameters and Performance

ParameterValue
Catalyst Raney® Nickel[6][7]
Temperature Room Temperature to 180°C
Pressure 3.0 MPa H₂[7]
Catalyst Loading ~10 wt%[7]
Solvent Water or Alcohol[6][7]
Reaction Time 12-24 hours[7]
Alcohol Yield High (>90%)[6][7]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₂O[10][11]
Molar Mass 158.28 g/mol [10][11]
Appearance Colorless liquid[10][11]
Odor Weak, alcoholic[10][11]
Boiling Point 215-225 °C[10][12][13]
Melting Point -60 °C[10][11][13]
Flash Point 95 °C[10][12][13]
Density 0.838 g/mL at 20 °C[10][11][12]
Solubility in Water Insoluble[14]

Purification of this compound

Crude this compound from the hydrogenation step contains several impurities that need to be removed to meet commercial specifications.[1] Common impurities include unreacted nonenes, residual decanals, other alcohols (isooctyl and isononyl), and traces of the catalyst.[1][2]

The primary method for purifying crude this compound is fractional distillation .[1] Due to the high boiling point of this compound, this is often performed under vacuum to prevent thermal degradation of the product.[1] Adsorption techniques using molecular sieves (typically 3A) can be employed to remove water and polar impurities like residual aldehydes.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the oxo process.

Isodecanol_Synthesis Nonene Nonene Feedstock (Propylene Trimer) Hydroformylation Hydroformylation Reactor (Rhodium or Cobalt Catalyst) Nonene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Aldehyde Crude Decanal Mixture Hydroformylation->Aldehyde C₁₀ Aldehydes Hydrogenation Hydrogenation Reactor (Nickel Catalyst) Aldehyde->Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound C₁₀ Alcohols Purification Purification (Vacuum Distillation) Crude_this compound->Purification This compound Purified this compound Purification->this compound

Caption: Workflow for the synthesis of this compound via the Oxo process.

References

An In-depth Technical Guide to Isodecanol: Structural Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isodecanol (CAS No: 25339-17-7) is a ten-carbon, branched-chain alcohol that is a crucial component in numerous industrial and pharmaceutical applications. It is not a single chemical entity but rather a complex mixture of structural isomers with the general chemical formula C₁₀H₂₂O.[1] This isomeric complexity significantly influences its physicochemical properties and, consequently, its functional performance. In the pharmaceutical and drug development sectors, this compound is utilized as a versatile solvent and a precursor for synthesizing key pharmaceutical intermediates.[1] This guide provides a comprehensive technical overview of this compound's isomeric forms, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Isomerism

The term "this compound" broadly refers to a mixture of C10 branched-chain primary alcohols. The specific composition of commercial this compound can vary significantly depending on the olefin feedstock and the manufacturing process employed.[1][2] The most common isomers found in commercial grades are typically mixtures of trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] 8-methylnonan-1-ol is another frequently cited specific isomer.[1][3]

The branching of the carbon chain is a critical structural feature that differentiates this compound isomers from their straight-chain counterpart, 1-decanol. This branching significantly impacts physical properties such as boiling point, viscosity, and solvency.[1] Generally, increased branching leads to a lower boiling point compared to the linear isomer due to reduced van der Waals forces.[4] The position of the hydroxyl group and the location of the methyl branches also have a substantial influence on the solubility and polarity of the isomers.[5]

Isodecanol_Isomers cluster_main This compound (C₁₀H₂₂O) cluster_isomers Typical Isomeric Composition This compound This compound (CAS: 25339-17-7) Trimethylheptanols Trimethyl-1-heptanols This compound->Trimethylheptanols Dimethyloctanols Dimethyl-1-octanols This compound->Dimethyloctanols 8-Methylnonanol 8-Methylnonan-1-ol This compound->8-Methylnonanol Other Other Branched Isomers This compound->Other

Fig. 1: Hierarchical relationship of this compound and its common isomers.

Physicochemical Properties

The properties of this compound are typically reported for the mixture of isomers, as this is its most common commercial form. The following table summarizes these properties and provides a comparison with the linear isomer, 1-decanol, to highlight the influence of structural isomerism.

PropertyThis compound (Isomer Mixture)1-Decanol (Linear Isomer)Reference
Molecular Formula C₁₀H₂₂OC₁₀H₂₂O[6]
Molecular Weight 158.28 g/mol 158.28 g/mol [6]
Appearance Colorless, slightly viscous liquidColorless viscous liquid[3][6]
Odor Mild, characteristic alcoholic odorSweet, fat-like odor[1][6]
Melting Point -60 °C6.4 °C[6][6]
Boiling Point 215-225 °C232.9 °C[6][6]
Density 0.838 g/mL at 20 °C0.8297 g/cm³ at 20 °C[6][6]
Flash Point 95 °C82 °C (closed cup)[6][7]
Water Solubility Insoluble37 mg/L at 25 °C (Insoluble)[3][6][8]

Experimental Protocols

This compound is primarily synthesized through two main industrial methods: the Oxo process and the Ziegler process.[1]

3.1.1 The Oxo Process (Hydroformylation)

The Oxo process is the most common method for producing this compound from nonenes (C9 olefins).[1] It involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) followed by hydrogenation.[1]

  • Methodology:

    • Reaction: Nonene isomers are reacted with syngas in a high-pressure reactor. This hydroformylation step is typically catalyzed by cobalt or rhodium-based complexes to produce a mixture of C10 aldehydes.[1]

    • Hydrogenation: The resulting aldehydes are then hydrogenated, often using a nickel catalyst, to convert them into the corresponding this compound isomers.[1]

    • Purification: The crude this compound is purified by distillation to remove unreacted starting materials, byproducts, and to isolate the desired fraction.[1]

Oxo_Process cluster_inputs Reactants cluster_process Process Steps cluster_outputs Products Nonenes Nonene Isomers (C₉H₁₈) Hydroformylation Hydroformylation (Co or Rh Catalyst) Nonenes->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Aldehydes C₁₀ Aldehyde Intermediates Hydroformylation->Aldehydes Hydrogenation Hydrogenation (Ni Catalyst) This compound This compound Isomers Hydrogenation->this compound Purification Purification (Distillation) Purified_this compound Purified this compound Purification->Purified_this compound Aldehydes->Hydrogenation This compound->Purification

Fig. 2: Workflow for the synthesis of this compound via the Oxo Process.

3.1.2 The Ziegler Process

This process involves the oxidation of trialkylaluminum compounds.[1]

  • Methodology:

    • Growth Reaction: Triethylaluminum is reacted with ethylene in a "growth" reaction, which inserts ethylene molecules into the aluminum-carbon bonds to form higher molecular weight trialkylaluminum compounds.[1]

    • Oxidation: The resulting trialkylaluminum compounds are oxidized with air to form aluminum alkoxides.

    • Hydrolysis: The aluminum alkoxides are then hydrolyzed with water to yield the this compound isomers and aluminum hydroxide.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and essential technique for separating, identifying, and quantifying the various isomers within an this compound mixture.[1][6]

  • Methodology:

    • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1000 ppm) in a suitable solvent such as dichloromethane or hexane. For quantitative analysis, an internal standard (e.g., n-dodecanol) should be added.[1]

    • GC Separation:

      • Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).[6]

      • Injector Temperature: Set to approximately 250 °C.[6]

      • Oven Program: Begin at a low temperature (e.g., 50 °C), hold for several minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all C10 isomers.[6]

      • Carrier Gas: Use Helium at a constant flow rate.[6]

    • MS Detection:

      • Ionization Mode: Use Electron Ionization (EI) at 70 eV.[6]

      • Acquisition Mode: Scan a mass range of m/z 35-400 to identify characteristic mass spectra. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[6]

    • Data Analysis: Isomers are separated based on their boiling points and interaction with the stationary phase, resulting in different retention times. The mass spectrum of each separated peak is used to confirm its identity as a C10 alcohol and to help elucidate its specific branched structure based on fragmentation patterns.[1]

GCMS_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution + Internal Standard) Sample->Preparation Injection GC Injection & Separation (Capillary Column) Preparation->Injection Detection MS Detection (Electron Ionization, 70 eV) Injection->Detection Analysis Data Analysis (Retention Time & Mass Spectra) Detection->Analysis Result Isomer Identification & Quantification Analysis->Result

Fig. 3: Experimental workflow for GC-MS analysis of this compound isomers.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API), its isomeric complexity and physicochemical properties make it valuable in several areas of pharmaceutical development.

  • Specialty Solvent and Excipient: Its favorable solvency, low volatility, and safety profile make it a suitable solvent in certain drug formulations and for the extraction of natural products.[6]

  • Pharmaceutical Intermediate: this compound is a key starting material for various pharmaceutical intermediates. Its branched alkyl chain can be used to introduce lipophilicity into a molecule, which can be a critical strategy for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Skin Permeation Enhancer: A significant application in drug development is its role as a skin permeation enhancer in topical and transdermal formulations.[6] Long-chain alcohols like this compound can increase the penetration of APIs through the skin's primary barrier, the stratum corneum.[6]

Mechanism of Skin Permeation Enhancement

There is limited evidence suggesting this compound interacts directly with specific biological signaling pathways.[6] Instead, its primary mechanism as a permeation enhancer is the physicochemical disruption of the highly ordered lipid lamellae within the stratum corneum.[6] This disruption increases the fluidity of the lipid bilayers, creating pathways that allow for easier passage of API molecules through the skin barrier.

Permeation_Mechanism This compound This compound (in topical formulation) SC Stratum Corneum (Ordered Lipid Lamellae) This compound->SC interacts with Disruption Physicochemical Disruption (Increased Fluidity) SC->Disruption leads to Permeation Enhanced Permeation of Active Ingredient (API) Disruption->Permeation results in

Fig. 4: Mechanism of this compound as a skin permeation enhancer.

Conclusion

This compound is a versatile chemical defined by its isomeric complexity. For researchers, scientists, and drug development professionals, understanding the distribution of its isomers and their collective physicochemical properties is critical for its effective application. Whether used as a solvent, a skin permeation enhancer, or a synthetic intermediate to modulate lipophilicity, the branched C10 structure of this compound offers unique advantages. The protocols outlined in this guide for its synthesis and analysis provide a foundational basis for professionals working with this important branched-chain alcohol, underscoring its utility in the broader context of chemical and pharmaceutical development.[1]

References

Spectroscopic Profile of Isodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Isodecanol, with a Focus on 8-Methylnonan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a term commonly referring to a mixture of C10 branched-chain primary alcohols. Due to the isomeric complexity of commercial this compound, this document will focus on a representative and well-characterized isomer, 8-methylnonan-1-ol, to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and other fields where detailed structural elucidation and characterization of organic molecules are critical.

Introduction to this compound

This compound is a fatty alcohol that finds application in various industrial products, including lubricants, surfactants, and solvents. The CAS number 25339-17-7 is assigned to the mixture of this compound isomers. The physical and chemical properties of this compound can vary depending on the specific isomeric composition. For the purpose of detailed spectroscopic analysis, this guide will center on 8-methylnonan-1-ol as a model compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for 8-methylnonan-1-ol.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 8-methylnonan-1-ol provides information on the different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data for 8-Methylnonan-1-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet2HH-1 (-CH₂OH)
~1.56Quintet2HH-2
~1.2-1.4Multiplet10HH-3, H-4, H-5, H-6, H-7
~1.14Multiplet1HH-8
~0.86Doublet6HH-9, H-10 (CH₃)₂
~1.5 (variable)Singlet (broad)1H-OH
¹³

An In-Depth Technical Guide to the Physical Properties of Isodecanol as a Function of Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, is a versatile industrial chemical with applications ranging from a solvent and plasticizer intermediate to a component in lubricants and agricultural chemicals. A thorough understanding of its physical properties, and how they vary with temperature, is critical for process design, formulation development, and safety assessments in its various applications. This technical guide provides a comprehensive overview of the key physical properties of this compound, with a focus on their temperature dependence. It includes tabulated data, detailed experimental protocols for property determination, and a visualization of the relationships between temperature and these properties.

Data Presentation: Physical Properties of this compound

The following tables summarize the available quantitative data for the key physical properties of this compound at various temperatures.

Table 1: Density of this compound

Temperature (°C)Density (g/cm³)
200.841[1]
200.838[2][3][4]

Table 2: Viscosity of this compound

Temperature (°C)Kinematic Viscosity (mm²/s)
2021[5]

Table 3: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)
250.0207[1]-
70-0.13[1][6]

Table 4: Heat Capacity of this compound

Temperature (°C)Heat Capacity (BTU/lb·°F)Heat Capacity (J/g·°C)
29.40.5552.324
32.20.5612.349
35.00.5672.374
37.80.5732.399
40.60.5792.424
43.30.5842.445
46.10.5902.470
48.90.5962.495
51.70.6022.520
54.40.6082.546
57.20.6142.571

Note: The heat capacity data was extracted from a graphical representation and converted from British Thermal Units (BTU) per pound per degree Fahrenheit to Joules per gram per degree Celsius.

Experimental Protocols

The determination of the physical properties of liquids like this compound involves well-established experimental techniques. Below are detailed methodologies for the key experiments.

Density Measurement

Methodology: Vibrating Tube Densimeter

A common and precise method for determining the density of liquids is through the use of a vibrating tube densimeter.

  • Principle: The principle is based on the fact that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the tube. When the tube is filled with a liquid, its total mass changes, leading to a shift in the natural frequency of vibration. This shift is directly related to the density of the liquid.

  • Apparatus: A digital vibrating tube densimeter, a temperature-controlled water bath, a syringe for sample injection, and the this compound sample.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The U-tube is thoroughly cleaned and dried.

    • The desired temperature is set and allowed to stabilize using the circulating water bath.

    • The this compound sample is injected into the U-tube using a syringe, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the filled tube.

    • The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

    • Measurements are repeated at different temperatures to determine the temperature-dependent density profile.

Viscosity Measurement

Methodology: Rotational Viscometer

Rotational viscometers are widely used to measure the viscosity of a variety of liquids.

  • Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The resistance to this rotation is a measure of the fluid's dynamic viscosity.

  • Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample holder or water bath, and the this compound sample.

  • Procedure:

    • The appropriate spindle and speed are selected based on the expected viscosity of this compound.

    • The sample is placed in the temperature-controlled holder and allowed to reach thermal equilibrium.

    • The spindle is immersed in the this compound sample to the specified depth.

    • The motor is started, and the spindle rotates at a constant speed.

    • The instrument measures the torque required to maintain this constant rotation.

    • The dynamic viscosity is calculated from the torque, the geometry of the spindle, and the rotational speed.

    • To obtain kinematic viscosity, the dynamic viscosity is divided by the density of this compound at the same temperature.

    • The process is repeated at various temperatures to establish the viscosity-temperature relationship.

Surface Tension Measurement

Methodology: Du Noüy Ring Tensiometer

The Du Noüy ring method is a classic and reliable technique for measuring the surface tension of liquids.

  • Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is directly proportional to the surface tension of the liquid.

  • Apparatus: A Du Noüy ring tensiometer, a platinum-iridium ring, a temperature-controlled sample vessel, and the this compound sample.

  • Procedure:

    • The platinum-iridium ring is meticulously cleaned and flamed to ensure complete wetting.

    • The this compound sample is placed in the temperature-controlled vessel and allowed to reach the desired temperature.

    • The ring is immersed below the surface of the this compound.

    • The platform holding the sample is slowly lowered, causing the ring to be pulled through the liquid surface.

    • A meniscus of liquid is formed and pulls the ring downwards.

    • The force is continuously measured as the ring is pulled upwards.

    • The maximum force just before the liquid film breaks is recorded.

    • The surface tension is calculated from this maximum force and the dimensions of the ring, with a correction factor applied.

    • Measurements are performed at different temperatures to determine the effect of temperature on surface tension.

Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid at a given temperature.

  • Principle: A sample of the liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

  • Apparatus: A thermostated vessel, a pressure transducer or manometer, a vacuum pump, a temperature controller, and the this compound sample.

  • Procedure:

    • A small amount of this compound is introduced into the vessel.

    • The vessel is connected to a vacuum pump to remove the air. The sample is often frozen with liquid nitrogen during evacuation to prevent its evaporation.

    • The vessel is then sealed and placed in a thermostat bath at the desired temperature.

    • The liquid is allowed to equilibrate with its vapor, which is indicated by a stable pressure reading.

    • The pressure of the vapor in the headspace is measured using a pressure transducer or manometer. This is the vapor pressure of this compound at that temperature.

    • The procedure is repeated at different temperatures to obtain the vapor pressure curve.

Mandatory Visualization

The following diagram illustrates the expected qualitative relationship between temperature and the key physical properties of this compound. As temperature increases, density, viscosity, and surface tension generally decrease, while vapor pressure increases exponentially.

PhysicalPropertiesVsTemperature Figure 1: Relationship Between Temperature and Physical Properties of this compound cluster_properties Physical Properties cluster_temperature Temperature Density Density Viscosity Viscosity SurfaceTension Surface Tension VaporPressure Vapor Pressure Temp_Increase Increase Temp_Increase->Density Decreases Temp_Increase->Viscosity Decreases Temp_Increase->SurfaceTension Decreases Temp_Increase->VaporPressure Increases

Figure 1: Temperature's effect on this compound properties.

References

Isodecanol: A Comprehensive Technical Guide to CAS Number and Regulatory Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol is a branched-chain fatty alcohol consisting of a ten-carbon backbone. It is a complex mixture of isomers, with the specific composition varying depending on the manufacturing process. This versatile compound serves as a key intermediate in the synthesis of plasticizers, surfactants, and lubricants. Its properties also lend it to applications as a solvent and antifoaming agent. This technical guide provides an in-depth overview of the Chemical Abstracts Service (CAS) number, regulatory landscape, and key toxicological and physicochemical properties of this compound, presented for the scientific community.

Chemical Identification and Physical Properties

The primary CAS number for the isomeric mixture of this compound is 25339-17-7 .[1][2] This identifier encompasses a variety of branched-chain decyl alcohols. Specific isomers, such as 8-methyl-1-nonanol, are also associated with this CAS number.[1] Other isomers have their own unique CAS numbers, for instance, 2-methyl-1-nonanol is identified by CAS number 40589-14-8.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][3]
Molecular Weight 158.28 g/mol [3]
Appearance Colorless, viscous liquid[1]
Odor Mild alcoholic[1]
Boiling Point 215-225 °C[3]
Melting Point -60 °C[3]
Flash Point 95 °C[3]
Density 0.838 g/mL at 20 °C[3]
Water Solubility Low[4]
LogP (Octanol/Water Partition Coefficient) ~3.7[3]

Regulatory Information

This compound is subject to various chemical regulations globally. A summary of its status under key regulatory frameworks is provided below.

RegulationStatus/ClassificationDetailsReference
REACH (EU) RegisteredThis compound is registered under REACH, with ECHA classifying it as causing skin irritation and being harmful to aquatic life with long-lasting effects.[5]
TSCA (US) ActiveThis compound is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating it is approved for commerce in the United States.[6]
GHS Classification WarningHazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[2][6]

There are currently no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[3]

Toxicological and Ecotoxicological Data

The toxicological profile of this compound has been evaluated through various studies. The following table summarizes key toxicity data.

TestSpeciesRouteEndpointValueReference
Acute Oral Toxicity RatOralLD50>2648 - 6400 mg/kg[1][7][8]
Acute Dermal Toxicity RabbitDermalLD503150 - 3560 mg/kg[6][8]
Skin Irritation RabbitDermal-Irritant[2]
Eye Irritation RabbitOcular-Serious Irritant[2]
Aquatic Toxicity Brine Shrimp-LC50 (24h)3.4 mg/L[6]
Aquatic Toxicity Harpacticoid Copepod-LC50 (96h)1.3 mg/L[6]

This compound is considered to have a high potential for bioconcentration in aquatic organisms based on its BCF; however, it is also readily biodegradable.[1]

Experimental Protocols

The determination of the physicochemical and toxicological properties of this compound generally follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties
  • Partition Coefficient (n-octanol/water): This is a key parameter for assessing the environmental fate of a substance. It can be determined using the OECD Guideline 107 (Shake Flask Method), OECD Guideline 117 (HPLC Method), or OECD Guideline 123 (Slow-Stirring Method).[8][9][10][11][12] The choice of method depends on the expected log Pow value.[8]

Toxicological Testing

A tiered approach is often employed for toxicological assessment to minimize animal testing.

  • Acute Oral Toxicity: The acute oral lethal dose (LD50) is typically determined following OECD Guideline 420 (Fixed Dose Procedure) , OECD Guideline 423 (Acute Toxic Class Method) , or OECD Guideline 425 (Up-and-Down Procedure) . These methods involve administering a single dose of the substance to animals (usually rats) and observing them for a defined period (typically 14 days) for signs of toxicity and mortality.[13]

  • Dermal Irritation/Corrosion: The potential for skin irritation is assessed using OECD Guideline 404 .[5][14] This test involves applying the substance to the skin of a test animal (usually a rabbit) and observing for erythema and edema over a period of time.[5] A tiered, weight-of-the-evidence approach, including in vitro data, is recommended to reduce animal use.[14]

  • Eye Irritation/Corrosion: OECD Guideline 405 is the standard method for assessing eye irritation.[2][3][7] A single dose of the substance is applied to the eye of an animal (typically a rabbit), and the cornea, iris, and conjunctiva are examined for lesions at specific intervals.[2] The use of analgesics and anesthetics is recommended to minimize animal distress.[2]

  • Skin Sensitization: The potential to cause skin sensitization (allergic contact dermatitis) is evaluated using methods such as the OECD Guideline 406 (Guinea Pig Maximisation Test) or OECD Guideline 429 (Local Lymph Node Assay) .[1][15]

Ecotoxicological Testing
  • Ready Biodegradability: The biodegradability of this compound is assessed using one of the six methods described in OECD Guideline 301 .[16][17][18] These tests measure the removal of dissolved organic carbon, CO2 production, or oxygen uptake over a 28-day period.[18] To be classified as "readily biodegradable," a substance must meet specific degradation percentages within a 10-day window.[17]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the regulatory assessment of this compound.

GHS_Classification_Logic cluster_0 GHS Classification for Skin/Eye Irritation Start Evaluate Available Data (Human, Animal, In Vitro) Corrosive Corrosive to Skin? Start->Corrosive Irreversible Irreversible Eye Damage? Corrosive->Irreversible No Cat1 Category 1 (Corrosion/Serious Eye Damage) Corrosive->Cat1 Yes Reversible Reversible Eye Irritation within 21 days? Irreversible->Reversible No Irreversible->Cat1 Yes Cat2A Category 2A (Eye Irritation) Reversible->Cat2A Yes NotClassified Not Classified Reversible->NotClassified No Mild Effects fully reversible within 7 days? Mild->Cat2A No Cat2B Category 2B (Mild Eye Irritation) Mild->Cat2B Yes Cat2A->Mild

Caption: Decision logic for GHS classification of skin and eye irritation.

Toxicity_Testing_Workflow cluster_1 Tiered Toxicity Testing Workflow (OECD Approach) Data Existing Data Review (Human, Animal, In Silico) InVitro In Vitro Testing (e.g., OECD TGs 430, 431, 439) Data->InVitro Sufficient Data Sufficient for Classification? InVitro->Sufficient InVivo Limited In Vivo Testing (e.g., OECD TGs 404, 405, 420) Sufficient->InVivo No Final Final Hazard Classification Sufficient->Final Yes InVivo->Final

Caption: A generalized workflow for tiered toxicity testing.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Isodecanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical health and safety considerations for handling isodecanol (CAS No. 25339-17-7) in a laboratory environment. This compound, a branched-chain C10 alcohol, is primarily utilized as a chemical intermediate in the manufacturing of plasticizers and as an antifoaming agent.[1] Adherence to the protocols and safety measures outlined in this document is paramount for minimizing risks and ensuring a safe research and development setting.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and in anticipating its behavior under various laboratory conditions.[1] this compound is a colorless, slightly viscous liquid with a mild alcoholic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[1][2][3][4][5]
Molecular Weight 158.28 g/mol [1][2]
Physical State Liquid[1][6]
Appearance Colorless liquid[2]
Odor Weak alcoholic[6][7]
Melting Point -60 °C to -78 °C[1][2][6]
Boiling Point 215 - 225 °C[1][2]
Flash Point 95 - 99 °C[1][2][6]
Auto-ignition Temperature 280 °C[6]
Vapor Pressure 0.02 mmHg at 25 °C[7]
Vapor Density 5.5 (Air = 1)[7]
Density 0.838 g/mL at 20 °C[2][3]
Solubility in Water Insoluble[6][7]

Toxicological Profile and Hazard Identification

This compound is classified as a skin and eye irritant.[7][8] While acute toxicity via oral and dermal routes is considered low, appropriate handling is necessary to prevent adverse health effects.[1]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference(s) | | --- | --- | --- | | Oral LD50 | Rat | > 2,648 mg/kg bw |[6] | | | Rat | 6,400 mg/kg |[7][9] | | | Rat | 6,500 uL/kg |[10] | | Dermal LD50 | Rabbit | > 3.16 mL/kg bw |[6] | | | Rabbit | 3,150 mg/kg |[7][10] | | Inhalation LC50 | Mice, Rats, Guinea Pigs | > 95.3 ppm |[6] |

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation [5][7][11]

  • H319: Causes serious eye irritation [5][7][11]

  • H411: Toxic to aquatic life with long lasting effects [8][11]

The corresponding signal word is Warning .[11]

Primary Routes of Exposure and Symptoms
  • Inhalation: Inhaling this compound vapors may lead to irritation of the respiratory tract.[9] Symptoms can include coughing, sore throat, dizziness, and headache.[12]

  • Dermal Contact: Direct contact with the skin can cause irritation.[9] Prolonged or repeated exposure may lead to dryness or cracking of the skin as it defats the skin.[9][13]

  • Eye Contact: this compound is irritating to the eyes, and direct contact can cause redness and pain.[12]

  • Ingestion: Ingestion may cause symptoms similar to inhalation, such as nausea, vomiting, and diarrhea.[12]

Occupational Health and Safety

To ensure a safe laboratory environment, direct physical contact with this compound should be avoided, and all handling procedures should be performed in a well-ventilated area or within a chemical fume hood.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.[14] The following PPE is recommended:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1][6]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[6] Nitrile gloves are a suitable option.[1]

    • Protective Clothing: Wear fire/flame resistant and impervious clothing.[6] A lab coat should be worn and properly fastened.

  • Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with an appropriate vapor cartridge should be used.[1][6]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[13] The use of a chemical fume hood is recommended for procedures that may generate vapors or aerosols.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the toxicological data cited were not available in the reviewed literature, the following outlines the general methodologies based on standard OECD guidelines for chemical safety testing.

Acute Oral Toxicity (General Protocol)

Acute oral toxicity is typically determined using a method similar to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). This involves the administration of this compound to a group of fasted animals (commonly rats) at one of the defined dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated based on these observations.

Acute Dermal Toxicity (General Protocol)

For acute dermal toxicity, a protocol similar to OECD Guideline 402 (Acute Dermal Toxicity) is generally followed. This involves the application of this compound to a shaved area of the skin of the test animal (often rabbits or rats). The area is typically covered with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a period of 14 days to determine the LD50.

Skin Irritation (General Protocol)

Skin irritation potential is assessed using methods like OECD Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of this compound is applied to a patch of skin on a test animal (usually a rabbit). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation (General Protocol)

Eye irritation studies generally follow a protocol similar to OECD Guideline 405 (Acute Eye Irritation/Corrosion). A measured amount of this compound is instilled into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and discharge, at specific time points.

Safe Handling and Storage Procedures

Handling
  • Handle in a well-ventilated place.[6]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of aerosols.[13]

  • Use non-sparking tools.[13]

  • Prevent fire caused by electrostatic discharge.[13]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, well-ventilated place.[6]

  • Keep containers tightly closed.

  • Store separately from strong oxidants.[6]

  • Keep away from sources of ignition as it is a combustible liquid.[13]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air and have them rest. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water and soap.[6]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6]

Accidental Release Measures
  • Evacuate personnel to a safe area.[6]

  • Ensure adequate ventilation.[6]

  • Remove all sources of ignition.[6]

  • Wear appropriate personal protective equipment.[6]

  • Contain the spill using an inert absorbent material such as sand or earth.[6]

  • Collect the spilled material and absorbent in a sealable container for proper disposal.[6]

  • Prevent the spill from entering drains or waterways.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, alcohol foam, or carbon dioxide.[6] Water may be ineffective.[6]

  • Specific Hazards: Containers may explode when heated.[13] When heated to decomposition, it may emit acrid smoke and irritating fumes.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA).[6]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the logical workflow for safely handling this compound and the relationship between its inherent hazards and the necessary safety precautions.

SafeHandlingWorkflow Workflow for Safely Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Conduct Experiment Conduct Experiment Prepare Work Area->Conduct Experiment Use Engineering Controls Decontaminate Decontaminate Conduct Experiment->Decontaminate After Use Proper Waste Disposal Proper Waste Disposal Decontaminate->Proper Waste Disposal Store Chemicals Store Chemicals Proper Waste Disposal->Store Chemicals

A workflow diagram illustrating the key stages of safely handling this compound.

HazardPrecautionRelationship This compound: Hazard and Precaution Correlation cluster_hazards Hazards cluster_precautions Precautions Skin Irritation Skin Irritation Protective Gloves & Clothing Protective Gloves & Clothing Skin Irritation->Protective Gloves & Clothing Eye Irritation Eye Irritation Safety Goggles Safety Goggles Eye Irritation->Safety Goggles Respiratory Irritation Respiratory Irritation Use in Ventilated Area / Fume Hood Use in Ventilated Area / Fume Hood Respiratory Irritation->Use in Ventilated Area / Fume Hood Aquatic Toxicity Aquatic Toxicity Proper Disposal / Prevent Release Proper Disposal / Prevent Release Aquatic Toxicity->Proper Disposal / Prevent Release

A diagram showing the direct correlation between the hazards of this compound and the necessary safety precautions.

References

Commercial production methods of isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production of Isodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a ten-carbon branched-chain alcohol, is a pivotal industrial chemical primarily utilized as a precursor in the synthesis of plasticizers, such as diisodecyl phthalate (DIDP). Its isomeric complexity, arising from the branched C9 olefin feedstock, significantly influences the properties of its derivatives. This technical guide provides a comprehensive overview of the predominant commercial methods for this compound production, focusing on the core chemical processes, reaction conditions, and purification methodologies. Detailed, representative experimental protocols and process visualizations are included to facilitate a deeper understanding for research and development professionals.

Introduction

This compound (CAS No: 25339-17-7) is not a single chemical entity but a complex mixture of C10 branched-chain primary alcohol isomers.[1] The specific composition of commercial this compound is highly dependent on the manufacturing process and the initial olefin feedstock.[1][2] Typically, it consists of a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] The primary commercial route to this compound is the Oxo process, a two-step method involving the hydroformylation of a C9 olefin mixture followed by the hydrogenation of the resulting C10 aldehydes.[1][3] An alternative, though less common, method is the Ziegler process.[1] This guide will delve into the technical details of these manufacturing processes.

Commercial Production Methods

The industrial synthesis of this compound is dominated by the Oxo process due to its efficiency and adaptability to various olefin feedstocks.

The Oxo Process (Hydroformylation and Hydrogenation)

The Oxo process is the cornerstone of plasticizer alcohol production.[4] It is a two-stage process that converts olefins into alcohols with one additional carbon atom.

Stage 1: Hydroformylation of Nonenes

In this stage, a mixture of nonene (C9 olefin) isomers is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C10 aldehydes (isodecanal).[1][3]

  • Feedstock: The nonene feedstock is typically produced by the polymerization of propylene or a mix of propylene and butenes.[4][5]

  • Catalysts: Both cobalt and rhodium-based catalysts are used commercially.[3][5] Rhodium catalysts generally allow for lower operating pressures.[6]

  • Reaction: C₉H₁₈ + CO + H₂ → C₉H₁₉CHO

Stage 2: Hydrogenation of Isodecanal

The resulting C10 aldehyde mixture is then hydrogenated to the corresponding this compound isomers.[1][3]

  • Catalysts: Nickel-based catalysts are commonly used for this hydrogenation step.[1] Other catalysts include reduced copper oxide-zinc oxide.[7]

  • Reaction: C₉H₁₉CHO + H₂ → C₁₀H₂₁OH

The overall process flow can be visualized as follows:

G cluster_0 This compound Production via Oxo Process Feedstock Nonene (C9 Olefins) Syngas (CO + H2) Hydroformylation Hydroformylation Reactor (Cobalt or Rhodium Catalyst) Feedstock->Hydroformylation Aldehyde Crude Isodecanal (C10 Aldehydes) Hydroformylation->Aldehyde Hydrogenation Hydrogenation Reactor (Nickel Catalyst) Aldehyde->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound Purification Purification (Vacuum Distillation) Crude_this compound->Purification This compound Pure this compound Purification->this compound

Figure 1: High-level workflow of the Oxo process for this compound production.
The Ziegler Process

An alternative route for producing linear and branched primary alcohols is the Ziegler process, which involves the oxidation of trialkylaluminum compounds.[1]

The process consists of three main steps:

  • Growth Reaction: Triethylaluminum is reacted with ethylene to form higher molecular weight trialkylaluminum compounds.[1]

  • Oxidation: The trialkylaluminum is then oxidized with dry air to form aluminum alkoxides.[1]

  • Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed to yield a mixture of alcohols and aluminum hydroxide.[1]

The resulting alcohol mixture is then separated and purified by distillation to obtain this compound.[1]

G cluster_1 This compound Production via Ziegler Process Ethylene Ethylene Growth Growth Reaction Ethylene->Growth Triethylaluminum Triethylaluminum Triethylaluminum->Growth Trialkylaluminum Higher Trialkylaluminum Growth->Trialkylaluminum Oxidation Oxidation (Dry Air) Trialkylaluminum->Oxidation Alkoxides Aluminum Alkoxides Oxidation->Alkoxides Hydrolysis Hydrolysis (Water) Alkoxides->Hydrolysis Mixture Alcohol Mixture & Aluminum Hydroxide Hydrolysis->Mixture Separation Separation & Purification Mixture->Separation Isodecanol_Z This compound Separation->Isodecanol_Z

Figure 2: Workflow of the Ziegler process for alcohol production.

Quantitative Data and Reaction Conditions

The following tables summarize typical operating conditions for the key steps in the commercial production of this compound. These values are representative and can vary based on the specific technology licensor and plant design.

Table 1: Typical Hydroformylation Conditions

Parameter Cobalt Catalyst Process Rhodium Catalyst Process
Temperature 93 - 204 °C (200 - 400 °F)[8] 40 - 200 °C[9]
Pressure 10 - 300 atm[8] 10 - 100 atm[9]
Syngas Ratio (H₂:CO) 0.5:1 to 4:1 (typically 1:1)[8] Typically 1:1 to 2:1
Catalyst Concentration Varies, often proprietary 0.5 mol% (lab scale example)[1]
Selectivity (n/iso) Lower for branched aldehydes Higher, can be tuned with ligands

| Typical Yield | >85% | >90% |

Table 2: Typical Hydrogenation Conditions

Parameter Representative Values
Catalyst Reduced Copper Oxide-Zinc Oxide[7] or Nickel[1]
Temperature 110 - 180 °C[10]
Pressure 27 - 34 atm (400 - 500 psig)[10]
Reaction Time 1 - 4 hours (batch process)[10]
Hydrogen to Aldehyde Ratio 15:1 to 40:1 (mole ratio)[10]
Conversion >99%[10]

| Selectivity to Alcohol | >99%[10] |

Table 3: this compound Purification by Vacuum Distillation

Parameter Guideline
Boiling Point (atm) ~220 °C[11]
Rationale for Vacuum To lower the boiling point and prevent thermal degradation.[11]
Typical Vacuum Pressure 0.1 mmHg (for lab scale)[12]
Heating Bath Temperature 20-30 °C above the boiling point of the fraction being distilled.[12]

| Key Impurities Removed | Unreacted nonenes, lower boiling alcohols, and higher boiling by-products.[11] |

Experimental Protocols (Representative)

Detailed industrial protocols are proprietary. The following are representative laboratory-scale procedures adapted from literature for similar chemical transformations.

Representative Hydroformylation of a C9 Olefin Mixture

Objective: To synthesize isodecanal from a nonene isomer mixture. This protocol is based on general principles of rhodium-catalyzed hydroformylation.

Materials:

  • Nonene isomer mixture

  • Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Toluene (solvent)

  • Synthesis gas (1:1 H₂/CO)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • In a glovebox, charge the autoclave reactor with Rh(acac)(CO)₂ and the phosphine ligand in a suitable molar ratio (e.g., 1:10) dissolved in toluene.

  • Add the nonene isomer mixture to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor several times with nitrogen, followed by synthesis gas.

  • Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar).[1]

  • Begin stirring and heat the reactor to the target temperature (e.g., 125 °C).[1]

  • Maintain the reaction at constant temperature and pressure for a set duration (e.g., 4 hours), monitoring the pressure to gauge gas uptake.[1]

  • After the reaction time, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting solution contains the isodecanal product mixture, which can be analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

Representative Hydrogenation of Isodecanal

Objective: To reduce the isodecanal mixture to this compound. This protocol is based on a patented method for aldehyde hydrogenation.[10]

Materials:

  • Crude isodecanal mixture

  • CuO/ZnO/Aluminum oxide catalyst

  • Methanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with the CuO/ZnO/Aluminum oxide catalyst and methanol.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize with hydrogen to 400-500 psig and heat to 170 °C for 2-3 hours to activate (reduce) the catalyst.[10]

  • Cool the reactor, vent, and add the crude isodecanal dissolved in methanol.

  • Reseal the reactor, purge again, and pressurize with hydrogen to 400-500 psig.[10]

  • Heat the reactor to 170 °C with stirring and maintain for 2-3 hours.[10]

  • Monitor the reaction progress by taking samples and analyzing via GC for the disappearance of the aldehyde peak and the appearance of the alcohol peak.

  • Upon completion, cool the reactor, vent the pressure, and filter the reaction mixture to remove the catalyst.

  • The filtrate contains the crude this compound.

Purification of Crude this compound by Vacuum Distillation

Objective: To purify the crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

  • Charge the round-bottom flask with the crude this compound and a stirring bar.

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Once the pressure is stable, apply heat to the flask.

  • Collect the first fraction (forerun), which will contain low-boiling impurities.

  • As the temperature at the distillation head stabilizes at the boiling point of this compound at the set pressure, change the receiving flask to collect the main product fraction.[11]

  • Continue distillation until most of the this compound has been collected and the temperature begins to rise, indicating the presence of higher-boiling impurities.

  • Stop the heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified this compound.

Conclusion

The commercial production of this compound is a well-established industrial process, with the Oxo process being the dominant manufacturing route. The two-step hydroformylation and hydrogenation sequence provides an efficient means to convert C9 olefin feedstocks into the desired C10 alcohol mixture. While the general principles are well-understood, the specific details of catalyst composition, reaction conditions, and purification are often proprietary and highly optimized for each production facility. This guide provides a foundational understanding of these processes, offering representative data and protocols that are valuable for researchers and professionals in the chemical and pharmaceutical industries. Further research into novel catalyst systems continues to be an area of interest to improve selectivity, reduce energy consumption, and enhance the overall efficiency of this compound production.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer for polyvinyl chloride (PVC) and other polymers.[1][2] Its desirable properties, including low volatility, high thermal stability, and excellent electrical resistance, make it ideal for demanding applications such as wire and cable insulation, automotive interiors, and flooring materials.[1] The synthesis of DIDP is achieved through the esterification of phthalic anhydride with this compound.[2][3] This document provides a detailed protocol for the laboratory-scale synthesis of DIDP, including reaction optimization data and a visual workflow.

The synthesis is a two-step process. The first step is a rapid, non-catalytic reaction between phthalic anhydride and one equivalent of this compound to form monoisodecyl phthalate.[1] The second, slower step is a catalyst-dependent esterification of the monoester with a second equivalent of this compound to yield DIDP and water.[1][4] The removal of water is critical to drive the reaction equilibrium towards the final product.[3][5]

Chemical Reaction Pathway

G PA Phthalic Anhydride invis1 PA->invis1 ISO1 This compound ISO1->invis1 ISO2 This compound invis2 ISO2->invis2 MIP Monoisodecyl Phthalate (Intermediate) MIP->invis2 DIDP Diisodecyl Phthalate (DIDP) H2O Water (H₂O) invis1->MIP Step 1: Monoesterification (Fast, Non-catalytic) 140-150°C invis2->DIDP Step 2: Diesterification (Slower, Catalyzed) 210-230°C invis2->H2O Removed to drive equilibrium

Caption: Chemical reaction pathway for the synthesis of DIDP.

Data Presentation: Optimizing Reaction Conditions

The yield of diisodecyl phthalate is highly dependent on the molar ratio of reactants and the reaction temperature. The following tables summarize the quantitative data from experimental studies to determine optimal synthesis conditions.[1][5]

Table 1: Effect of Molar Ratio on Esterification Yield [1]

Experiment Phthalic Anhydride (g) This compound (g) Molar Ratio (this compound:Phthalic Anhydride) Reaction Temp. (°C) Reaction Time (h) Esterification Yield (%)
1 143.5 383.0 2.1:1 210 4 94.18
2 71.7 176.1 2.3:1 210 4 98.72
3 71.7 191.4 2.5:1 210 4 99.74

| 4 | 71.7 | 206.9 | 2.7:1 | 210 | 4 | 99.84 |

An excess of this compound is used to drive the equilibrium towards the formation of the diester. Optimal yields are achieved at molar ratios of 2.5:1 and higher.[5]

Table 2: Effect of Diesterification Temperature on Yield

Experiment Molar Ratio (this compound:Phthalic Anhydride) Diesterification Temp. (°C) Reaction Time (h) Esterification Yield (%)
1 2.5:1 190 4 98.15
2 2.5:1 200 4 99.06
3 2.5:1 210 4 99.74
4 2.5:1 220 4 99.78

| 5 | 2.5:1 | 230 | 4 | 99.81 |

Higher temperatures during the diesterification step increase the reaction rate and yield. However, prolonged exposure to excessively high temperatures can lead to thermal degradation and product discoloration.[5]

Experimental Protocol: Two-Stage Synthesis of DIDP

This protocol describes a reliable method for synthesizing DIDP on a laboratory scale using a two-stage heating process with a titanate catalyst.

Materials and Equipment
  • Reactants: Phthalic anhydride (≥99%), this compound

  • Catalyst: Isopropyl titanate

  • Purification Agents: Sodium hydroxide solution (5% w/v), Deionized water

  • Inert Gas: Nitrogen (N₂)

  • Equipment:

    • Glass reactor (e.g., 500 mL three-neck round-bottom flask)

    • Mechanical stirrer

    • Thermometer or thermocouple

    • Nitrogen inlet adapter

    • Dean-Stark apparatus or similar water trap with a condenser

    • Heating mantle

    • Vacuum distillation setup (for purification)

    • Separatory funnel

Procedure

Step 1: Monoesterification

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark apparatus. Ensure all glassware is dry.

  • Charge Reactants: Charge the reactor with phthalic anhydride and this compound. A molar ratio of 1:2.5 (phthalic anhydride:this compound) is recommended for high yield.[4][5]

  • Inert Atmosphere: Begin purging the reactor with a gentle stream of nitrogen gas and start agitation.

  • Heating: Heat the mixture to 140-150°C. Maintain this temperature for approximately 10 minutes to complete the formation of the monoester intermediate.[4][5]

Step 2: Diesterification

  • Catalyst Addition: After the monoesterification is complete, add the isopropyl titanate catalyst to the reaction mixture. The catalyst amount is typically a small percentage of the total reactant weight.

  • Increase Temperature: Gradually increase the temperature of the reaction mixture to 210-230°C.[4][5]

  • Water Removal: Water will begin to form as a byproduct and collect in the Dean-Stark trap. Continuously remove this water to drive the reaction to completion.

  • Reaction Monitoring: Maintain the reaction at this temperature for 3-4 hours.[5] The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 0.1 mg KOH/g).[5]

Step 3: Purification of Crude DIDP

  • Dealcoholization (Removal of Excess this compound): After the reaction is complete, cool the mixture. Set up a vacuum distillation apparatus and distill off the excess, unreacted this compound under reduced pressure.[1][5]

  • Neutralization: Cool the crude ester to approximately 90-95°C. Transfer it to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize any residual acidic components (unreacted phthalic anhydride or monoester).[5] Agitate well and allow the layers to separate. Remove the lower aqueous layer.

  • Water Washing: Wash the organic layer with deionized water at 90-95°C.[5] Repeat the washing process until the aqueous phase is neutral (pH 7-8).

  • Drying and Stripping: Heat the washed ester under vacuum or perform steam extraction (stripping) to remove residual water and other volatile impurities.[4][5]

  • Filtration: Cool the final product and filter it to obtain a clear, colorless to pale yellow liquid, which is purified diisodecyl phthalate.[5]

Experimental Workflow Diagram

G start Start: Assemble Dry Reactor charge Charge Phthalic Anhydride & this compound (1:2.5 ratio) start->charge inert Purge with N₂ & Start Stirring charge->inert mono Heat to 140-150°C (Monoesterification, ~10 min) inert->mono catalyst Add Isopropyl Titanate Catalyst mono->catalyst di Heat to 210-230°C (Diesterification, 3-4 h) catalyst->di water Continuously Remove Water (via Dean-Stark Trap) di->water cool Cool Reaction Mixture di->cool purify Purification Stage cool->purify dealcohol Vacuum Distill (Remove excess this compound) purify->dealcohol neutralize Wash with 5% NaOH Solution dealcohol->neutralize wash Wash with DI Water until Neutral neutralize->wash dry Dry under Vacuum / Steam Strip wash->dry filter Filter Product dry->filter end End: Purified DIDP filter->end

Caption: Workflow for the laboratory synthesis and purification of DIDP.

Troubleshooting Common Issues
  • Low Yield: Can be caused by a suboptimal molar ratio, insufficient catalyst, inefficient water removal, or incomplete reaction time/temperature. Ensure an excess of this compound is used and that the water trap is functioning correctly.[5]

  • Yellow Discoloration: Often a result of high reaction temperatures causing thermal degradation or oxidation due to the presence of air. Maintaining a strict inert nitrogen atmosphere and avoiding prolonged heating at maximum temperatures can mitigate this.[5]

  • High Acid Value in Final Product: Indicates incomplete esterification or ineffective neutralization. Ensure the reaction is run to completion by monitoring the acid value. If the reaction is complete, the neutralization and washing steps should be reviewed for thoroughness.[5]

References

Application Notes and Protocols: Isodecanol as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isodecanol, a branched-chain ten-carbon alcohol, is a versatile chemical intermediate with established applications in the synthesis of plasticizers, surfactants, and lubricants.[1][2] While its role as a reactant is well-documented, its utility as a "specialty solvent" for organic reactions is an area of growing interest, aligning with the principles of green chemistry.[3][4] Its low volatility, high boiling point, good solvency for a range of organic compounds, and favorable safety profile make it a potential alternative to conventional high-boiling point solvents.[2][5]

These application notes provide a comprehensive overview of the physicochemical properties of this compound relevant to its use as a solvent, outline potential applications in organic synthesis with generalized protocols, and present data in a clear, accessible format for researchers.

Physicochemical Properties of this compound

This compound is a mixture of isomers, which influences its physical properties. The data presented below are typical values for commercial grades.[4]

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[4]
Molecular Weight 158.28 g/mol [4]
Appearance Colorless, slightly viscous liquid[5]
Odor Mild, characteristic alcoholic[5]
Boiling Point 215-225 °C[5]
Melting Point -60 °C[5]
Flash Point 95 °C[5]
Density 0.838 g/mL at 20 °C[5]
Vapor Pressure 0.0207 mmHg at 25 °C[5]
Solubility in Water Insoluble[4]
Solubility in Organics Soluble in most organic solvents[6]

Applications in Organic Synthesis

Due to its high boiling point, this compound is particularly well-suited as a solvent for reactions requiring elevated temperatures to proceed at a reasonable rate or to overcome activation energy barriers. Its alcoholic nature (protic solvent) can also play a role in stabilizing charged intermediates or participating in proton transfer steps.

High-Temperature Esterification Reactions

This compound can serve as a high-boiling solvent for the synthesis of esters from carboxylic acids and other alcohols, particularly when the reactants themselves are high-boiling or solid at room temperature. The use of this compound can facilitate the removal of water by-product, driving the reaction equilibrium towards the product.

Generic Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the esterification of a generic carboxylic acid with a generic alcohol using this compound as the solvent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • This compound (as solvent)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, 0.02 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for water removal

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the carboxylic acid, alcohol, and this compound.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the this compound and other components.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent and this compound.

  • The crude ester can be purified by vacuum distillation or chromatography.

Logical Workflow for Esterification in this compound

G start Start: Esterification Reaction Setup reactants Charge Flask: - Carboxylic Acid - Alcohol - this compound (Solvent) start->reactants catalyst Add Acid Catalyst (e.g., p-TsOH) reactants->catalyst reflux Heat to Reflux (High Temperature) catalyst->reflux water_removal Remove Water By-product (e.g., Dean-Stark) reflux->water_removal monitoring Monitor Reaction Progress water_removal->monitoring monitoring->reflux Incomplete workup Work-up: - Cool - Neutralize - Wash monitoring->workup Complete purification Purification: (e.g., Vacuum Distillation) workup->purification product Final Ester Product purification->product

Caption: Workflow for a generic high-temperature esterification reaction using this compound as a solvent.

Etherification Reactions

Similar to esterifications, the synthesis of certain ethers can be conducted at elevated temperatures. This compound can serve as a suitable solvent, particularly for Williamson ether synthesis involving less reactive alkyl halides or in acid-catalyzed dehydrative etherification of other alcohols.

Generic Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

  • Alcohol (1.0 eq)

  • Strong Base (e.g., Sodium Hydride, 1.1 eq)

  • Alkyl Halide (1.0 eq)

  • This compound (as solvent)

  • Quenching agent (e.g., water, saturated ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Add the alcohol and this compound to the flask.

  • Carefully add the strong base portion-wise to the stirred solution to form the alkoxide.

  • Once the alkoxide formation is complete, add the alkyl halide dropwise from a dropping funnel.

  • Heat the reaction mixture to a temperature appropriate for the specific reactants, which may range from room temperature to the reflux temperature of this compound, depending on the reactivity.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water or saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by distillation or chromatography.

Potential Advantages and Considerations

Advantages:

  • High Boiling Point: Enables reactions to be conducted at high temperatures, potentially increasing reaction rates.

  • Low Volatility: Reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds (VOCs).[5]

  • Chemical Stability: this compound is chemically stable under many reaction conditions.

  • Green Chemistry: Can be considered a more environmentally friendly alternative to some traditional high-boiling polar aprotic solvents.

Considerations:

  • Product Separation: The high boiling point of this compound can make its removal from the final product challenging. Vacuum distillation is often required.

  • Reactivity: As a primary alcohol, this compound can potentially react under certain conditions (e.g., with strong oxidizing agents or in the presence of catalysts for which it is a substrate).

  • Solvency: While a good solvent for many non-polar to moderately polar compounds, its solvency should be tested for specific substrates.

Solvent Selection Logic

G req Reaction Requirements high_temp High Temperature Needed? req->high_temp protic Protic Solvent Tolerated/Needed? high_temp->protic Yes other_solvent Consider Other Solvents high_temp->other_solvent No low_vol Low Volatility Desired? protic->low_vol Yes protic->other_solvent No select_iso Consider this compound low_vol->select_iso Yes low_vol->other_solvent No

Caption: Decision-making process for selecting this compound as a reaction solvent.

Conclusion

This compound presents itself as a promising, greener solvent for specific organic reactions that benefit from a high-boiling, protic medium. While its application as a general-purpose reaction solvent is not yet widely documented in academic literature, its physical and chemical properties suggest its potential utility in high-temperature esterifications, etherifications, and other condensation reactions. The provided protocols offer a foundational methodology for researchers to explore the use of this compound as a solvent in their synthetic endeavors. Further research and publication of specific examples will be crucial in fully establishing the scope of this compound as a valuable solvent in the toolkit of the modern organic chemist.

References

Application of Isodecanol in the Synthesis of Non-ionic Surfactants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecanol, a ten-carbon branched primary alcohol, serves as a crucial hydrophobic starting material in the synthesis of a versatile class of non-ionic surfactants known as this compound ethoxylates. These surfactants are produced through the process of ethoxylation, where ethylene oxide (EO) is added to the this compound molecule. The resulting this compound polyoxyethylene ethers possess a unique molecular structure comprising a branched, hydrophobic this compound tail and a hydrophilic polyethylene oxide chain. This amphiphilic nature imparts excellent surface-active properties, making them valuable components in a wide array of applications, including household and industrial cleaners, agricultural formulations, paints and coatings, and personal care products.[1][2] Their branched structure often provides advantages in terms of wetting speed and formulation stability. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based non-ionic surfactants, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound Ethoxylates

The properties and performance of this compound ethoxylates are primarily dictated by the length of the polyethylene oxide (PEO) chain, commonly referred to as the degree of ethoxylation. Key parameters for formulation scientists include the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), cloud point, and viscosity.

Table 1: Physicochemical Properties of this compound Ethoxylates

Degree of Ethoxylation (moles EO)Product NameHydrophilic-Lipophilic Balance (HLB)Cloud Point (°C, 1% aq. soln.)Critical Micelle Concentration (CMC) (g/L)Viscosity (mPa·s at 25°C)
3GL-1003ca. 9Data Not AvailableData Not AvailableData Not Available
4GL-1004ca. 10.5Data Not AvailableData Not AvailableData Not Available
5GL-1005ca. 11.5Data Not AvailableData Not AvailableData Not Available
6GL-1006ca. 12.540-70[2]Data Not Available[3]Data Not Available
7Gl-1007ca. 13Data Not AvailableData Not AvailableData Not Available
8GL-1008ca. 14Data Not AvailableData Not AvailableData Not Available
9GL-1009ca. 14.5Data Not AvailableData Not AvailableData Not Available
10GL-1010ca. 15Data Not AvailableData Not AvailableData Not Available
14GL-1014ca. 15Data Not AvailableData Not AvailableData Not Available
Data for HLB values are typical values for a commercial series of this compound ethoxylates.[4] The cloud point is a general range for this compound ethoxylates.[2] Specific data for CMC and viscosity for a comprehensive series were not available in the searched literature.

Table 2: Performance Characteristics of this compound Ethoxylate (6 Moles EO)

PropertyValueTest Method
Surface Tension (0.1% solution)~27 mN/mWilhelmy Plate
Wetting Time (0.1% solution)<10 secondsDraves Wetting Test
Initial Foam Height (0.1% solution)~130 mmRoss-Miles Foam Test
Foam Height after 5 min~110 mmRoss-Miles Foam Test
Data is based on a comparative performance analysis.[3]

Experimental Protocols

Synthesis of this compound Ethoxylates (Laboratory Scale)

This protocol describes a general procedure for the ethoxylation of this compound. The reaction is hazardous and should be performed in a specialized high-pressure reactor by trained personnel.

Materials:

  • This compound (C10H22O)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Ethylene Oxide (EO)

  • Inert gas (Nitrogen or Argon)

  • Glacial Acetic Acid or Phosphoric Acid (for neutralization)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Charge the reactor with a known amount of this compound and the catalyst (typically 0.1-0.5% by weight of the final product).

  • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all traces of air and moisture.

  • Heating and Dehydration: Heat the mixture to 100-120°C under vacuum to remove any residual water from the alcohol and catalyst.

  • Reaction Initiation: Raise the temperature to the desired reaction temperature, typically between 130°C and 180°C.

  • Ethylene Oxide Addition: Introduce a pre-weighed amount of ethylene oxide into the reactor at a controlled rate. The pressure is typically maintained between 1 and 6 atmospheres. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction progress by observing the decrease in reactor pressure as the ethylene oxide is consumed.

  • Digestion: Once all the ethylene oxide has been added, maintain the reaction mixture at the reaction temperature for a "digestion" period (e.g., 30-60 minutes) to ensure complete reaction.

  • Cooling and Neutralization: Cool the reactor to below 80°C. Neutralize the catalyst by adding a stoichiometric amount of glacial acetic acid or phosphoric acid.

  • Purification: The product can be purified by vacuum stripping to remove any unreacted ethylene oxide and other volatile byproducts. The final product is a mixture of this compound ethoxylates with a distribution of PEO chain lengths.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Ethoxylation Reaction cluster_post Post-Reaction charge_reactor Charge this compound and Catalyst purge_reactor Purge with Inert Gas charge_reactor->purge_reactor heat_dehydrate Heat and Dehydrate purge_reactor->heat_dehydrate set_temp Set Reaction Temperature (130-180°C) heat_dehydrate->set_temp add_eo Add Ethylene Oxide (1-6 atm) set_temp->add_eo digest Digestion Period add_eo->digest cool_reactor Cool Reactor (<80°C) digest->cool_reactor neutralize Neutralize Catalyst cool_reactor->neutralize purify Purify (Vacuum Strip) neutralize->purify product This compound Ethoxylate purify->product

Caption: Workflow for the synthesis of this compound ethoxylates.

Characterization of this compound Ethoxylates

a) Determination of Ethylene Oxide Distribution by LC-MS

This protocol provides a method for characterizing the distribution of ethylene oxide units in the synthesized surfactant.

Materials:

  • Synthesized this compound ethoxylate

  • Acetonitrile (MS-grade)

  • Water (MS-grade)

  • Ammonium acetate

  • Liquid chromatograph coupled with a mass spectrometer (LC-MS)

  • C18 column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound ethoxylate in acetonitrile or a suitable solvent mixture.

  • LC Separation:

    • Set the column temperature (e.g., 35°C).

    • Use a mobile phase gradient of ammonium acetate in water (A) and acetonitrile (B). An example gradient is: 0 min 40% B, 10 min 60% B, 20 min 100% B, 25 min 100% B.

    • Set the flow rate (e.g., 0.2 mL/min).

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.

    • Detect the different ethoxymers using selected ion monitoring (SIM) or full scan mode to identify the distribution of molecular weights corresponding to the different numbers of EO units.

b) Surface Tension Measurement (Wilhelmy Plate Method)

This protocol is used to determine the surface tension of surfactant solutions and the Critical Micelle Concentration (CMC).

Apparatus:

  • Tensiometer with a platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

  • Microbalance

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound ethoxylate in deionized water. Create a series of dilutions of decreasing concentration from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

    • Clean the Wilhelmy plate with a flame to remove any organic contaminants and suspend it from the microbalance.

    • Raise the sample vessel until the liquid surface just touches the bottom of the plate.

    • The force exerted on the plate is measured, and the surface tension is calculated by the instrument's software.[3]

  • CMC Determination: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant with increasing concentration is the CMC.

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis cluster_eod EO Distribution Analysis cluster_st Surface Property Analysis synthesis Synthesized this compound Ethoxylate lcms_prep Sample Preparation for LC-MS synthesis->lcms_prep st_prep Prepare Surfactant Dilutions synthesis->st_prep lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis eod_result Ethylene Oxide Distribution lcms_analysis->eod_result st_measure Surface Tension Measurement st_prep->st_measure cmc_plot Plot Surface Tension vs. Concentration st_measure->cmc_plot st_cmc_result Surface Tension & CMC Values cmc_plot->st_cmc_result

Caption: Workflow for the characterization of synthesized surfactants.

General Reaction Scheme

The ethoxylation of this compound is a base-catalyzed nucleophilic addition reaction. The this compound is first deprotonated by the catalyst to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This process is repeated to build the polyethylene oxide chain.

Diagram of the General Reaction:

Reaction_Scheme This compound This compound (R-OH) catalyst KOH product This compound Ethoxylate (R-(OCH₂CH₂)n-OH) This compound->product eo Ethylene Oxide (n C₂H₄O) eo->product catalyst->product Catalyst

Caption: General reaction for the synthesis of this compound ethoxylates.

Conclusion

Non-ionic surfactants based on this compound are highly effective and versatile materials with a broad range of applications. By controlling the degree of ethoxylation, their properties can be tailored to meet the specific requirements of various formulations. The protocols and data presented in this document provide a foundational guide for the synthesis and characterization of these important surfactants, enabling further research and development in this field.

References

Application Notes and Protocols for the Use of Isodecanol as an Antifoaming Agent in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam formation is a prevalent issue in many industrial fermentation processes, leading to reduced working volume in bioreactors, potential contamination, and difficulties in process control and downstream processing. The use of antifoaming agents is often essential to mitigate these problems. Isodecanol, a branched-chain C10 fatty alcohol, is an effective antifoaming agent in various applications, including fermentation. Its efficacy is attributed to its ability to reduce surface tension and destabilize the liquid films that constitute foam.

These application notes provide a comprehensive overview of the use of this compound as an antifoaming agent in fermentation. Detailed experimental protocols for its evaluation are also presented, along with a summary of its expected performance and potential impacts on fermentation parameters.

Mechanism of Action

The antifoaming action of this compound is a physical process driven by its surface-active properties. For an antifoam to be effective, it must be largely insoluble in the foaming medium and have a lower surface tension than the medium itself. The mechanism can be summarized in three steps:

  • Entering the Foam Lamella: this compound, being sparingly soluble in aqueous fermentation broths, exists as small droplets. These droplets migrate to the air-liquid interface of the foam bubbles.

  • Spreading: Once at the interface, this compound spreads rapidly across the surface of the bubble. This spreading is driven by the difference in surface tension between this compound and the fermentation medium.

  • Destabilization and Rupture: The spreading of this compound displaces the surfactants (such as proteins) that stabilize the foam lamella, creating weak points in the bubble wall. This disruption of cohesive forces leads to the rupture of the bubble and the collapse of the foam.[1]

cluster_0 Foam Lamella (Bubble Wall) cluster_1 This compound Action Surfactant Molecules Surfactant Molecules Aqueous Medium Aqueous Medium Surfactant Molecules->Aqueous Medium Hydrophilic Head Air Air Surfactant Molecules->Air Hydrophobic Tail This compound Droplet This compound Droplet Weak Point Weak Point This compound Droplet->Weak Point Enters and Spreads Ruptured Bubble Ruptured Bubble Weak Point->Ruptured Bubble Displaces Surfactants & Destabilizes Start Start Prepare Antifoam Stock Prepare this compound Stock Solution Start->Prepare Antifoam Stock Setup Fermenter Set up Bioreactor with Medium Prepare Antifoam Stock->Setup Fermenter Inoculate Inoculate with Microorganism Setup Fermenter->Inoculate Monitor Foam Monitor Foam Formation Inoculate->Monitor Foam Add Antifoam Add this compound as needed Monitor Foam->Add Antifoam Foam Detected Collect Samples Collect Samples at Intervals Monitor Foam->Collect Samples Add Antifoam->Monitor Foam Analyze Samples Analyze Biomass, Product, etc. Collect Samples->Analyze Samples Evaluate Performance Evaluate Antifoam Performance Analyze Samples->Evaluate Performance End End Evaluate Performance->End cluster_positive Positive Impacts cluster_negative Potential Negative Impacts Isodecanol_Addition This compound Addition Foam_Control Foam_Control Isodecanol_Addition->Foam_Control Microbial_Toxicity Microbial Toxicity (at high conc.) Isodecanol_Addition->Microbial_Toxicity Reduced_kLa Reduced_kLa Isodecanol_Addition->Reduced_kLa Increased_Working_Volume Increased Working Volume Reduced_Contamination_Risk Reduced Contamination Risk Stable_Operation Stable Process Operation Foam_Control->Increased_Working_Volume Foam_Control->Reduced_Contamination_Risk Foam_Control->Stable_Operation Reduced_Product_Yield Reduced Product Yield Microbial_Toxicity->Reduced_Product_Yield Reduced_kLa->Reduced_Product_Yield for aerobic processes

References

Application Notes and Protocols: The Role of Isodecanol in High-Performance Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isodecanol in Lubricants

This compound, a C10 branched-chain alcohol, is a versatile and critical component in the formulation of high-performance lubricants.[1] Its utility stems from two primary applications: as a direct additive to enhance lubricity and anti-wear properties, and as a key reactant in the synthesis of high-performance synthetic ester base oils.[1] The unique branched structure of this compound imparts desirable properties to lubricants, including improved viscosity stability and excellent thermal stability.[1]

This compound can be incorporated into lubricant formulations directly, where its amphiphilic nature—possessing both a polar hydroxyl group and a nonpolar alkyl chain—allows it to form a protective film on metal surfaces. This film acts as a barrier, reducing friction and preventing direct metal-to-metal contact, thereby enhancing lubricity and providing anti-wear protection.[1]

Furthermore, this compound is a crucial precursor for the synthesis of various high-performance esters, with diisodecyl phthalate (DIDP) being a notable example.[1] These esters are utilized as synthetic base oils or additives, offering superior thermal stability and favorable low-temperature properties.[1]

Data Presentation: Performance of this compound-Based Lubricants

The inclusion of this compound, either directly or as a derivative, significantly enhances the performance characteristics of lubricants. The following tables provide a comparative analysis of this compound-based lubricants against industry-standard polyalphaolefin (PAO) and mineral oil-based lubricants.

Performance MetricThis compound-Based Lubricant (Representative Data)Polyalphaolefin (PAO)-Based Lubricant (Typical)Mineral Oil-Based Lubricant (Typical)Test Method
Viscosity Index (VI) ~145~135~100ASTM D2270
Wear Protection (Four-Ball Wear, mm) ~0.40~0.45~0.60ASTM D4172
Oxidation Stability (RPVOT, minutes) > 400> 350~200ASTM D2272
Note: The data for the this compound-based lubricant is representative of synthetic esters derived from this compound and is for comparative purposes. Actual values may vary depending on the specific formulation and additives.[2]

Mechanism of Action: Lubricity and Anti-Wear Properties

The efficacy of this compound and its ester derivatives as lubricity and anti-wear agents is attributed to their molecular structure. The polar head of the molecule (the hydroxyl group in this compound or the ester linkage in its derivatives) is attracted to and adsorbs onto the metal surfaces of engine components. The non-polar hydrocarbon tail then forms a tightly packed, low-friction film. This boundary film physically separates the moving metal surfaces, preventing direct contact and reducing both friction and wear.

Mechanism of Boundary Lubrication.

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based esters and the evaluation of lubricant performance are provided below.

Protocol 1: Synthesis of Diisodecyl Phthalate (DIDP) from this compound

This protocol describes the two-stage synthesis of DIDP from phthalic anhydride and this compound.

Materials and Equipment:

  • Phthalic anhydride

  • This compound

  • Isopropyl titanate (catalyst)

  • 5% Sodium hydroxide solution

  • Nitrogen gas source

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser

  • Vacuum distillation setup

  • Steam distillation apparatus

Procedure:

Step 1: Mono-esterification

  • Charge the reactor with phthalic anhydride and this compound in a molar ratio of 1:2.5.

  • Begin purging the reactor with nitrogen gas and start agitation.

  • Heat the mixture to 140-150°C and maintain this temperature for approximately 10 minutes to complete the mono-esterification.[3]

Step 2: Di-esterification

  • After mono-esterification, add the isopropyl titanate catalyst to the reaction mixture.

  • Gradually increase the temperature to 210-230°C.

  • Continuously remove the water of reaction using the Dean-Stark apparatus to drive the reaction to completion.

  • Monitor the reaction progress by measuring the acid value. The reaction is considered complete when the acid value drops to a predetermined low level (typically 3-4 hours).[3]

Step 3: Purification

  • Dealcoholization: Cool the reaction mixture and remove excess this compound via vacuum distillation.

  • Neutralization: Wash the crude ester with a 5% sodium hydroxide solution to neutralize any remaining acidic components.

  • Water Washing: Wash the neutralized ester with deionized water until the aqueous phase is neutral.

  • Stripping: Heat the washed ester to approximately 180°C and introduce steam to remove any residual volatile organic compounds.

  • Filtration: Cool the final product and filter to obtain clear diisodecyl phthalate.[3]

G Workflow for the Synthesis of Diisodecyl Phthalate (DIDP) start Start reactants Charge Reactor: Phthalic Anhydride & this compound start->reactants monoesterification Mono-esterification (140-150°C) reactants->monoesterification catalyst Add Isopropyl Titanate Catalyst monoesterification->catalyst diesterification Di-esterification (210-230°C) Water Removal catalyst->diesterification purification Purification diesterification->purification dealcoholization Dealcoholization (Vacuum Distillation) purification->dealcoholization neutralization Neutralization (NaOH Wash) dealcoholization->neutralization washing Water Washing neutralization->washing stripping Stripping (Steam Distillation) washing->stripping filtration Filtration stripping->filtration end Final Product: Diisodecyl Phthalate filtration->end

DIDP Synthesis Workflow.
Protocol 2: Lubricant Performance Evaluation

The following protocols are based on standard ASTM test methods to evaluate the performance of the formulated lubricants.

2.1 Viscosity Index (ASTM D2270)

  • Objective: To determine the effect of temperature change on the kinematic viscosity of the lubricant.

  • Apparatus: Calibrated glass capillary viscometers, constant temperature baths.

  • Procedure:

    • Determine the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer according to ASTM D445.

    • Calculate the Viscosity Index (VI) using the following formula: VI = [(L - U) / (L - H)] * 100 Where:

      • U = Kinematic viscosity of the sample at 40°C

      • L = Kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the sample.

      • H = Kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the sample.[1]

2.2 Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

  • Objective: To determine the wear preventive properties of a lubricant under sliding contact.

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Thoroughly clean four 12.7 mm diameter steel balls and the test cup with a suitable solvent and dry them.

    • Assemble the test apparatus with three balls clamped in the cup and the fourth ball in the chuck.

    • Pour the test lubricant into the cup to cover the three lower balls.

    • Apply a load of 40 kgf (392 N) and maintain the lubricant temperature at 75°C.

    • Rotate the top ball at 1200 rpm for 60 minutes.

    • After the test, measure the average scar diameter on the three lower balls. A smaller scar diameter indicates better wear protection.[2]

2.3 Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

  • Objective: To evaluate the oxidation stability of the lubricant.

  • Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

  • Procedure:

    • Place a sample of the lubricant in the pressure vessel with water and a copper catalyst coil.

    • Pressurize the vessel with pure oxygen to 90 psi (620 kPa) and heat to 150°C.

    • Rotate the vessel at a specified speed.

    • Monitor the pressure inside the vessel. The test is complete when the pressure drops by a specified amount from the maximum pressure.

    • The result is reported in minutes, with a longer time indicating higher oxidation stability.

2.4 Flash Point (ASTM D92 - Cleveland Open Cup Method)

  • Objective: To determine the lowest temperature at which the lubricant will generate enough vapor to ignite momentarily.

  • Apparatus: Cleveland Open Cup (COC) apparatus.

  • Procedure:

    • Fill the test cup with the lubricant sample to the filling mark.

    • Heat the sample at a controlled rate.

    • Pass a small test flame across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[4][5][6]

2.5 Density (ASTM D1298 - Hydrometer Method)

  • Objective: To determine the density of the lubricant.

  • Apparatus: Glass hydrometer, thermometer, and a clear glass cylinder.

  • Procedure:

    • Bring the lubricant sample to the test temperature.

    • Pour the sample into the cylinder.

    • Gently lower the hydrometer into the sample and allow it to settle.

    • Once the hydrometer is stationary, read the scale at the principal surface of the liquid.

    • Record the temperature of the sample.

    • Correct the observed hydrometer reading to the reference temperature (usually 15°C or 60°F) using standard petroleum measurement tables.[7][8]

G Lubricant Formulation and Testing Workflow cluster_0 Formulation cluster_1 Performance Testing cluster_2 Analysis and Optimization A Base Oil Selection (e.g., this compound-derived esters) B Additive Selection (e.g., this compound, antioxidants, etc.) A->B C Blending and Homogenization B->C D Viscosity Index (ASTM D2270) C->D E Wear Protection (ASTM D4172) C->E F Oxidation Stability (ASTM D2272) C->F G Flash Point (ASTM D92) C->G H Density (ASTM D1298) C->H I Data Analysis and Comparison D->I E->I F->I G->I H->I J Formulation Optimization I->J J->A Reformulate

References

Application Notes and Protocols for the Ethoxylation of Isodecanol in Surfactant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol ethoxylates are a significant class of nonionic surfactants, synthesized through the reaction of this compound with ethylene oxide.[1][2] This process, known as ethoxylation, introduces a hydrophilic polyethylene glycol chain to the hydrophobic this compound backbone. The resulting amphiphilic structure imparts excellent surface-active properties, making these compounds valuable as emulsifiers, wetting agents, dispersants, and detergents in a wide array of industrial and commercial applications.[3][4] Their versatility extends to formulations in household and industrial cleaning, agrochemicals, textiles, and personal care products.[3] The performance characteristics of this compound ethoxylates can be tailored by controlling the length of the ethoxy chain, which is determined by the number of ethylene oxide units added to the this compound molecule.[2]

Reaction Mechanism and Signaling Pathway

The ethoxylation of this compound is typically carried out using a basic catalyst, such as potassium hydroxide (KOH).[1] The reaction proceeds via a nucleophilic substitution mechanism. The catalyst first activates the this compound by deprotonating the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom of the ethylene oxide ring, leading to the opening of the ring and the formation of an ethoxylated alcohol with a new hydroxyl group. This process is repeated as more ethylene oxide molecules are added, extending the polyethylene glycol chain.

Ethoxylation_Mechanism This compound This compound (R-OH) Alkoxide This compound Alkoxide (R-O⁻ K⁺) This compound->Alkoxide Deprotonation Catalyst Catalyst (KOH) Catalyst->Alkoxide Intermediate Ring-Opening Intermediate Alkoxide->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide (EO) EthyleneOxide->Intermediate Product_n1 This compound Ethoxylate (n=1) R-O-(CH₂CH₂)₁-OH Intermediate->Product_n1 Proton Transfer Product_n This compound Ethoxylate (n) R-O-(CH₂CH₂)n-OH Product_n1->Product_n Further Ethoxylation MoreEO More Ethylene Oxide MoreEO->Product_n

Caption: Base-catalyzed ethoxylation of this compound.

Experimental Protocols

Materials and Equipment
  • This compound (C10H22O) : High purity grade

  • Ethylene Oxide (C2H4O) : High purity, lecture bottle or cylinder with appropriate regulator

  • Potassium Hydroxide (KOH) : Catalyst, anhydrous pellets

  • Nitrogen (N2) : Inert gas for purging

  • Glacial Acetic Acid (CH3COOH) : For neutralization

  • Autoclave Reactor : Stainless steel, capable of handling high pressure and temperature, equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet valves.

  • Schlenk Line : For handling air-sensitive reagents.

  • Standard Glassware : For purification and analysis.

  • Analytical Equipment : Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) for product characterization.

Safety Precautions

Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All handling and reactions must be conducted in a well-ventilated fume hood or a dedicated, controlled environment. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn. The reactor should be pressure-tested before use. An emergency plan should be in place to handle any potential leaks or thermal runaway.

Detailed Experimental Procedure
  • Reactor Preparation and Catalyst Charging :

    • Ensure the autoclave reactor is clean and dry.

    • Charge the reactor with the desired amount of this compound.

    • Add the catalyst, typically potassium hydroxide, at a concentration of 0.1-0.5% by weight of the final product.

  • Dehydration :

    • Seal the reactor and purge with nitrogen gas for 15-20 minutes to remove any air and moisture.

    • Heat the mixture to 110-120°C under a gentle nitrogen stream to remove any residual water from the alcohol and catalyst.

  • Ethoxylation Reaction :

    • After dehydration, increase the temperature to the reaction temperature, typically between 140-180°C.[1]

    • Slowly introduce a pre-weighed amount of ethylene oxide into the reactor at a controlled rate. Maintain the reactor pressure between 1-5 bar.[1]

    • The reaction is highly exothermic, and the temperature must be carefully monitored and controlled.

    • The amount of ethylene oxide added will determine the average number of ethoxylate units in the final product.

    • After the addition of ethylene oxide is complete, continue stirring the reaction mixture at the set temperature for 1-2 hours to ensure complete reaction.

  • Neutralization and Purification :

    • Cool the reactor to below 80°C.

    • Neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of glacial acetic acid. This will form potassium acetate, a salt that can be removed.

    • The crude product can be purified by filtration to remove the salt.

    • Further purification can be achieved by vacuum stripping to remove any unreacted this compound and low molecular weight byproducts.

Characterization

The final product should be characterized to determine the average number of ethoxylate units and the distribution of ethoxylates. This can be achieved using techniques such as:

  • Hydroxyl Value Titration : To determine the average molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : To analyze the distribution of ethoxylate oligomers.[3][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and determine the average degree of ethoxylation.

Data Presentation

The properties of this compound ethoxylates vary significantly with the degree of ethoxylation. The following tables summarize key quantitative data for a range of this compound ethoxylates.

Table 1: Physicochemical Properties of this compound Ethoxylates

ParameterThis compound + 3 EOThis compound + 5 EOThis compound + 7 EOThis compound + 8 EOThis compound + 10 EO
Appearance (23°C) Cloudy LiquidCloudy LiquidCloudy LiquidCloudy LiquidSoft Paste
pH (1% aqueous solution) 5.0 - 7.05.0 - 7.05.0 - 7.05.0 - 7.05.0 - 7.0
Hydroxyl Number (mg KOH/g) ~195~150~125~110~90
HLB Value (calculated) ~9.0~11.5~13.0~14.0~15.0

Data compiled from various sources.

Table 2: Performance Characteristics of this compound Ethoxylates

PropertyThis compound + 3 EOThis compound + 5 EOThis compound + 7 EOThis compound + 8 EOThis compound + 10 EO
Cloud Point (°C, 1% in water) -~55~68~55 (in 10% NaCl)~68 (in 10% NaCl)
Surface Tension (mN/m, 0.1% at 25°C) ~27~28~30~32~34
Wetting Time (s, 0.1% at 25°C) < 10~15> 300> 300> 300
Foam Height (mm, 0.1% at 25°C, initial) ~130~120~110~100~90

Data compiled from various sources.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the production of this compound ethoxylate surfactants.

Ethoxylation_Workflow cluster_raw_materials Raw Materials cluster_reaction Ethoxylation Reaction cluster_purification Purification & Analysis This compound This compound Reactor Autoclave Reactor This compound->Reactor EthyleneOxide Ethylene Oxide Ethoxylation Ethoxylation (140-180°C, 1-5 bar) EthyleneOxide->Ethoxylation Catalyst Catalyst (KOH) Catalyst->Reactor Dehydration Dehydration (110-120°C, N₂ Purge) Reactor->Dehydration Dehydration->Ethoxylation Neutralization Neutralization (Acetic Acid) Ethoxylation->Neutralization Filtration Filtration Neutralization->Filtration VacuumStripping Vacuum Stripping Filtration->VacuumStripping Analysis Characterization (GC, HPLC, NMR) VacuumStripping->Analysis FinalProduct This compound Ethoxylate Surfactant Analysis->FinalProduct

Caption: Workflow for this compound ethoxylate production.

References

The Role of Isodecanol in Metal Ion Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of hydrometallurgy and solvent extraction, the separation and purification of metal ions are critical processes with wide-ranging applications, from the recovery of valuable metals in mining to the removal of metallic impurities in pharmaceutical manufacturing. Solvent extraction, a technique that partitions chemical species between two immiscible liquid phases, is a cornerstone of these processes. The efficiency and efficacy of solvent extraction are heavily reliant on the composition of the organic phase, which typically consists of an extractant and a diluent. Isodecanol, a C10 branched-chain alcohol, plays a pivotal role as a phase modifier in these systems. Its primary function is to prevent the formation of a third phase, improve phase disengagement, and enhance the overall stability and performance of the extraction process. These application notes provide detailed protocols and quantitative data on the use of this compound in the extraction of various metal ions.

Core Functions of this compound in Solvent Extraction

This compound is primarily incorporated into the organic phase to mitigate several challenges encountered during solvent extraction:

  • Prevention of Third-Phase Formation: The formation of a third, often viscous and unmanageable, phase can occur at high metal loadings in the organic phase. This compound, by increasing the polarity of the organic diluent, enhances the solubility of the metal-extractant complex, thereby preventing this detrimental phenomenon[1].

  • Improved Phase Separation: this compound can reduce the interfacial tension between the organic and aqueous phases, leading to faster and cleaner phase disengagement after mixing. This is crucial for the efficiency of continuous counter-current extraction circuits.

  • Enhanced Solvating Power: As a modifier, this compound can solvate the metal-extractant complex, which can influence the extraction equilibrium and, in some cases, the selectivity of the extraction process[2].

  • Synergistic and Antagonistic Effects: While primarily a physical modifier, this compound can sometimes participate in the extraction mechanism, leading to synergistic (enhanced extraction) or antagonistic (reduced extraction) effects, depending on the metal ion and the primary extractant used. For instance, an increase in this compound concentration has been shown to decrease the extraction efficiency of Europium (Eu³⁺) with octyl-phenyl N, N diisobutyl carbamoyl methyl phosphine oxide (CMPO)[2].

Application 1: Separation of Cobalt (Co²⁺) and Nickel (Ni²⁺)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. Solvent extraction using organophosphorus acids is a common method, and this compound is often employed as a phase modifier.

Quantitative Data

The following table summarizes the effect of this compound as a diluent modifier on the distribution coefficients (D) of cobalt and nickel using the sodium salt of di(2-ethylhexyl) phosphoric acid (Na-DEHPA) as the extractant. A higher distribution coefficient indicates a greater preference for the metal ion to be in the organic phase.

Metal IonDiluent Modifier (5% v/v in Escaid 100)Temperature (°C)Distribution Coefficient (D)Separation Factor (β = Dco/DNi)Reference
Cobalt (Co²⁺)This compound502.61.18[3]
Nickel (Ni²⁺)This compound502.2[3]
Cobalt (Co²⁺)Tributyl Phosphate (TBP)5010.010.0[3]
Nickel (Ni²⁺)Tributyl Phosphate (TBP)501.0[3]

Note: While TBP shows a higher separation factor in this specific instance, this compound is noted to produce higher distribution coefficients for nickel compared to TBP-modified systems, indicating its utility in specific process designs[3].

Experimental Protocol: Cobalt-Nickel Separation

This protocol describes a general procedure for the solvent extraction separation of cobalt and nickel using an organophosphorus extractant with this compound as a phase modifier.

1. Organic Phase Preparation:

  • Prepare the organic phase by dissolving the desired concentration of the primary extractant (e.g., 0.5 M Di(2-ethylhexyl) phosphoric acid - DEHPA) and a specific volume percentage of this compound (e.g., 5-15% v/v) in a suitable organic diluent (e.g., kerosene, Escaid 100).

  • The extractant may be partially saponified by contacting the organic phase with a stoichiometric amount of a strong base (e.g., NaOH) to control the pH during extraction.

2. Extraction:

  • Contact the prepared organic phase with an aqueous feed solution containing cobalt and nickel ions (e.g., in a sulfate or chloride medium) at a defined aqueous-to-organic (A:O) phase ratio (e.g., 1:1).

  • The pH of the aqueous phase is a critical parameter and should be adjusted to the optimal range for selective cobalt extraction (typically pH 5-6 for DEHPA).

  • Agitate the two phases vigorously for a sufficient time (e.g., 5-15 minutes) to reach equilibrium.

  • Allow the phases to separate in a separatory funnel or a mixer-settler unit.

3. Stripping:

  • Separate the cobalt-loaded organic phase from the nickel-containing aqueous raffinate.

  • Contact the loaded organic phase with an acidic stripping solution (e.g., 1-2 M H₂SO₄) at a defined O:A ratio.

  • Agitate the phases to transfer the cobalt ions from the organic phase to the aqueous stripping solution.

  • Separate the phases to obtain a purified cobalt solution and the regenerated organic phase, which can be recycled.

4. Analysis:

  • Analyze the concentrations of cobalt and nickel in the initial aqueous feed, the raffinate, and the strip solution using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the distribution coefficients (D) and the separation factor (β) to evaluate the efficiency of the separation.

Experimental Workflow: Cobalt-Nickel Separation

CobaltNickelSeparation cluster_prep Phase Preparation cluster_extraction Extraction cluster_stripping Stripping OrganicPhase Organic Phase (DEHPA + this compound + Kerosene) Mixing1 Mixing & Agitation (pH control) OrganicPhase->Mixing1 AqueousFeed Aqueous Feed (Co²⁺ + Ni²⁺ Solution) AqueousFeed->Mixing1 Separation1 Phase Separation Mixing1->Separation1 Mixing2 Mixing & Agitation Separation1->Mixing2 Loaded Organic (Co-rich) Raffinate Raffinate Separation1->Raffinate Aqueous Raffinate (Ni-rich) Separation2 Phase Separation Mixing2->Separation2 Product Product Separation2->Product Purified Cobalt Solution RecycledOrganic RecycledOrganic Separation2->RecycledOrganic Regenerated Organic StripSolution Acid Strip Solution (H₂SO₄) StripSolution->Mixing2 RecycledOrganic->Mixing1 CopperExtraction cluster_prep Phase Preparation cluster_extraction Extraction cluster_stripping Stripping OrganicPhase Organic Phase (Oxime Extractant + this compound + Kerosene) Mixing1 Mixing & Agitation OrganicPhase->Mixing1 AqueousFeed Pregnant Leach Solution (Cu²⁺-rich) AqueousFeed->Mixing1 Separation1 Phase Separation Mixing1->Separation1 Mixing2 Mixing & Agitation Separation1->Mixing2 Loaded Organic Raffinate Raffinate Separation1->Raffinate Raffinate (Cu²⁺-depleted) Separation2 Phase Separation Mixing2->Separation2 Product Product Separation2->Product Rich Electrolyte (to Electrowinning) RecycledOrganic RecycledOrganic Separation2->RecycledOrganic Stripped Organic StripSolution Spent Electrolyte (High H₂SO₄) StripSolution->Mixing2 RecycledOrganic->Mixing1 REE_Extraction_Logic Isodecanol_Conc ↑ this compound Concentration Organic_Polarity ↑ Organic Phase Polarity Isodecanol_Conc->Organic_Polarity Modifier_Extractant_Interaction ↑ Modifier-Extractant Interaction Isodecanol_Conc->Modifier_Extractant_Interaction Complex_Solubility ↑ Metal-Extractant Complex Solubility Organic_Polarity->Complex_Solubility Third_Phase ↓ Third Phase Formation Complex_Solubility->Third_Phase Extractant_Availability ↓ Effective Extractant Concentration Modifier_Extractant_Interaction->Extractant_Availability Distribution_Ratio ↓ Distribution Ratio (D) of REE Extractant_Availability->Distribution_Ratio

References

Synthesis of Isodecyl Acrylate from Isodecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isodecyl acrylate from isodecanol. The methodologies outlined below are intended to guide researchers in the efficient and high-yield production of this versatile monomer, which finds applications in the development of polymers, coatings, and adhesives.

Introduction

Isodecyl acrylate is an important acrylic ester monomer utilized in the synthesis of various polymers. Its branched isodecyl group imparts flexibility, hydrophobicity, and good weathering resistance to the resulting polymers. This document details two primary methods for its synthesis: direct esterification of this compound with acrylic acid and transesterification of methyl acrylate with this compound.

Reaction Pathways

The synthesis of isodecyl acrylate can be achieved through two primary chemical reactions as illustrated below.

Synthesis_Pathways cluster_0 Direct Esterification cluster_1 Transesterification This compound This compound Isodecyl_Acrylate_1 Isodecyl Acrylate This compound->Isodecyl_Acrylate_1 + Acrylic Acid (Acid Catalyst, Heat) Acrylic_Acid Acrylic_Acid Acrylic_Acid->Isodecyl_Acrylate_1 Water Water Isodecyl_Acrylate_1->Water + H2O Isodecanol_2 This compound Isodecyl_Acrylate_2 Isodecyl Acrylate Isodecanol_2->Isodecyl_Acrylate_2 + Methyl Acrylate (Catalyst, Heat) Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Isodecyl_Acrylate_2 Methanol Methanol Isodecyl_Acrylate_2->Methanol + CH3OH Direct_Esterification_Workflow Start Start Charge_Reactants Charge this compound, Acrylic Acid, Xylene, HQ, and PTSA to Reactor Start->Charge_Reactants Heat_to_Reflux Heat Reaction Mixture to Reflux (140°C) Charge_Reactants->Heat_to_Reflux Collect_Water Collect Water of Reaction via Dean-Stark Apparatus Heat_to_Reflux->Collect_Water Monitor_Reaction Monitor Reaction Progress (Water Collection) Collect_Water->Monitor_Reaction Cool_Mixture Cool Reaction Mixture Monitor_Reaction->Cool_Mixture Remove_Solvent Remove Xylene under Reduced Pressure Cool_Mixture->Remove_Solvent Purification Purify Crude Product Remove_Solvent->Purification Wash_NaOH Wash with Dilute NaOH Solution Purification->Wash_NaOH Wash_Water Wash with Water until Neutral Wash_NaOH->Wash_Water Dry Dry over Anhydrous MgSO4 Wash_Water->Dry Vacuum_Distillation Purify by Vacuum Distillation Dry->Vacuum_Distillation Final_Product Isodecyl Acrylate Vacuum_Distillation->Final_Product Transesterification_Workflow Start Start Charge_Reactants Charge Methyl Acrylate, this compound, Dibutyltin Oxide, and HQ to Reactor Start->Charge_Reactants Heat_to_Reflux Heat Mixture to Gentle Reflux (100-120°C) Charge_Reactants->Heat_to_Reflux Remove_Methanol Slowly Distill off Methanol-Methyl Acrylate Azeotrope Heat_to_Reflux->Remove_Methanol Monitor_Reaction Continue until no more Methanol Distills Remove_Methanol->Monitor_Reaction Cool_Mixture Cool Reaction Mixture Monitor_Reaction->Cool_Mixture Purification Purify Crude Product Cool_Mixture->Purification Wash_NaOH Wash with Dilute NaOH Solution Purification->Wash_NaOH Wash_Water Wash with Water until Neutral Wash_NaOH->Wash_Water Dry Dry over Anhydrous CaCl2 Wash_Water->Dry Vacuum_Distillation Purify by Vacuum Distillation Dry->Vacuum_Distillation Final_Product Isodecyl Acrylate Vacuum_Distillation->Final_Product

Application Notes and Protocols: Isodecanol as a Reagent in Agricultural Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, serves as a versatile chemical intermediate in various industrial applications. In the agricultural sector, its primary role as a reagent is in the synthesis of phenoxy herbicides, a class of selective herbicides used to control broadleaf weeds. This compound's branched structure and lipophilic nature are leveraged to modify the properties of the active herbicidal ingredient, influencing its absorption, translocation, and environmental fate.

While less documented as a direct reagent in the synthesis of fungicidal and insecticidal active ingredients, this compound and its derivatives are utilized in the formulation of these products as solvents, dispersants, and adjuvants. Furthermore, long-chain alcohol esters, in general, have been investigated for their inherent fungicidal and insecticidal properties.

This document provides detailed application notes and protocols for the use of this compound as a reagent in the production of agricultural chemicals, with a primary focus on herbicide synthesis due to the availability of detailed scientific and patent literature.

This compound in Herbicide Synthesis: Phenoxy Herbicides

The most prominent use of this compound as a reagent in agricultural chemical production is in the esterification of phenoxyacetic acids to form herbicidal esters. The resulting long-chain esters, such as isodecyl 2,4-dichlorophenoxyacetate, are effective synthetic auxins that disrupt normal plant growth, leading to the death of susceptible broadleaf weeds.

Experimental Protocol: Synthesis of 2,4-D Isodecyl Ester

This protocol is adapted from established esterification procedures for phenoxyacetic acids with long-chain alcohols.

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • This compound

  • Toluene (or other suitable water-immiscible solvent)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium hydroxide solution

  • Activated carbon

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, combine 2,4-D (e.g., 110.5 g) and this compound. The molar ratio of 2,4-D to this compound can be varied, with an excess of the alcohol often used to drive the reaction to completion (e.g., a molar ratio of 1:1.2 to 1:1.5).

  • Solvent and Catalyst Addition: Add toluene (e.g., 300 mL) to the flask to facilitate azeotropic removal of water. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.5 g).

  • Esterification: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by tracking the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to measure the consumption of 2,4-D. The reaction is typically complete within 3-5 hours.

  • Neutralization and Washing: Once the reaction is complete, cool the mixture to approximately 60°C. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove any unreacted 2,4-D and the sulfuric acid catalyst. The aqueous layer should be alkaline (pH ~10). Separate the organic layer.

  • Purification: Wash the organic layer with water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Product Isolation: Remove the toluene by distillation under atmospheric pressure, followed by reduced pressure to remove any remaining volatile components. The resulting product is the 2,4-D isodecyl ester. For higher purity, the product can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of phenoxy herbicide esters using long-chain alcohols, adapted from patent literature.

ParameterValueReference
Reactants 2,4-Dichlorophenoxyacetic acid, Isooctyl alcoholPatent CN114773190A
Catalyst Concentrated Sulfuric AcidPatent CN114773190A
Solvent ToluenePatent CN114773190A
Reaction Time ~3 hoursPatent CN114773190A
Product Purity >97% (normalized)Patent CN114773190A
Yield ~95% (weight yield)Patent CN114773190A
Mechanism of Action: Synthetic Auxins

Phenoxy herbicides like 2,4-D and its esters are synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), but are not readily metabolized by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell division and elongation, which ultimately results in the death of the plant. The ester form is generally more lipophilic than the acid form, facilitating its absorption through the waxy cuticle of plant leaves. Once inside the plant, the ester is hydrolyzed to the active 2,4-D acid.

AuxinSignalingPathway cluster_cell Plant Cell 2_4_D_Ester 2,4-D Isodecyl Ester (Lipophilic) 2_4_D_Acid 2,4-D Acid (Active Form) 2_4_D_Ester->2_4_D_Acid Hydrolysis TIR1_AFB_Receptor TIR1/AFB Auxin Receptor 2_4_D_Acid->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Promotes Degradation of ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin signaling pathway disruption by 2,4-D.

This compound in Fungicide and Insecticide Production

Direct synthesis of fungicidal or insecticidal active ingredients using this compound as a primary reagent is not well-documented in publicly available literature. However, the broader class of long-chain alcohols and their ester derivatives exhibit biological activity and are utilized in agricultural formulations.

Application Notes
  • Formulation Component: this compound's properties as a solvent with low volatility and good compatibility with organic compounds make it a suitable component in emulsifiable concentrate (EC) and oil dispersion (OD) formulations of various fungicides and insecticides. In these formulations, it can help to dissolve the active ingredient and improve its stability and handling characteristics.

  • Adjuvant Properties: this compound and its ethoxylates can act as adjuvants, enhancing the efficacy of pesticides by improving wetting, spreading, and penetration of the active ingredient through the plant cuticle or insect exoskeleton.

  • Inherent Biological Activity of Esters: Research has shown that certain fatty acid esters and other long-chain alcohol esters possess inherent fungicidal and insecticidal properties. While specific commercial products based on isodecyl esters for these applications are not prominent, this area represents a potential for future research and development. The mechanism of action for such compounds is often related to the disruption of cell membranes or protective layers of the target organisms.

General Workflow for Investigating Isodecyl Esters as Fungicides/Insecticides

The following workflow outlines a general approach for researchers interested in exploring the potential of isodecyl esters as novel agricultural chemicals.

InvestigationWorkflow Start Identify Bioactive Carboxylic Acid Esterification Esterification with This compound Start->Esterification Purification Purification of Isodecyl Ester Esterification->Purification Screening In vitro Biological Screening Purification->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Screening->Lead_Optimization Lead_Optimization->Esterification Modify Structure In_vivo_Testing In vivo / Greenhouse Testing Lead_Optimization->In_vivo_Testing Promising Leads End Candidate for Further Development In_vivo_Testing->End

Application Notes and Protocols: Formulation of Isodecanol-Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1] These systems have garnered significant interest in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubilization of poorly water-soluble drugs, improve bioavailability, and facilitate permeation across biological membranes.[1][2] Isodecanol, a branched-chain fatty alcohol, can serve as a cosurfactant or part of the oil phase in microemulsion formulations. Its role is crucial in reducing the interfacial tension between the oil and water phases, increasing the fluidity of the interfacial film, and influencing the overall stability and structure of the microemulsion.[3]

These application notes provide a comprehensive guide to the formulation and characterization of this compound-based microemulsions, complete with detailed experimental protocols and representative data.

Key Components and Their Roles
  • Oil Phase: The non-aqueous component of the microemulsion. This can be a variety of oils, such as isopropyl myristate, oleic acid, or even this compound itself. The choice of oil phase depends on the drug's solubility and the desired application.[1][3]

  • Aqueous Phase: Typically purified water, which may contain buffers, salts, or the hydrophilic drug.[2]

  • Surfactant: An amphiphilic molecule that reduces the interfacial tension between the oil and aqueous phases. Non-ionic surfactants like Tween 80 or Cremophor EL are commonly used in pharmaceutical formulations due to their lower toxicity.[1][3]

  • Cosurfactant: A short to medium-chain alcohol, such as this compound, that works in conjunction with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, allowing for the formation of a stable microemulsion.[2][3]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is essential for identifying the concentration ranges of the components that lead to the formation of a stable microemulsion.[3] The diagram is constructed by keeping the ratio of surfactant to cosurfactant (Sₘᵢₓ) constant while varying the concentrations of the oil, aqueous phase, and Sₘᵢₓ.

Materials:

  • This compound (Cosurfactant)

  • Selected Oil Phase (e.g., Isopropyl Myristate)

  • Selected Surfactant (e.g., Tween 80)

  • Purified Water (Aqueous Phase)

  • Glass vials

  • Vortex mixer

  • Burette

Procedure:

  • Prepare Surfactant/Cosurfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the surfactant and this compound at different weight ratios (e.g., 1:1, 2:1, 1:2).[2]

  • Prepare Oil and Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ in different weight ratios, from 9:1 to 1:9, in separate glass vials.[3]

  • Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture with purified water dropwise from a burette under constant, gentle stirring.[2]

  • Visual Observation: After each addition of water, vortex the vial for 1-2 minutes and allow it to equilibrate.[3] Visually inspect the sample for transparency and homogeneity. The transition from a clear, single-phase microemulsion to a turbid or biphasic system is the endpoint.[2]

  • Record Data: Record the amount of water added to reach the endpoint.[2]

  • Calculate Compositions: Calculate the weight percentage of each component (oil, water, and Sₘᵢₓ) at each endpoint.[2]

  • Plot the Phase Diagram: Plot the data on a ternary phase diagram to delineate the boundaries of the stable microemulsion region.[3]

Diagram 1: Experimental Workflow for Constructing a Pseudo-Ternary Phase Diagram

G cluster_0 Preparation cluster_1 Titration & Observation cluster_2 Data Analysis A Prepare S/CoS Mixtures (e.g., 1:1, 2:1, 1:2) B Prepare Oil-S/CoS Mixtures (9:1 to 1:9) A->B For each ratio C Titrate with Water B->C Titrate each mixture D Vortex and Equilibrate C->D E Visual Observation (Clear/Turbid) D->E F Record Water Amount E->F At endpoint G Calculate Component % F->G H Plot Phase Diagram G->H

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Preparation of this compound-Based Microemulsions

This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the spontaneous emulsification method.[3]

Materials:

  • Oil Phase (e.g., Isopropyl Myristate)

  • Aqueous Phase (Purified Water)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (this compound)

  • Active Pharmaceutical Ingredient (API) - optional

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Oil Phase: Accurately weigh the desired amount of the oil phase into a beaker. If using a lipophilic API, dissolve it in the oil phase with gentle stirring.[3]

  • Prepare the Sₘᵢₓ: In a separate beaker, accurately weigh the required amounts of the surfactant and this compound according to a ratio determined from the phase diagram to be within the stable microemulsion region. Mix thoroughly.[3]

  • Form the Microemulsion Precursor: Add the Sₘᵢₓ to the oil phase and stir until a clear, homogenous solution is formed.[3]

  • Titration with Aqueous Phase: Slowly add the aqueous phase dropwise to the oil-Sₘᵢₓ mixture while continuously stirring.[3]

  • Observation: The initial mixture may be turbid and will gradually become clear and transparent upon the formation of the microemulsion.[3]

  • Equilibration: Allow the final mixture to stir for an additional 15-30 minutes to ensure complete equilibration.[3]

Protocol 3: Characterization of Microemulsions

Dynamic Light Scattering (DLS) is used to measure the mean droplet size and size distribution (PDI) of the microemulsion.[2]

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute the microemulsion sample with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. A 100-fold dilution is a good starting point.[2]

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate. Set the measurement parameters, including temperature (typically 25°C) and scattering angle.[3]

  • Measurement: Place the diluted sample in a clean cuvette and place it in the DLS instrument. Allow the sample to thermally equilibrate.[2]

  • Data Acquisition: Perform the measurement. The instrument will generate a correlation function to calculate the droplet size distribution, mean droplet size, and PDI.[2]

  • Reproducibility: Repeat the measurement at least three times to ensure reproducibility.[2]

This technique helps determine the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous).[2]

Equipment:

  • Conductivity meter with a probe

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Place a known mixture of the oil phase, surfactant, and this compound in a glass beaker with a magnetic stir bar. Immerse the conductivity probe into the mixture.[2]

  • Titration: Gradually add the aqueous phase to the mixture while stirring and record the conductivity reading after each addition.[2]

  • Data Analysis: Plot the conductivity as a function of the volume fraction of the aqueous phase.

    • W/O Microemulsion: Low initial conductivity that remains low with the addition of water.[2]

    • O/W Microemulsion: A significant increase in conductivity with the addition of water.[2]

    • Bicontinuous Microemulsion: A sharp increase in conductivity at a specific water concentration, indicating a percolation threshold.[2]

Diagram 2: Microemulsion Type Identification by Conductivity

G cluster_0 Conductivity Behavior cluster_1 Microemulsion Type A Low & Stable Conductivity D Water-in-Oil (W/O) A->D B Sharp Increase in Conductivity E Percolation Threshold (Bicontinuous) B->E C Significant & Continuous Increase F Oil-in-Water (O/W) C->F

Caption: Relationship between conductivity and microemulsion type.

Centrifugation:

  • Procedure: Centrifuge the microemulsion formulation at 3500-5000 rpm for 30 minutes.[2]

  • Acceptance Criteria: No signs of phase separation.[2]

Freeze-Thaw Cycles:

  • Procedure: Subject the microemulsion to at least three cycles of freezing (-20°C for 48 hours) and thawing (room temperature for 48 hours).[2]

  • Acceptance Criteria: The formulation should remain stable without any phase separation.[2]

Quantitative Data Summary

The following tables summarize the typical effects of this compound (as a cosurfactant) on the physicochemical properties of microemulsions. The data presented are representative examples to illustrate the expected trends.

Table 1: Effect of this compound Concentration on Microemulsion Droplet Size and Polydispersity Index (PDI)

Surfactant:Cosurfactant (S:CoS) Ratio (w/w)Oil Phase (%)Aqueous Phase (%)Sₘᵢₓ (%)Mean Droplet Size (nm)PDI
1:110405050 ± 50.15 ± 0.02
2:110405075 ± 80.25 ± 0.03
1:210405030 ± 40.10 ± 0.01

Note: These are illustrative values. Actual values will depend on the specific components and their concentrations.

Table 2: Stability Assessment of Optimized this compound-Based Microemulsion

Stability TestConditionsObservationResult
Centrifugation5000 rpm for 30 minNo phase separationPass
Freeze-Thaw Cycles3 cycles (-20°C to 25°C)No phase separationPass

Conclusion

The formulation of this compound-based microemulsions requires a systematic approach involving the construction of phase diagrams to identify stable regions, followed by careful preparation and thorough characterization. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate and evaluate this compound-based microemulsions for various pharmaceutical applications, particularly for enhancing the delivery of poorly soluble drugs. The versatility of this compound as a cosurfactant allows for the fine-tuning of microemulsion properties to meet specific formulation goals.

References

Application Notes: Isodecanol in the Synthesis of Fragrance Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, serves as a valuable precursor in the synthesis of various esters utilized in the fragrance industry. Its branched structure contributes to unique olfactory properties and good stability in formulations. Fragrance esters derived from this compound, such as isodecyl acetate, isodecyl formate, and isodecyl propionate, offer a range of pleasant aromas, from fruity and floral to sweet and clean notes. The most common method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between this compound and the corresponding carboxylic acid.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these fragrance esters, aimed at researchers and professionals in the chemical and fragrance industries.

Key Fragrance Esters from this compound

  • Isodecyl Acetate: This ester is characterized by a fresh, citrus-green, herbal, and clean aroma.[3] It is a popular ingredient in a variety of personal care products, cosmetics, and household items due to its pleasant scent and high stability.[3]

  • Isodecyl Formate: Formate esters often contribute to fruity and floral notes in fragrances. Isodecyl formate is expected to provide a fresh and uplifting character to fragrance compositions.

  • Isodecyl Propionate: Propionate esters are known for their sweet and fruity profiles. Isodecyl propionate can impart a warm, fruity complexity to fragrance blends.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of isodecyl esters via Fischer esterification.

Table 1: Synthesis of Isodecyl Acetate

ParameterValue
Reactants This compound, Acetic Acid
Molar Ratio (this compound:Acetic Acid) 1:1.2 to 1:2
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
Catalyst Loading 0.5 - 2.0 mol% (relative to this compound)
Reaction Temperature 100 - 140 °C
Reaction Time 4 - 8 hours
Expected Yield 85 - 95%
Product Purity (after purification) > 98%

Table 2: Synthesis of Isodecyl Formate (Typical Parameters)

ParameterValue
Reactants This compound, Formic Acid
Molar Ratio (this compound:Formic Acid) 1:1.2 to 1:2
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
Catalyst Loading 0.5 - 2.0 mol% (relative to this compound)
Reaction Temperature 80 - 120 °C
Reaction Time 3 - 6 hours
Expected Yield 80 - 90%
Product Purity (after purification) > 97%

Note: Data for isodecyl formate is based on typical values for Fischer esterification of primary alcohols with formic acid, as specific experimental data is limited in publicly available literature.

Table 3: Synthesis of Isodecyl Propionate (Typical Parameters)

ParameterValue
Reactants This compound, Propionic Acid
Molar Ratio (this compound:Propionic Acid) 1:1.2 to 1:2
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)
Catalyst Loading 0.5 - 2.0 mol% (relative to this compound)
Reaction Temperature 100 - 140 °C
Reaction Time 5 - 10 hours
Expected Yield 85 - 95%
Product Purity (after purification) > 98%

Note: Data for isodecyl propionate is based on typical values for Fischer esterification of primary alcohols with propionic acid, as specific experimental data is limited in publicly available literature.

Reaction Mechanism and Experimental Workflow

The synthesis of isodecyl esters is primarily achieved through the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[2][4]

Fischer_Esterification Reactants This compound + Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ (Catalyst) Activated_Carbonyl Activated Carbonyl (Electrophilic) Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by this compound Activated_Carbonyl->Nucleophilic_Attack this compound Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation Product Isodecyl Ester + Water Deprotonation->Product - H⁺ (Catalyst Regeneration)

Caption: Fischer esterification reaction pathway.

The general workflow for the synthesis and purification of isodecyl fragrance esters is outlined below.

Experimental_Workflow Start Start Charge_Reactants Charge Reactor with this compound, Carboxylic Acid, and Solvent (optional) Start->Charge_Reactants Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄ or p-TsOH) Charge_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux Temperature (e.g., 80-140 °C) Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor Reaction Progress (e.g., TLC, GC, Water Collection) Heat_Reflux->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Reaction Complete Neutralization Neutralize Catalyst with Base (e.g., NaHCO₃ solution) Cool_Down->Neutralization Aqueous_Wash Aqueous Washes to Remove Salts and Impurities Neutralization->Aqueous_Wash Dry_Organic Dry Organic Layer (e.g., with Na₂SO₄) Aqueous_Wash->Dry_Organic Solvent_Removal Remove Solvent and Excess Reactants (Rotary Evaporation) Dry_Organic->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Final_Product Characterize Final Product (GC-MS, NMR, IR) Purification->Final_Product End End Final_Product->End

Caption: General experimental workflow for ester synthesis.

Experimental Protocols

Protocol 1: Synthesis of Isodecyl Acetate

This protocol details the laboratory-scale synthesis of isodecyl acetate via Fischer esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene) or reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser. If using toluene for azeotropic water removal, a Dean-Stark apparatus should be placed between the flask and the condenser.

  • Charging Reactants: To the flask, add this compound (1.0 mol) and glacial acetic acid (1.5 mol). If using, add toluene as the solvent.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-2 mol% of concentrated H₂SO₄) to the stirred reaction mixture.

  • Esterification: Heat the mixture to reflux (typically 100-140 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by collecting the water byproduct in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% Sodium Bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

      • Saturated Sodium Chloride solution (brine)

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and any unreacted acetic acid.

    • Purify the crude isodecyl acetate by vacuum distillation to obtain the final product.

  • Characterization: Confirm the identity and purity of the product using GC-MS, NMR, and IR spectroscopy.

Protocol 2: General Protocol for the Synthesis of Isodecyl Formate and Isodecyl Propionate

This generalized protocol can be adapted for the synthesis of isodecyl formate and isodecyl propionate by selecting the appropriate carboxylic acid.

Materials:

  • This compound

  • Formic Acid or Propionic Acid

  • Acid Catalyst (e.g., H₂SO₄ or p-TsOH)

  • Appropriate work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup and Charging Reactants: Following the setup in Protocol 1, charge the round-bottom flask with this compound (1.0 mol) and the chosen carboxylic acid (formic acid or propionic acid, 1.5 mol).

  • Catalyst Addition: Add the acid catalyst (1-2 mol%) to the reaction mixture.

  • Esterification: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the reactants (for isodecyl formate, typically 80-120 °C; for isodecyl propionate, 100-140 °C). The reaction time will generally be between 3-10 hours. Monitor the reaction as described previously.

  • Work-up and Purification: Follow the work-up and purification steps as detailed in Protocol 1. The specific conditions for vacuum distillation (temperature and pressure) will need to be adjusted based on the boiling point of the target ester.

  • Characterization: Analyze the final product to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • The organic solvents and reactants are flammable; avoid open flames.

  • Be cautious of pressure buildup during the neutralization step with sodium bicarbonate. Vent the separatory funnel frequently.

References

Isodecanol as a Plasticizer for Polyvinyl Chloride (PVC) Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of isodecanol-derived plasticizers, primarily Diisodecyl Phthalate (DIDP), in Polyvinyl Chloride (PVC) formulations. This document includes comparative performance data, detailed experimental protocols for material characterization, and visual representations of the underlying chemical interactions and experimental workflows.

Introduction to this compound-Based Plasticizers in PVC

Plasticizers are essential additives incorporated into PVC to enhance its flexibility, durability, and processability. This compound, a C10 alcohol, is a key precursor in the synthesis of high molecular weight phthalate plasticizers like DIDP. These plasticizers are favored in applications demanding high permanence, low volatility, and excellent thermal stability, such as in automotive interiors, wire and cable insulation, and medical devices. The longer carbon chain of this compound in DIDP results in a higher molecular weight plasticizer, which contributes to its reduced migration and extraction potential compared to lower molecular weight plasticizers.

Performance Data of this compound-Based Plasticizers

The selection of a plasticizer is critical as it directly influences the mechanical and thermal properties of the final PVC product. The following tables summarize the comparative performance of DIDP against other common plasticizers.

Table 1: Comparative Performance of Plasticizers in a Flexible PVC Formulation

PropertyTest MethodUnplasticized PVCPVC + DIDP (67 PPHR)PVC + DINP (67 PPHR)PVC + DOTP (67 PPHR)
Mechanical Properties
Shore A Hardness (10s)ASTM D2240>100 (Shore D)838384
Tensile Strength (MPa)ASTM D412~5215.914.815.2
Elongation at Break (%)ASTM D412<50340350330
Low-Temperature Flexibility
Torsional Flex Temp. (°C, Tf)ASTM D1043>80-33-35-31
Permanence
Volatility (% Weight Loss)ASTM D1203N/A1.31.60.8

Note: Data for plasticized PVC is compiled from industry technical data sheets for a standardized calendering-grade PVC resin formulation containing 100 PPHR of PVC resin and 7.0 PPHR of a stabilizer system.[1] Data for unplasticized PVC is representative of rigid PVC.

Table 2: Effect of DIDP Concentration on Mechanical and Thermal Properties of PVC

PropertyTest MethodPVC + 40 wt% DIDPPVC + 45 wt% DIDPPVC + 50 wt% DIDPPVC + 55 wt% DIDPPVC + 60 wt% DIDP
Tensile Strength (MPa)ASTM D412~18~16~15~14~13
Elongation at Break (%)ASTM D412~300~350~380~400~420
Shore A HardnessASTM D2240~85~83~81~79~77
Thermal Stability (Beilstein Test)-GoodExcellentGoodFairPoor
Weight Loss (%)-HighLowLowLowLow

Note: This data illustrates the general trend of increasing DIDP concentration on the properties of a PVC blend.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further research.

Sample Preparation: Compounding and Molding

Objective: To prepare standardized plasticized PVC samples for subsequent testing.

Materials:

  • PVC resin (e.g., calendering grade)

  • This compound-based plasticizer (e.g., DIDP)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant

Protocol:

  • Formulation: Prepare PVC formulations with a fixed concentration of plasticizer (e.g., 50 parts per hundred of resin - phr), thermal stabilizer, and lubricant.

  • Compounding: Homogenize the compound on a two-roll mill at a set temperature (e.g., 160°C) until a uniform sheet is formed.

  • Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press at a defined temperature and pressure, followed by controlled cooling.

  • Conditioning: Condition the molded plaques at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

Mechanical Properties Testing

Standard: ASTM D2240

Objective: To measure the indentation hardness of the plasticized PVC.

Apparatus: Shore A durometer.

Protocol:

  • Place the conditioned PVC plaque on a flat, hard surface.

  • Press the durometer firmly against the specimen, ensuring the presser foot is in full contact.

  • Record the reading on the durometer scale after a specified time (typically 10 seconds).

  • Repeat the measurement at several different locations on the specimen and calculate the average value.

Standard: ASTM D412

Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.

Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.

Protocol:

  • Die-cut dumbbell-shaped specimens from the conditioned PVC plaques.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus from the stress-strain curve.

Thermal Properties Testing

Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Protocol:

  • Place a small, known weight of the plasticized PVC sample into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • The TGA curve will show the onset temperature of degradation and the temperature of maximum weight loss, indicating the thermal stability of the material. PVC typically exhibits a two-stage weight loss, with the first stage corresponding to the loss of HCl (dehydrochlorination).[3]

Standard: ISO 182-1

Objective: A static thermal stability test to determine the time until acidic HCl fumes are evolved from the heated PVC sample.

Apparatus: Heating block with test tubes, Congo Red indicator paper.

Protocol:

  • Place a sample of the plasticized PVC in a test tube.

  • Insert a strip of Congo Red paper into the top of the test tube, ensuring it does not touch the sample.

  • Place the test tube in a heating block at a specified temperature (e.g., 180°C).

  • Record the time it takes for the Congo Red paper to change color from red to blue, which indicates the evolution of HCl gas. A longer time to color change signifies better thermal stability.[3]

Permanence Properties Testing

Standard: ASTM D1203

Objective: To determine the weight loss of the plasticizer from the PVC due to volatilization at elevated temperatures.

Apparatus: Oven, analytical balance.

Protocol:

  • Cut circular specimens from the conditioned PVC sheet and weigh them accurately.

  • Place the specimens in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Remove the specimens from the oven, allow them to cool to room temperature in a desiccator, and reweigh them.

  • Calculate the percentage weight loss as a measure of volatility.

Objective: To evaluate the migration of the plasticizer from the PVC into an absorbing medium.

Protocol:

  • Cut a specimen of the plasticized PVC of known weight and surface area.

  • Place the specimen in a container and cover it with activated carbon.

  • Store the container in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).

  • After the specified time, remove the specimen from the activated carbon, clean its surface, and reweigh it.

  • The weight loss of the specimen corresponds to the amount of plasticizer that has migrated into the activated carbon.

Diagrams

Molecular Interaction of this compound-Based Plasticizer with PVC

The primary mechanism of plasticization involves the disruption of the strong intermolecular forces between PVC polymer chains. The this compound-derived plasticizer molecules position themselves between the PVC chains, increasing the free volume and allowing the polymer chains to move more freely.

cluster_0 Unplasticized PVC cluster_1 Plasticized PVC PVC1 PVC Chain PVC2 PVC Chain PVC1->PVC2 Strong Intermolecular Forces PVC3 PVC Chain PVC2->PVC3 Strong Intermolecular Forces Process Addition of This compound Plasticizer pPVC1 PVC Chain pPVC2 PVC Chain pPVC1->pPVC2 Weakened Intermolecular Forces Plast1 This compound Plasticizer pPVC3 PVC Chain pPVC2->pPVC3 Weakened Intermolecular Forces Plast2 This compound Plasticizer

Caption: Molecular interaction of this compound plasticizer with PVC chains.

The polar ester groups of the plasticizer molecule interact with the α-hydrogen on the PVC chains, disrupting the strong dipole-dipole interactions between the PVC's chlorine and hydrogen atoms.[4][5] This leads to increased chain mobility and flexibility.

Experimental Workflow for PVC Plasticizer Evaluation

The following diagram outlines the logical workflow for the comprehensive evaluation of an this compound-based plasticizer in a PVC formulation.

cluster_testing Performance Testing Formulation Formulation (PVC, Plasticizer, Stabilizer) Compounding Compounding (Two-Roll Mill) Formulation->Compounding Molding Molding (Compression Press) Compounding->Molding Conditioning Conditioning (23°C, 50% RH) Molding->Conditioning Mechanical Mechanical Properties (ASTM D2240, D412) Conditioning->Mechanical Thermal Thermal Stability (TGA, Congo Red) Conditioning->Thermal Permanence Permanence (ASTM D1203, Migration) Conditioning->Permanence Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Permanence->Analysis

Caption: Workflow for evaluating plasticizer performance in PVC.

This systematic approach ensures that all critical performance aspects of the plasticized PVC are thoroughly evaluated under standardized conditions, leading to reliable and comparable data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Selection for Isodecanol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and optimizing catalysts for isodecanol esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound esterification?

A1: The most common catalysts fall into two main categories: homogeneous and heterogeneous.

  • Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are soluble in the reaction mixture.[1][2] They are highly active but can be corrosive and difficult to separate from the final product.[3][4]

  • Heterogeneous (solid acid) catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[3][5] These are preferred in many industrial applications because they are easily separated from the reaction mixture, are often reusable, and are less corrosive.[3][4]

  • Organometallic catalysts , like titanates and tin compounds, are also widely used due to their high activity and selectivity, leading to high product yields and purity with fewer side reactions.[6][7]

Q2: What is the primary role of an acid catalyst in esterification?

A2: An acid catalyst increases the rate of the esterification reaction. It does this by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the alcohol.[5] Strong acid catalysts like sulfuric acid also act as dehydrating agents, removing the water produced during the reaction and shifting the equilibrium towards the formation of the ester, which increases the overall yield.[2][8]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on the specific requirements of your experiment or process.

  • Choose a homogeneous catalyst (e.g., sulfuric acid, p-TSA) for high reaction rates in lab-scale synthesis where ease of separation is not a primary concern.[1][2]

  • Choose a heterogeneous catalyst (e.g., Amberlyst-15, zeolites) for larger-scale or continuous processes where catalyst reusability, reduced corrosion, and simpler product purification are critical.[3][5]

Q4: Can the catalyst be reused?

A4: A major advantage of solid acid (heterogeneous) catalysts is their reusability.[3] They can be recovered by simple filtration after the reaction, washed, dried, and used in subsequent batches.[4] Some studies have shown that catalysts like Amberlyst-36 can be reused for multiple cycles with no significant loss of activity.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Ester Yield 1. Equilibrium Limitation: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.[10] 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[11] 4. Catalyst Deactivation: Water produced during the reaction can inhibit the activity of some acid catalysts, like sulfuric acid.[12]1. Remove Water: Use a Dean-Stark apparatus, molecular sieves, or vacuum distillation to continuously remove water from the reaction mixture.[6][13] 2. Increase Catalyst Loading or Change Catalyst: Increase the concentration of the current catalyst or switch to a more active one (e.g., from a solid acid to sulfuric acid).[14] 3. Increase Temperature: Raise the reaction temperature to increase the reaction rate. Monitor for potential side reactions. 4. Use a Water-Tolerant Catalyst: Consider using catalysts less susceptible to water inhibition, such as certain titanates or solid acid catalysts.[15]
Slow Reaction Rate 1. Low Temperature: The reaction temperature is below the optimal range for the catalyst. 2. Low Catalyst Concentration: The amount of catalyst is insufficient to achieve a desirable rate.[16] 3. Poor Mixing: In heterogeneous catalysis, poor agitation can lead to mass transfer limitations, where reactants cannot efficiently reach the catalyst's active sites.1. Optimize Temperature: Gradually increase the temperature while monitoring the reaction progress. 2. Optimize Catalyst Loading: Systematically increase the catalyst concentration. For example, catalyst loading can be varied from 1% to 5% (w/w).[14] 3. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-dispersed in the reaction mixture.
Product is Dark or Contains Impurities 1. Side Reactions: High temperatures can cause side reactions, such as dehydration of the alcohol or other decomposition pathways, leading to colored byproducts.[17] 2. Catalyst Degradation: Some catalysts may not be stable at high temperatures, leading to leaching or degradation.1. Lower Reaction Temperature: Find the optimal temperature that provides a good reaction rate without significant side reactions. 2. Select a More Stable Catalyst: Choose a catalyst with higher thermal stability, such as Amberlyst-70 for higher temperature applications.[5] 3. Purification: After the reaction, wash the crude product with a sodium bicarbonate solution to neutralize residual acid, followed by a water wash.[6][18]
Difficulty Separating Catalyst (Homogeneous) 1. Catalyst is Soluble: Homogeneous catalysts like sulfuric acid are designed to be soluble in the reaction medium.[4]1. Neutralization and Extraction: After the reaction, cool the mixture and wash it with a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The resulting salt can then be removed by washing with water in a separatory funnel.[18] 2. Switch to a Heterogeneous Catalyst: For future experiments, consider using a solid acid catalyst that can be easily filtered off.[3]
Difficulty Separating Product from Reactants 1. Similar Boiling Points: The ester product may have a boiling point close to that of the starting alcohol or carboxylic acid. 2. Emulsion Formation: Emulsions can form during the aqueous workup, making layer separation difficult.[19]1. Vacuum Distillation: Use vacuum distillation for purification, as it allows for separation at lower temperatures, which can be beneficial for heat-sensitive compounds. 2. Column Chromatography: If distillation is not effective, column chromatography is an excellent method for separating the ester from unreacted starting materials.[18] 3. Break Emulsions: To break emulsions during extraction, add brine (a saturated NaCl solution) to the separatory funnel.[18]

Quantitative Data Summary

The following tables summarize the performance of different catalysts and the effect of reaction parameters on this compound esterification.

Table 1: Comparison of Homogeneous Acid Catalysts for Esterification (Data is generalized from kinetic studies of similar esterification reactions)

CatalystTypical ConcentrationTemperature (°C)Reaction TimeTypical ConversionReference(s)
Sulfuric Acid1-3% (w/w)60 - 1202 - 6 hours>90%[14][20]
p-Toluenesulfonic Acid (p-TSA)1-5% (w/w)80 - 1403 - 8 hours>90%[14][16]

Table 2: Performance of Solid Acid Catalysts in Esterification (Data is generalized and comparative)

CatalystMax. Operating Temp. (°C)Key AdvantagesPotential LimitationsReference(s)
Amberlyst-15~140High activity, widely availableLower thermal stability[5][9]
Amberlyst-70~190Higher thermal stabilityMay be less active than A-15[5]
Zeolites>200High thermal stability, shape selectivitySmaller pores can limit diffusion of large molecules[21]

Table 3: Effect of Molar Ratio and Temperature on Diisodecyl Phthalate (DIDP) Yield (Catalyst: Isopropyl titanate)

ExperimentMolar Ratio (this compound:Phthalic Anhydride)Temperature (°C)Reaction Time (h)Esterification Yield (%)
12.1:1210494.18
22.3:1210498.72
32.5:1210499.74
42.7:1210499.84
Data compiled from experimental studies on the esterification of phthalic anhydride with this compound.[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Esterification using a Solid Acid Catalyst

This protocol describes a typical lab-scale procedure for the esterification of a carboxylic acid with this compound using a solid acid catalyst like Amberlyst-15.

Materials:

  • Carboxylic Acid (e.g., Phthalic Anhydride)

  • This compound

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • Toluene (optional, as an azeotropic agent)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or temperature probe

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, Dean-Stark trap, and condenser.

  • Charging Reactants: To the flask, add the carboxylic acid, this compound (typically in molar excess, e.g., 2.5:1 alcohol to acid ratio), the solid acid catalyst (e.g., 5-10% by weight of reactants), and a magnetic stir bar.[6] If using an azeotropic agent, fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the reactants but is often in the 120-150°C range.[5] Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by taking small samples periodically for analysis (e.g., by titration to determine the remaining acid concentration or by GC).

  • Workup: Once the reaction is complete (no more water is being collected or the acid concentration is stable), cool the mixture to room temperature.

  • Catalyst Removal: Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with an organic solvent, dried, and stored for reuse.

  • Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as CO₂ gas will be produced.[18]

    • Wash with brine to remove residual water and salts.[18]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent and excess this compound using a rotary evaporator, potentially under reduced pressure, to yield the crude ester product.

  • Further Purification (Optional): If necessary, further purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To quantify the conversion of this compound and the yield of the ester product.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).[22] An internal standard (e.g., n-dodecanol) can be added for precise quantification.[22]

  • GC System: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[22]

  • Analysis: Inject the prepared sample into the GC. The resulting chromatogram will show peaks corresponding to the solvent, unreacted this compound, unreacted carboxylic acid, and the ester product.

  • Quantification: Calculate the peak areas to determine the relative concentrations of each component. By comparing the initial and final concentrations of the limiting reactant, the conversion can be calculated. The yield can be determined by comparing the amount of ester produced to the theoretical maximum.

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Product Isolation & Purification reactants Charge Reactants & Catalyst (this compound, Acid, Solid Catalyst) heat Heat to Reflux with Stirring reactants->heat setup Assemble Reflux Apparatus (Flask, Dean-Stark, Condenser) setup->reactants monitor Monitor Reaction (Collect H2O, GC/Titration) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash recycle Wash & Dry Catalyst for Reuse filter->recycle dry Dry Organic Layer (e.g., MgSO4) wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Final Product (Optional: Distillation/Chromatography) evap->purify G start Start: Define Process Needs q1 Is Catalyst Reusability Critical? start->q1 q2 Is Product Purity/Ease of Separation a High Priority? q1->q2 No hetero Select Heterogeneous Catalyst (e.g., Amberlyst, Zeolite) q1->hetero Yes q3 Is Maximum Reaction Rate the Primary Goal? q2->q3 No consider_hetero Consider Heterogeneous Catalyst q2->consider_hetero Yes homo Select Homogeneous Catalyst (e.g., H2SO4, p-TSA) q3->homo No (Balanced Approach) consider_homo Consider Homogeneous Catalyst q3->consider_homo Yes end_hetero Optimized for reusability and simple purification. hetero->end_hetero end_homo Optimized for highest activity and reaction speed. homo->end_homo consider_hetero->hetero consider_homo->homo

References

Troubleshooting low yield in isodecanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodecanol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yield and efficiency. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data for the major synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The two main commercial routes for this compound production are the Oxo process (hydroformylation) and the Guerbet reaction.[1]

  • Oxo Process: This method involves the hydroformylation of nonenes (C9 olefins) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting isodecyl aldehydes to this compound.[1]

  • Guerbet Reaction: This process involves the self-condensation of pentanols (C5 alcohols) at elevated temperatures in the presence of a catalyst to produce C10 Guerbet alcohols (this compound).[2]

Q2: What are the most common causes of low yield in this compound synthesis?

A2: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Catalyst Deactivation: The catalyst can lose activity due to poisoning by impurities, coking (formation of carbon deposits), or sintering (thermal degradation).[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant ratios can lead to incomplete conversion or the formation of unwanted byproducts.[4][5]

  • Side Reactions: Undesired chemical reactions, such as the formation of isomers in the Oxo process or aldol condensation byproducts in the Guerbet reaction, can consume reactants and reduce the yield of the desired product.[6][7]

  • Product Loss During Purification: this compound can be lost during purification steps, for example, through thermal degradation if distillation is performed at too high a temperature.[8]

Q3: How can I minimize catalyst deactivation?

A3: To minimize catalyst deactivation, ensure high purity of reactants and solvents to prevent poisoning.[4] Operating at the lowest effective temperature can reduce the rates of sintering and coking.[3] If deactivation occurs, the catalyst may need to be regenerated.

Q4: What is the importance of the linear-to-branched aldehyde ratio (n/iso ratio) in the Oxo process?

A4: The n/iso ratio is a critical parameter in the hydroformylation of nonenes as it determines the isomeric composition of the final this compound product. Different isomers can have different physical and chemical properties, which can affect their suitability for specific applications. The n/iso ratio is influenced by the choice of catalyst, ligands, and reaction conditions.[4]

Troubleshooting Guides

Low Yield in this compound Synthesis via Hydroformylation (Oxo Process)
Issue Potential Cause Troubleshooting Steps
Low Conversion of Nonenes Catalyst Deactivation: The rhodium or cobalt catalyst may be inactive or deactivated.- Check for Poisons: Ensure the nonene feedstock and syngas are free from impurities like sulfur or oxygen compounds. - Regenerate Catalyst: If deactivation is suspected, refer to the catalyst regeneration protocol.[9][10] - Use Fresh Catalyst: If regeneration is not possible or effective, use a fresh batch of catalyst.
Suboptimal Reaction Conditions: The temperature, pressure, or syngas ratio may not be optimal.- Optimize Temperature: Gradually increase the temperature within the recommended range (typically lower for rhodium catalysts).[11] - Adjust Pressure: Ensure the total pressure and the partial pressures of CO and H₂ are within the optimal range.[11]
Poor Selectivity (Undesirable Isomer Distribution) Incorrect Ligand Choice: The phosphine ligand used can significantly influence the regioselectivity.- Select Appropriate Ligand: Use ligands known to favor the desired isomer. For example, bulky phosphine ligands often favor the formation of the linear aldehyde.[4]
Suboptimal Reaction Conditions: Temperature and CO partial pressure affect the n/iso ratio.- Lower Temperature: Lower reaction temperatures can sometimes improve selectivity.[4] - Increase CO Partial Pressure: A higher partial pressure of carbon monoxide can favor the formation of the linear aldehyde.[4]
Formation of Byproducts (e.g., Alkanes) Excessive Hydrogenation: The aldehyde intermediate or the nonene starting material is being hydrogenated to the corresponding alkane.- Adjust H₂/CO Ratio: Decrease the partial pressure of hydrogen relative to carbon monoxide.[12] - Lower Temperature: Hydrogenation is often more favorable at higher temperatures.[4]
Low Yield in this compound Synthesis via Guerbet Reaction
Issue Potential Cause Troubleshooting Steps
Low Conversion of Pentanol Insufficient Catalyst Activity: The catalyst may not be active enough under the reaction conditions.- Catalyst Screening: Test different Guerbet catalysts, such as those based on mixed metal oxides or supported noble metals.[3] - Ensure Basicity: The Guerbet reaction often requires a basic co-catalyst or a catalyst with basic sites.[13]
Suboptimal Temperature: The reaction temperature is critical for the initial dehydrogenation step.- Increase Temperature: Gradually increase the reaction temperature, typically in the range of 150-250°C for homogeneous catalysts and 250-400°C for heterogeneous catalysts.[3]
Presence of Water: Water is a byproduct of the reaction and can inhibit the catalyst and shift the equilibrium.- Remove Water: Use a Dean-Stark trap or another method to continuously remove water as it is formed.[14]
Formation of Byproducts (e.g., Aldehydes, Ethers) Incomplete Hydrogenation: The intermediate unsaturated aldehyde is not fully hydrogenated to the final alcohol.- Optimize Hydrogen Source: Ensure an adequate source of hydrogen for the final reduction step. This can be from the initial alcohol dehydrogenation or an external source. - Use a Co-catalyst: Some catalyst systems benefit from a co-catalyst to enhance the hydrogenation step.
Side Reactions: Dehydration of the alcohol to form ethers or other condensation reactions can occur.- Optimize Catalyst: Select a catalyst with a good balance of acidic and basic sites to minimize side reactions.[3] - Control Temperature: Avoid excessively high temperatures which can promote side reactions.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield via Hydroformylation of 1-Octene (Representative)

CatalystTemperature (°C)Pressure (bar)H₂/CO RatioConversion (%)Aldehyde Selectivity (%)
Co₂(CO)₈@PPh₃-1/10140401:1>9987
Co₂(CO)₈@PPh₃-1/10170401:1>996 (94% alcohol selectivity)
Rh(acac)(CO)₂/BIPHEPHOS125201:1~10088 (n-nonanal)

Note: Data is illustrative and compiled from various sources.[15] Actual results may vary based on specific experimental conditions and substrates.

Table 2: Influence of Reaction Conditions on Higher Alcohol Yield via Guerbet Reaction of Ethanol (Representative)

CatalystTemperature (°C)Pressure (MPa)Ethanol Conversion (%)1-Butanol Selectivity (%)
CuNi-PMO3200.1~15~71
CuNi-PMO320747.362.5
Mg-Al Oxide (2:1)3000.1~20~60

Note: This table illustrates the Guerbet reaction with a shorter chain alcohol as a model. Data is illustrative and compiled from various sources.[4][7] The synthesis of this compound from pentanol would follow similar principles.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Guerbet Condensation of 1-Pentanol

Objective: To synthesize this compound (2-propyl-1-heptanol) from 1-pentanol via a Guerbet reaction.

Materials:

  • 1-Pentanol

  • Potassium hydroxide (KOH)

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Toluene

  • Nitrogen gas

  • Dean-Stark apparatus

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap filled with toluene. Purge the entire apparatus with nitrogen gas.

  • Charging Reactants: To the flask, add 1-pentanol, potassium hydroxide (as a base), and the Pd/C catalyst. Use toluene as the solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is produced.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Filter the mixture to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Purification of Crude this compound by Vacuum Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Distillation: Begin heating the flask gently. Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 222 °C at atmospheric pressure, but will be significantly lower under vacuum.

  • Completion: Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Protocol 3: Regeneration of a Rhodium-Phosphine Hydroformylation Catalyst

Objective: To regenerate a deactivated rhodium-phosphine catalyst.

Materials:

  • Deactivated catalyst solution

  • Oxygen or an oxygen-containing gas

  • Solvent (e.g., toluene)

  • Fresh phosphine ligand

  • Filtration apparatus

Procedure:

  • Oxidation: Transfer the deactivated catalyst solution to a suitable reaction vessel. Bubble a stream of oxygen or an oxygen-containing gas through the solution at a temperature below the boiling point of the solvent. This will oxidize the degraded phosphine ligands.[10]

  • Removal of Oxidized Ligands: The oxidized phosphine ligands are often insoluble and will precipitate out of the solution. Remove the solid material by filtration.[10]

  • Ligand Replenishment: Add fresh phosphine ligand to the filtered solution to restore the desired rhodium-to-ligand ratio.

  • Reactivation: The regenerated catalyst solution can now be reused in the hydroformylation reaction.

Mandatory Visualization

Isodecanol_Synthesis_Workflow cluster_oxo Oxo Process (Hydroformylation) cluster_guerbet Guerbet Reaction nonenes Nonenes (C9 Olefins) hydroformylation Hydroformylation Reactor (Rh or Co Catalyst) nonenes->hydroformylation syngas Synthesis Gas (CO + H₂) syngas->hydroformylation aldehydes Isodecyl Aldehydes hydroformylation->aldehydes hydrogenation Hydrogenation (Ni Catalyst) aldehydes->hydrogenation crude_isodecanol_oxo Crude this compound hydrogenation->crude_isodecanol_oxo purification Purification (Vacuum Distillation) crude_isodecanol_oxo->purification pentanols Pentanols (C5 Alcohols) guerbet_reaction Guerbet Condensation (e.g., Pd/C, KOH) pentanols->guerbet_reaction crude_isodecanol_guerbet Crude this compound guerbet_reaction->crude_isodecanol_guerbet crude_isodecanol_guerbet->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound Synthesis via Oxo and Guerbet Routes.

Troubleshooting_Low_Yield start Low this compound Yield check_conversion Check Reactant Conversion (GC, TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High check_catalyst Catalyst Issue? low_conversion->check_catalyst check_conditions Reaction Conditions Optimal? low_conversion->check_conditions check_byproducts Analyze for Byproducts (GC-MS) high_conversion->check_byproducts check_catalyst->check_conditions No catalyst_deactivated Deactivated/Poisoned check_catalyst->catalyst_deactivated Yes suboptimal_conditions Suboptimal Temp/Pressure/Time check_conditions->suboptimal_conditions No regenerate_catalyst Action: Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst optimize_conditions Action: Optimize Reaction Conditions suboptimal_conditions->optimize_conditions byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No adjust_for_byproducts Action: Adjust Conditions to Minimize Side Reactions byproducts_present->adjust_for_byproducts check_workup Product Loss During Workup/Purification? no_byproducts->check_workup workup_loss Yes check_workup->workup_loss Yes optimize_workup Action: Optimize Purification (e.g., lower distillation temp) workup_loss->optimize_workup

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Side reactions and byproduct formation in the ethoxylation of isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding side reactions and byproduct formation during the ethoxylation of isodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be aware of during the ethoxylation of this compound?

A1: The main reaction of ethylene oxide with this compound is designed to produce this compound ethoxylates.[1][2] However, several side reactions can occur, leading to the formation of undesirable byproducts. The most common impurities include:

  • 1,4-Dioxane: A cyclic ether that is a significant byproduct of concern due to potential health and environmental risks.[3][4][5]

  • Polyethylene Glycols (PEGs): Formed by the self-polymerization of ethylene oxide, often initiated by water.[6][7]

  • Unreacted this compound: Results from an incomplete reaction, where the starting alcohol remains in the final product.[7]

  • Broad Oligomer Distribution: The reaction can be difficult to control, leading to a wide range of ethoxylate chain lengths rather than a narrow, targeted distribution.[7][8]

  • Colored Impurities: Can form due to high reaction temperatures or impurities in the reactants.

Q2: How is 1,4-Dioxane formed during ethoxylation?

A2: 1,4-Dioxane can be formed through two primary mechanisms. While ethylene oxide can dimerize under certain conditions, this is not considered the main pathway.[9] A more significant route is the acid-catalyzed dehydration of diethylene glycol, which can be formed from ethylene oxide.[9] Although base catalysis (e.g., with KOH) is widely used for ethoxylation, subsequent acidic processing steps, such as sulfation to produce alcohol ether sulfates, can significantly promote the formation of 1,4-dioxane.[9][10]

Q3: What causes the formation of Polyethylene Glycol (PEG) in my product?

A3: Polyethylene Glycol (PEG) is a polyether compound formed by the addition of ethylene oxide to an initiator.[6] In the context of this compound ethoxylation, PEG formation is typically initiated by the presence of water in the reaction mixture.[11][12] Ethylene oxide reacts with water to form ethylene glycol, which can then initiate further ethoxylation to produce a range of PEG molecules with the general structure H-(O-CH2-CH2)n-OH.[6]

Q4: Why does my final product have a wide distribution of ethoxylate chain lengths?

A4: The ethoxylation reaction proceeds in a stepwise manner. After the initial reaction of ethylene oxide with this compound, the resulting ethoxylated alcohol can be more prone to further ethoxylation than the starting alcohol.[8] This leads to a competitive reaction environment that is difficult to control, resulting in a product mixture with a statistical, often Poisson-like, distribution of different ethoxymer chain lengths (polydispersity).[7] Using specialized catalysts, such as double metal cyanide (DMC) catalysts, can help produce narrow-range ethoxylates.[3][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: High Levels of 1,4-Dioxane Detected

If you detect unacceptable levels of 1,4-dioxane in your ethoxylated this compound product, consult the following troubleshooting workflow.

G start High 1,4-Dioxane Detected cause1 Potential Cause: Acidic Conditions start->cause1 cause2 Potential Cause: High Reaction Temperature start->cause2 cause3 Potential Cause: Subsequent Sulfation Step start->cause3 action4 Action: Use Purification Consider vacuum stripping or steam distillation to remove 1,4-dioxane. start->action4 Post-Reaction Remediation action1 Action: Neutralize Catalyst Ensure catalyst (e.g., KOH) is not contaminated with acidic species. cause1->action1 action2 Action: Optimize Temperature Lower reaction temperature. Ensure proper heat management to avoid thermal runaway. cause2->action2 action3 Action: Control Sulfation Minimize residence time before neutralization. Optimize SO3/ethoxylate mole ratio. cause3->action3 G cluster_main Main Reaction cluster_side Side Reactions reactant reactant product product byproduct byproduct condition condition This compound This compound (R-OH) Product This compound Ethoxylate (R-(OCH₂CH₂)ₙ-OH) This compound->Product + n EO EO1 Ethylene Oxide (EO) EO1->Product KOH KOH Catalyst KOH->this compound Water Water (H₂O) (Initiator) PEG Polyethylene Glycol (PEG) Water->PEG + n EO EO2 Ethylene Oxide (EO) EO2->PEG DEG Diethylene Glycol Intermediate EO2->DEG + H₂O, then +EO Dioxane 1,4-Dioxane DEG->Dioxane Acid Acidic Conditions (e.g., Sulfation) Acid->DEG G start Sample Collection prep Sample Preparation (Dilution, Derivatization) start->prep analysis Instrumental Analysis prep->analysis gc GC or GC-MS (For volatiles like 1,4-Dioxane & free alcohol) analysis->gc Method 1 lc LC-MS/MS (For oligomer distribution) analysis->lc Method 2 sfc SFC-FID (For oligomer distribution) analysis->sfc Method 3 data Data Processing (Integration, Identification) gc->data lc->data sfc->data report Quantification & Reporting data->report

References

Technical Support Center: Purification of Isodecanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isodecanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound is a complex mixture of C10 alcohol isomers. The exact composition and impurities depend on the manufacturing process (typically the oxo process) and the olefin feedstock used.[1] Common impurities include:

  • Isomeric Impurities: Various C10 alcohol isomers, such as trimethyl-1-heptanols and dimethyl-1-octanols, are the main components of the commercial product.[1]

  • Process-Related Impurities: By-products from the chemical synthesis, such as other branched-chain alcohols like isooctyl and isononyl alcohols.[1]

  • Residual Reactants: Unreacted starting materials from the synthesis process may be present in trace amounts.

  • Degradation Products: Impurities can also form during storage or manufacturing, especially at high temperatures.[1]

Q2: What are the primary purification techniques for crude this compound?

A2: The most common purification techniques for crude this compound are fractional distillation and adsorption.[2]

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points. Due to this compound's high boiling point, this is often performed under a vacuum to prevent thermal degradation.[2]

  • Adsorption: This technique is mainly used for dehydration (water removal) and can also be effective in removing polar impurities like aldehydes. 3A molecular sieves are commonly used for this purpose.[2]

Q3: Why is vacuum distillation recommended for this compound purification?

A3: this compound has a relatively high boiling point (approximately 220°C at atmospheric pressure).[2] Distilling at this temperature can lead to thermal degradation, resulting in yield loss and the formation of new impurities. By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition.[2]

Q4: How are this compound derivatives, such as esters, typically purified?

A4: The purification of this compound derivatives, like esters, often involves a multi-step process that can include:

  • Neutralization: Washing with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting materials or catalysts.

  • Washing: Washing with water or brine to remove water-soluble impurities.

  • Drying: Using a drying agent (e.g., anhydrous magnesium sulfate) to remove residual water.

  • Solvent Removal: Evaporation of the solvent under reduced pressure.

  • Distillation or Chromatography: Further purification by vacuum distillation or column chromatography to separate the desired ester from other components.

Troubleshooting Guides

Fractional Distillation of this compound
Problem Possible Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency.Use a fractionating column with a higher number of theoretical plates or more efficient packing material.[2]
Incorrect reflux ratio.Increase the reflux ratio to allow for more vaporization-condensation cycles, enhancing separation.[2]
Unstable heating.Use a heating mantle with a stirrer for even and stable boiling.[2]
Product Discoloration Distillation temperature is too high.Reduce the system pressure to lower the boiling point. Monitor the temperature of the boiling flask to avoid exceeding the thermal stability limit.[2]
Bumping/Unstable Boiling Lack of boiling chips or inadequate stirring.Use a magnetic stirrer and stir bar for smooth boiling, especially under vacuum.
Adsorption Purification of this compound
Problem Possible Cause Troubleshooting Steps
Incomplete Water Removal Saturated or inactive molecular sieves.Ensure molecular sieves are properly activated (e.g., by heating) before use.[2]
Insufficient contact time.Decrease the flow rate of this compound through the adsorbent bed.[2]
Insufficient amount of adsorbent.Use an adequate amount of molecular sieves for the volume of this compound being purified.
Contamination from Adsorbent Breakdown of the adsorbent material.Use a high-quality adsorbent and ensure it is compatible with this compound. Filter the purified this compound after the adsorption step.

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Typical Purity (%) Typical Yield (%) Processing Time Key Advantages Key Disadvantages
Fractional Distillation 95 - 9970 - 90Moderate to HighEffective for separating components with different boiling points.Potential for thermal degradation if not performed under vacuum.[2]
Adsorption (with 3A Molecular Sieves) >99 (for water removal)>95Low to ModerateHighly effective for water removal; can remove some polar impurities.[2]Not effective for separating isomeric impurities.
Comparison of Analytical Techniques for Purity Assessment
Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Key Advantages Key Disadvantages
Gas Chromatography (GC-FID/GC-MS) Separation based on volatility and interaction with a stationary phase.[3]~0.01 µg/mL (estimated for a similar compound)[4]~0.05 µg/mL (estimated for a similar compound)[4]High resolution for separating isomers; GC-MS allows for identification of unknown impurities.[1]Requires volatilization of the sample.
Hydroxyl Value Titration Quantifies the hydroxyl functional groups in the sample.[3]Dependent on titrant concentration and indicator sensitivity.Dependent on titrant concentration and indicator sensitivity.Cost-effective and reliable for determining overall alcohol content.[3]Not specific for this compound; does not provide an impurity profile.[3]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Fractional Distillation

Objective: To separate this compound from less volatile and more volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirrer

  • Stir bar

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and slowly reduce the pressure in the system using the vacuum pump.

  • Once the desired pressure is stable, begin gentle heating.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the main fraction.[2]

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides.

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Protocol 2: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of an this compound sample and quantify known impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

GC Conditions (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 50:1.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[1]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.[1]

    • Ramp: 10°C/min to 240°C.[1]

    • Hold: 5 minutes at 240°C.[1]

  • Detector Temperature: 280°C.[1]

Sample Preparation:

  • Dilute the this compound sample (e.g., 1:100) in a high-purity solvent such as acetone or methanol.[1]

Data Analysis:

  • Identify the this compound peak based on its retention time, determined by running a standard if necessary.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to estimate the purity.

Visualizations

PurificationWorkflow Crude_this compound Crude this compound Fractional_Distillation Fractional Distillation Crude_this compound->Fractional_Distillation Adsorption Adsorption (e.g., Molecular Sieves) Fractional_Distillation->Adsorption Optional Polishing Purified_this compound Purified this compound Fractional_Distillation->Purified_this compound Adsorption->Purified_this compound Analysis Purity Analysis (GC-MS, Titration) Purified_this compound->Analysis Final_Product Final Product (>99% Purity) Analysis->Final_Product

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingDistillation Start Poor Separation in Fractional Distillation Check_Column Increase Column Efficiency? (More plates/packing) Start->Check_Column Check_Reflux Optimize Reflux Ratio? (Increase ratio) Check_Column->Check_Reflux Yes Improved_Separation Improved Separation Check_Column->Improved_Separation No Check_Heating Ensure Stable Heating? (Use stirrer) Check_Reflux->Check_Heating Yes Check_Reflux->Improved_Separation No Check_Heating->Improved_Separation Yes

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Overcoming challenges in the scale-up of isodecanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of isodecanol reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, which is primarily achieved through the oxo process (hydroformylation followed by hydrogenation).

Issue 1: Low or No Conversion of Nonene Feedstock

  • Question: My this compound reaction shows very low or no conversion of the nonene feedstock. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion can stem from several factors related to reaction conditions and catalyst activity.[1] A systematic check of the following is recommended:

    • Reaction Conditions: Ensure that the temperature and pressure are within the optimal range for your specific catalyst system (cobalt or rhodium).[1][2] Verify that the synthesis gas (H₂/CO) is being supplied at the correct ratio and pressure, and that stirring is efficient to ensure proper mixing in the multiphase reaction.[1]

    • Catalyst Activity:

      • Pre-activation: Confirm that the active catalytic species has formed correctly. For instance, the Co₂(CO)₈ precatalyst requires reaction with H₂ to form the active HCo(CO)₄.[1]

      • Catalyst Poisons: The presence of impurities in the olefin feedstock, such as sulfur compounds and dienes, can poison the catalyst.[1] It is crucial to thoroughly purify the feedstock before use.

Issue 2: Catalyst Deactivation During the Reaction

  • Question: My reaction starts well but then the rate slows down significantly or stops completely. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation can occur through several mechanisms, particularly at the elevated temperatures and pressures typical of an oxo process.[1][3]

    • Ligand Degradation: For catalyst systems using phosphine ligands, high temperatures can lead to ligand degradation, producing byproducts that may inhibit the reaction.[1]

    • Formation of Inactive Clusters: With rhodium catalysts, the active monomeric species can aggregate to form inactive clusters. This can be accelerated by high temperatures. Maintaining an adequate ligand concentration and CO pressure can help stabilize the active monomeric species.[1]

    • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[3] This is a common issue in many industrial catalytic processes.

    • Sintering: At high temperatures, small metal crystallites on the catalyst support can migrate and agglomerate into larger crystals, reducing the active surface area.[3]

Issue 3: Poor Selectivity to the Desired this compound Isomer

  • Question: The reaction is producing a mixture of isomers with a low linear-to-branched ratio. How can I improve the selectivity?

  • Answer: The selectivity towards linear (n) versus branched (iso) aldehydes, and subsequently alcohols, is a key challenge in hydroformylation.

    • Catalyst and Ligand Choice: Rhodium-based catalysts, when paired with appropriate phosphine ligands, can be tailored to achieve high selectivity for the linear isomer (often >10:1 n/iso ratio).[1] In contrast, cobalt catalysts typically yield a ratio of approximately 1:1.[1]

    • Process Conditions: Temperature and pressure also influence selectivity. Operating at milder conditions, which is possible with highly active rhodium catalysts, can favor the desired isomer.[1]

Issue 4: High Concentration of Byproducts

  • Question: Our scaled-up reaction is producing a high concentration of byproducts not observed at the lab scale. How can we identify and minimize these impurities?

  • Answer: The formation of new or increased levels of impurities during scale-up is often linked to issues with heat and mass transfer.[4]

    • Identify Impurities: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the major byproducts.[4] This can provide insights into the side reactions occurring (e.g., dehydration to form decenes, or ether formation).

    • Review Reaction Conditions:

      • Temperature Control: Poor heat transfer in larger reactors can lead to "hot spots" where degradation or side reactions are more likely.[4][5] Improving cooling efficiency or slowing the rate of exothermic reagent addition can mitigate this.[4]

      • Mixing: Inefficient mixing can create localized concentration gradients, leading to side reactions.[4] The use of overhead stirrers is recommended for larger reactions to ensure homogeneity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The primary safety concerns revolve around managing the reaction exotherm, handling flammable and toxic materials, and operating at high pressures. A thorough Process Hazard Analysis (PHA) is crucial.[4] Key considerations include:

  • Thermal Runaway: The hydroformylation reaction is exothermic. Inadequate temperature control can lead to a runaway reaction.[5][6] Ensure the cooling system is sufficient for the scale of the reaction.[5]

  • High Pressure: The process operates at high pressures, requiring appropriately rated vessels and pressure relief systems.[2][4]

  • Flammable and Toxic Materials: Nonene, synthesis gas (containing carbon monoxide), and this compound itself are flammable.[5][7] Carbon monoxide is highly toxic. Proper ventilation and handling procedures are essential.[7][8]

  • Material Handling: Safe procedures for charging large quantities of flammable solvents and corrosive reagents must be established.[4]

Q2: How do I choose between a cobalt and a rhodium-based catalyst for my scale-up?

A2: The choice depends on a trade-off between cost, activity, and selectivity.

  • Cobalt Catalysts: Are significantly lower in cost but require more severe operating conditions (higher temperature and pressure) and generally have lower selectivity.[1]

  • Rhodium Catalysts: Are much more expensive but offer high activity and selectivity under milder conditions.[1] For applications requiring high purity of a specific isomer, a rhodium-based system is often preferred.

Q3: What analytical methods are recommended for monitoring reaction progress and product purity?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for monitoring the reaction.[1][2]

  • Reaction Monitoring: GC can be used to determine the conversion of 1-nonene and the selectivity to different this compound isomers and byproducts.[1]

  • Purity Analysis: GC-MS is used to identify and quantify impurities in the final product.[2]

Q4: What are the key challenges in the downstream processing and purification of this compound at scale?

A4: Purification techniques that are simple at a lab scale may be impractical for large-scale production.[4]

  • Distillation: Fractional distillation is commonly used to separate the this compound from unreacted starting materials, the catalyst, and lower-boiling byproducts.[9]

  • Catalyst Removal: The catalyst must be efficiently separated from the product. This can be a complex step, especially for homogeneous catalysts.

  • Wastewater Treatment: The process can generate aqueous waste streams that require treatment before disposal.[7][8] Advanced production methods may include alkaline cleaning and steam extraction to remove impurities.[10]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis (Oxo Process)

ParameterCobalt Catalyst SystemRhodium Catalyst System
Operating Temperature 140 - 200 °C[1][2]40 - 140 °C[1]
Operating Pressure 100 - 300 bar[1]10 - 100 bar[1]
Catalyst Concentration Varies based on processVaries based on process
Synthesis Gas (H₂/CO) Ratio Typically 1:1 to 2:1Typically 1:1 to 2:1
Selectivity (n/iso ratio) ~1:1[1]Can be >10:1 with appropriate ligands[1]
Relative Activity Lower[1]High[1]

Table 2: Quality Control Parameters for Commercial this compound

ParameterSpecification
Ester Content 99.8% - 99.9%[10]
APHA Color 10 - 30[10]
Acid Value (mg KOH/g) < 0.1 (for precursor to DIDP)[9]

Experimental Protocols

Protocol 1: General Lab-Scale Hydroformylation and Hydrogenation

This protocol is a representative example and must be adapted for specific catalysts and equipment. Extreme caution should be exercised due to high pressures and toxic gas.

  • Reactor Setup:

    • Charge a high-pressure autoclave with the nonene feedstock and the catalyst (e.g., a cobalt or rhodium precursor) under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and perform a leak test.

  • Reaction Initiation:

    • Pressurize the reactor with synthesis gas (H₂/CO) to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature (e.g., 130-180 °C for cobalt catalysts).[2]

  • Hydroformylation:

    • Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Hydrogenation:

    • After the hydroformylation is complete, cool the reactor slightly.

    • Carefully vent the synthesis gas and purge the reactor with pure hydrogen.

    • Pressurize the reactor with pure hydrogen (e.g., 150-200 bar) and increase the temperature if necessary.[1]

    • Continue the reaction until hydrogen uptake ceases, indicating the complete conversion of aldehydes to alcohols.[1]

  • Shutdown and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess pressure.

    • Collect the liquid product and analyze it by GC and GC-MS to determine conversion and selectivity.[1]

Protocol 2: GC-MS Analysis of this compound Product Mixture

This is a general protocol and should be optimized for the specific instrument and impurities of interest.[2]

  • Sample Preparation:

    • Dilute a sample of the crude reaction product in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Parameters:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.[2][11]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • MS Transfer Line Temperature: 280 °C.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Mass Scan Range: m/z 35-400.[11]

  • Data Analysis:

    • Identify the peaks corresponding to different this compound isomers and any impurities by comparing their mass spectra with a reference library (e.g., NIST).[11]

    • Quantify the components by comparing their peak areas.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (Small Volume) cluster_pilot Pilot Plant Scale (Intermediate Volume) cluster_commercial Commercial Production (Large Volume) lab_dev Reaction Development lab_opt Initial Optimization (Conditions, Catalyst) lab_dev->lab_opt lab_anal Analytical Method Development (GC/MS) lab_opt->lab_anal pilot_pha Process Hazard Analysis (PHA) lab_anal->pilot_pha Successful Lab Results pilot_scale Scale-Up (10x-100x) pilot_pha->pilot_scale pilot_heat Heat & Mass Transfer Evaluation pilot_scale->pilot_heat pilot_process Downstream Process Development pilot_heat->pilot_process comm_tech Technology Transfer pilot_process->comm_tech Validated Pilot Data comm_prod Full-Scale Production comm_tech->comm_prod comm_prod->pilot_heat Troubleshooting/ Re-evaluation comm_qc Quality Control & Assurance comm_prod->comm_qc

Caption: General workflow for scaling up this compound production.

Troubleshooting_Logic start Poor Reaction Performance (Low Yield/Selectivity) cond_check Verify Reaction Conditions (Temp, Pressure, Stirring) start->cond_check catalyst_check Evaluate Catalyst Performance cond_check->catalyst_check Conditions Correct optimize_cond Adjust Conditions to Optimal Range cond_check->optimize_cond Conditions Incorrect feed_check Analyze Feedstock Purity catalyst_check->feed_check Catalyst OK troubleshoot_catalyst Check Pre-activation & Ligand Stability catalyst_check->troubleshoot_catalyst Suspect Catalyst Deactivation/Inactivity success Reaction Performance Improved feed_check->success Feedstock Pure purify_feed Purify Olefin Feedstock feed_check->purify_feed Impurities Found (Sulfur, Dienes) optimize_cond->start Re-run troubleshoot_catalyst->start Re-run with Fresh Catalyst purify_feed->start Re-run

Caption: Troubleshooting logic for poor reaction performance.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms active_catalyst Active Catalyst Species (e.g., Rh-Monomer) sintering Thermal Sintering (High Temp) active_catalyst->sintering poisoning Poisoning (e.g., Sulfur) active_catalyst->poisoning coking Coking (Carbon Deposition) active_catalyst->coking clustering Clustering (Inactive Aggregates) active_catalyst->clustering deactivated_catalyst Deactivated Catalyst sintering->deactivated_catalyst Reduced Surface Area poisoning->deactivated_catalyst Active Sites Blocked coking->deactivated_catalyst Pore Blockage clustering->deactivated_catalyst Loss of Monomeric Species

Caption: Common pathways for catalyst deactivation.

References

Improving the efficiency of isodecanol recovery from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline the recovery of isodecanol from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Oxo process?

A1: Crude this compound, a mixture of C10 isomers, is typically produced through the hydroformylation of nonenes (the Oxo process). Common impurities originating from this process include unreacted starting materials like nonenes, intermediate C10 aldehydes, and other alcohols formed as by-products, such as isooctyl and isononyl alcohols.

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound has a relatively high boiling point, approximately 220°C at atmospheric pressure. Distilling at this temperature can lead to thermal degradation, resulting in yield loss and the formation of new impurities. By reducing the pressure, the boiling point of this compound is lowered, which minimizes the risk of thermal decomposition.

Q3: How can I effectively remove water from my this compound sample?

A3: Water can be effectively removed from this compound using molecular sieves. Type 3A molecular sieves are recommended for this purpose. The this compound can be passed through a column packed with activated molecular sieves or stirred directly with the sieves followed by filtration.

Q4: I'm observing poor separation of this compound from a closely boiling impurity. What can I do?

A4: For impurities with boiling points close to that of this compound, enhancing the efficiency of your fractional distillation is key. This can be achieved by using a longer fractionating column or one with more efficient packing material to increase the number of theoretical plates. Additionally, optimizing the reflux ratio by increasing it can improve separation.

Q5: During liquid-liquid extraction, I'm encountering a stable emulsion. How can I resolve this?

A5: Emulsion formation is a common issue in liquid-liquid extraction, especially when surfactant-like molecules are present. To break an emulsion, you can try adding a brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. Other techniques include centrifugation or filtering through a glass wool plug.

Troubleshooting Guides

This section addresses specific issues you may encounter during the recovery of this compound.

Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation - Insufficient column efficiency.- Incorrect reflux ratio.- Unstable heating.- Increase the length or efficiency of the fractionating column.- Increase the reflux ratio.- Ensure stable and uniform heating with a heating mantle and stirring.
Product Discoloration - Distillation temperature is too high, causing thermal degradation.- Perform the distillation under vacuum to lower the boiling point.- Monitor the pot temperature to avoid exceeding the thermal stability limit of this compound.
Pressure Fluctuations - Leaks in the vacuum distillation setup.- Check all joints and seals for leaks. Use appropriate vacuum grease.
Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Emulsion Formation - High concentration of surfactant-like impurities.- Vigorous shaking.- Add brine to the separatory funnel.- Gently swirl instead of shaking.- Centrifuge the mixture.- Filter through glass wool.
Low Recovery Yield - Incomplete extraction.- Incorrect solvent choice.- Perform multiple extractions with fresh solvent.- Ensure the chosen extraction solvent has a favorable partition coefficient for this compound.
Product Contamination - Mutual solubility of the two phases.- Wash the organic phase with a fresh portion of the aqueous phase to remove water-soluble impurities.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation (Peak Tailing/Broadening) - Inappropriate solvent system.- Column overloading.- Poorly packed column.- Optimize the mobile phase polarity using thin-layer chromatography (TLC).- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly.
Compound Degradation on Column - Sensitivity to the acidic nature of silica gel.- Use a deactivated stationary phase like neutral alumina.- Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

Compound Boiling Point (°C at atm pressure)
Nonenes (C9H18)140 - 150
Isooctyl Alcohol (C8H18O)180 - 190
C10 Aldehydes (C10H20O)200 - 210
This compound (C10H22O) 215 - 225
Isononyl Alcohol (C9H20O)205 - 215

Note: Boiling points are approximate and can vary based on the specific isomers present.

Table 2: Illustrative Solvent Systems for Liquid-Liquid Extraction of this compound

Organic Solvent Aqueous Phase Expected Recovery Efficiency Notes
Ethyl AcetateWaterModerate to HighGood for extracting moderately polar compounds.
HexaneWaterModerateSuitable for less polar impurities, may require multiple extractions for this compound.
Diethyl EtherWaterHighHighly volatile and flammable, requires careful handling.

Note: The optimal solvent ratio and actual recovery efficiencies should be determined experimentally.

Table 3: Illustrative GC Retention Times for Impurity Profiling

Compound Illustrative Retention Time (min)
Nonenes< 10
Isooctyl Alcohol12 - 14
Isononyl Alcohol14 - 16
C10 Aldehydes16 - 18
This compound Isomers 18 - 22

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Crude this compound
  • Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. Monitor the temperature at the head of the column.

  • Shutdown: Once the this compound has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Liquid-Liquid Extraction of this compound
  • Preparation: Dissolve the reaction mixture containing this compound in a suitable solvent (e.g., diethyl ether) and place it in a separatory funnel.

  • Washing: Add an equal volume of water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer.

  • Collection: Drain the lower aqueous layer. Collect the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 3: Column Chromatography for this compound Purification
  • Column Packing: Pack a glass column with silica gel or alumina using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexane), can be effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Dissolve in Solvent drying Drying with Na2SO4 extraction->drying Separate Organic Layer distillation Vacuum Distillation drying->distillation Filter and Concentrate end Pure this compound distillation->end Collect Pure Fraction

Caption: A typical experimental workflow for the recovery and purification of this compound.

troubleshooting_distillation start Poor Separation in Distillation? cause1 Check Column Efficiency start->cause1 cause2 Check Reflux Ratio start->cause2 cause3 Check Heating Stability start->cause3 solution1 Increase Column Length or Use More Efficient Packing cause1->solution1 solution2 Increase Reflux Ratio cause2->solution2 solution3 Use Stirring and Ensure Stable Heat Source cause3->solution3

Caption: A troubleshooting decision tree for poor separation during distillation.

Preventing color formation in isodecanol-based products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding color formation in isodecanol-based products. It is intended for researchers, scientists, and drug development professionals to diagnose and prevent discoloration issues during their experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable color for pure this compound?

A1: Pure this compound is a colorless, clear liquid.[1][2][3] The color is typically measured against the Platinum-Cobalt (Pt/Co), also known as the APHA (American Public Health Association) or Hazen scale.[4][5] A common specification for high-purity this compound is a low APHA value, often below 10 or 15.[6][7]

Q2: What causes color formation (yellowing) in this compound?

A2: The primary cause of color formation, typically a yellow hue, in this compound is oxidation.[8][9] Exposure to oxygen, particularly when catalyzed by heat, light (UV radiation), or trace metal impurities, can lead to the formation of color-imparting compounds.[10][11] Long-chain alcohols like this compound can undergo oxidation to form aldehydes, ketones, and other degradation products which may be colored or can react further to form colored species.

Q3: How can I prevent color formation in my this compound samples?

A3: To prevent discoloration, it is crucial to minimize the exposure of this compound to oxygen and catalysts of oxidation. Key preventative measures include:

  • Inert Gas Blanketing: Storing this compound under an inert nitrogen atmosphere displaces oxygen and significantly inhibits oxidative degradation.[10][12]

  • Use of Antioxidants: The addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), can terminate the free radical chain reactions of oxidation.[9][13][14]

  • Proper Storage Conditions: Store this compound in a cool, dark place in well-sealed containers to protect it from heat and light.[3] Amber glass or opaque containers are recommended over clear glass.

Q4: What is the recommended method for measuring the color of this compound?

A4: The industry-standard method for measuring the color of clear liquids like this compound is ASTM D1209, "Standard Test Method for Color of Clear Liquids (Platinum-Cobalt Scale)".[6] This method visually or instrumentally compares the sample to standardized platinum-cobalt solutions to determine the APHA color value.[4][15]

Troubleshooting Guide

Issue: My this compound has developed a yellow tint.

This guide will help you identify the potential cause of yellowing in your this compound and suggest corrective actions.

Step 1: Assess Storage and Handling Conditions
  • Question: How was the this compound stored?

    • Improper Storage: In a clear container, exposed to sunlight or fluorescent lighting, at elevated temperatures (e.g., in a heated lab environment).

    • Proper Storage: In a sealed, opaque or amber container, in a cool, dark location.

  • Question: Was the container sealed tightly?

    • Improper Sealing: The container was left open to the air for extended periods, or the seal is faulty.

    • Proper Sealing: The container has a tight-fitting cap and was opened only briefly when necessary.

  • Question: Was the this compound blanketed with an inert gas?

    • No Inert Gas: The headspace of the container was filled with air.

    • Inert Gas Blanketing: The headspace was purged with nitrogen before sealing.

Step 2: Review Experimental Procedures
  • Question: Was the this compound subjected to high temperatures during your experiment?

    • High Heat Exposure: The experimental protocol involved heating the this compound for a prolonged period in the presence of air.

  • Question: Were any potential catalysts for oxidation present in your reaction mixture?

    • Presence of Catalysts: Trace amounts of metal ions (e.g., from metal spatulas or reaction vessels) could have been introduced.

Step 3: Consider the Purity of this compound
  • Question: What is the age and source of your this compound?

    • Older Stock: Older batches of this compound may have been exposed to air during previous uses.

    • Purity Grade: Lower purity grades may contain impurities that are more susceptible to oxidation.

Corrective and Preventative Actions

Based on your assessment, consider the following actions:

Potential Cause Corrective Action Preventative Measure
Exposure to Air (Oxygen) For future use, purge the headspace of the storage container with nitrogen.Implement nitrogen blanketing for all this compound storage.[10][12]
Exposure to Light Store the this compound in an amber or opaque container in a dark cabinet.Always store this compound in light-protective containers.
Elevated Temperatures If possible, modify your experimental protocol to use lower temperatures or shorter heating times.Store this compound in a temperature-controlled environment, away from heat sources.
Presence of Antioxidants Consider adding a small amount (e.g., 50-200 ppm) of an antioxidant like BHT to fresh this compound.For long-term storage or applications involving heat, add a suitable antioxidant to the this compound.[13][14]
Contamination Use high-purity this compound and ensure all labware is scrupulously clean.Avoid introducing metal contaminants by using appropriate lab equipment.

Experimental Protocols

Protocol 1: Color Measurement of this compound using ASTM D1209 (APHA/Pt-Co Scale)

Objective: To quantitatively determine the color of an this compound sample.

Materials:

  • This compound sample

  • Spectrophotometer or colorimeter capable of APHA measurement, or a set of commercial APHA/Pt-Co color standards and Nessler tubes.

  • Optically clear, flat-bottomed Nessler tubes (for visual comparison).

  • Lint-free wipes.

Procedure (Instrumental Method):

  • Calibrate the spectrophotometer/colorimeter according to the manufacturer's instructions, using distilled water as a blank (APHA = 0).

  • Ensure the sample cuvette is clean and free of scratches. Rinse the cuvette with the this compound sample.

  • Fill the cuvette with the this compound sample, ensuring there are no air bubbles.

  • Wipe the outside of the cuvette with a lint-free wipe.

  • Place the cuvette in the instrument and record the APHA color value.

Procedure (Visual Comparison Method):

  • Fill a Nessler tube to the 100 mL mark with the this compound sample.

  • In parallel, fill other Nessler tubes with various APHA/Pt-Co standards (e.g., 5, 10, 15, 20).

  • Place the sample tube and the standard tubes in a comparator that provides a uniform light source.

  • Look down vertically through the tubes and compare the color of the sample to the standards.

  • The APHA color is the number of the standard that most closely matches the sample. If the sample color is between two standards, report the range.

Protocol 2: Accelerated Aging Study for this compound Color Stability

Objective: To evaluate the color stability of this compound under accelerated aging conditions, with and without an antioxidant.

Materials:

  • This compound

  • Antioxidant (e.g., BHT)

  • Clear and amber glass vials with airtight caps

  • Oven capable of maintaining a constant temperature (e.g., 55°C ± 2°C).

  • Spectrophotometer or colorimeter for APHA measurement.

Procedure:

  • Sample Preparation:

    • Prepare three sets of samples in both clear and amber vials:

      • Control: this compound only.

      • Test Group 1: this compound with 100 ppm BHT.

      • Test Group 2: this compound with 200 ppm BHT.

    • Fill the vials, leaving a small headspace of air, and seal tightly.

  • Initial Measurement (Time 0):

    • Measure and record the initial APHA color of each sample preparation using the method described in Protocol 1.

  • Accelerated Aging:

    • Place the prepared vials in an oven set to a constant elevated temperature (e.g., 55°C).[16][17]

    • The duration of the study can be calculated using the Arrhenius equation to simulate a desired shelf life. A common simplification is that a 10°C increase in temperature doubles the rate of reaction (Q10=2).[18]

    • For example, to simulate one year (365 days) of aging at an ambient temperature of 25°C, the required time at 55°C would be:

      • Aging Factor = 2 ^ ((55-25)/10) = 2 ^ 3 = 8

      • Accelerated Aging Time = 365 / 8 ≈ 46 days.

  • Time-Point Testing:

    • At predetermined intervals (e.g., weekly), remove one vial of each sample set from the oven.

    • Allow the vials to cool to room temperature.

    • Measure and record the APHA color of each sample.

  • Data Analysis:

    • Compile the APHA color data for each sample set over time.

    • Plot the APHA color versus time for each condition to visualize the rate of color development.

Data Presentation

Table 1: Hypothetical Color Stability of this compound under Accelerated Aging (55°C)

Time (Weeks) Control (Clear Vial) APHA Control (Amber Vial) APHA 100 ppm BHT (Clear Vial) APHA 200 ppm BHT (Clear Vial) APHA
05555
1151076
22518108
340251210
460351512
585501815
6110652218

Visualizations

This compound This compound (R-CH2OH) PeroxyRadical Peroxy Radical (R-OO•) This compound->PeroxyRadical Propagation AldehydeKetone Aldehyde/Ketone (R-CHO / R-CO-R') PeroxyRadical->AldehydeKetone Forms Carbonyls ColoredProducts Colored Degradation Products AldehydeKetone->ColoredProducts Further Reactions Initiators Initiators (Heat, Light, Metal Ions) Initiators->this compound Initiation Oxygen Oxygen (O2) Oxygen->PeroxyRadical

Caption: Oxidative degradation pathway of this compound leading to color formation.

start This compound Shows Yellowing check_storage Assess Storage Conditions (Light, Temp, Air Exposure) start->check_storage check_antioxidant Is an Antioxidant Present? check_storage->check_antioxidant Good improper_storage Root Cause: Improper Storage check_storage->improper_storage Poor check_purity Verify Purity and Age of this compound check_antioxidant->check_purity Yes oxidation Root Cause: Oxidation check_antioxidant->oxidation No check_purity->start Re-evaluate impurity Root Cause: Potential Impurity check_purity->impurity Old/Low Grade solution1 Solution: Store in amber container, cool, dark place. improper_storage->solution1 solution2 Solution: Add antioxidant (e.g., BHT). Use Nitrogen Blanketing. oxidation->solution2 solution3 Solution: Use fresh, high-purity stock. Filter if necessary. impurity->solution3

Caption: Troubleshooting workflow for yellowing in this compound products.

cluster_prevention Preventative Measures cluster_causes Causes of Color Formation storage Proper Storage (Cool, Dark, Sealed) light Light (UV) storage->light Blocks heat Heat storage->heat Minimizes goal Maintain this compound Color Stability (Low APHA Value) storage->goal antioxidants Antioxidant Addition (e.g., BHT) oxygen Oxygen antioxidants->oxygen Inhibits Reaction With antioxidants->goal inert_gas Inert Gas Blanketing (Nitrogen) inert_gas->oxygen Displaces inert_gas->goal

Caption: Logical relationship of preventative measures against color formation.

References

Technical Support Center: Isodecanol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing viscosity in isodecanol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity a critical parameter in formulations?

A1: this compound is a branched-chain C10 alcohol used in various industrial and pharmaceutical applications, including as a solvent, a precursor for esters in lubricants, and a potential excipient in drug formulations.[1] Its viscosity, a measure of a fluid's resistance to flow, is a critical quality attribute that can significantly impact formulation performance.[2] In drug development, viscosity influences manufacturability, stability, and administration, affecting processes like mixing, filling, and syringeability for injectable formulations.[3][4] For topical applications, viscosity dictates the spreadability and residence time on the skin.

Q2: What is a typical viscosity for this compound, and how does concentration affect it?

A2: this compound is described as a slightly viscous liquid.[5][6] The viscosity of this compound formulations increases with higher concentrations of this compound in a solvent. While specific values can vary based on the specific isomers present in the commercial product and the solvent used, a general trend of increasing viscosity with concentration is observed.[7]

Q3: How does temperature influence the viscosity of this compound formulations?

A3: For liquids like this compound, viscosity generally decreases as temperature increases.[2] This is because higher temperatures provide molecules with more thermal energy, allowing them to overcome intermolecular attractive forces more easily and flow more readily. This principle is crucial for managing high viscosity during processing; gently warming an this compound formulation can make it easier to handle, pipette, and mix.[8]

Q4: What is the acceptable viscosity for an injectable formulation, particularly for subcutaneous administration?

A4: For subcutaneous (SC) injections, a formulation's viscosity is a key factor for patient comfort and successful administration. Generally, viscosities up to 15-20 centipoise (cP) are considered well-tolerated for SC injections with volumes up to 3 mL administered over a short duration (e.g., 10 seconds).[1][8][9] Formulations with viscosities significantly above this range may require more force to inject, potentially leading to patient discomfort, and may necessitate specialized delivery devices.[10][11]

Q5: What are viscosity modifiers and how can they be used in this compound formulations?

A5: Viscosity modifiers are excipients added to a formulation to control its viscosity.[4] These can be either viscosity-reducing agents or thickening agents. In the context of this compound formulations, particularly for injectables where lower viscosity is often desired, viscosity-reducing excipients would be employed. Common examples include certain amino acids (e.g., proline, glycine), salts (e.g., sodium chloride), and surfactants (e.g., polysorbate 80).[10][12] The effectiveness of a viscosity modifier is highly dependent on the specific formulation components and their interactions.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Viscosity in the this compound Formulation

Symptoms:

  • Difficulty in pipetting or transferring the formulation.

  • Slow or incomplete mixing of components.

  • Increased pressure during filtration or pumping.

  • Formation of gels or semi-solids.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low Temperature Gently warm the formulation. A controlled increase in temperature can significantly reduce viscosity. Ensure the temperature is compatible with all formulation components to avoid degradation.
High Concentration of this compound or Other Components If feasible for the application, consider reducing the concentration of this compound or other high-viscosity components.
Component Interactions Interactions between this compound and other excipients may lead to an unexpected increase in viscosity. Evaluate the compatibility of all components. Consider the addition of a viscosity-reducing agent.
Precipitation of Solutes Ensure all solid components are fully dissolved. Inadequate dissolution can lead to an increase in apparent viscosity. Gentle heating and adequate mixing can aid dissolution.

Data Presentation

Table 1: Viscosity of this compound at Different Concentrations

The following table is derived from graphical data illustrating the trend of viscosity with increasing this compound concentration in a solvent system.

Concentration of this compound (mol/L)Viscosity (mPa·s)
0.5~1.8
1.0~2.2
1.5~2.8
2.0~3.5
2.5~4.5

Note: These are approximate values derived from a graphical representation and may vary depending on the specific solvent and temperature.[7]

Table 2: General Effect of Temperature on the Viscosity of Liquids

This table illustrates the general relationship between temperature and viscosity for liquids.

TemperatureGeneral Viscosity TrendRationale
Increase DecreaseIncreased molecular kinetic energy overcomes intermolecular forces.[2]
Decrease IncreaseDecreased molecular kinetic energy leads to stronger intermolecular forces.

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

Objective: To determine the dynamic viscosity of an this compound formulation.

Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • Temperature-controlled water bath or sample chamber.

  • Beakers or appropriate sample containers.

  • This compound formulation sample.

  • Calibration fluids with known viscosities.

Methodology:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions using standard calibration fluids.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's capacity for optimal accuracy.

  • Sample Preparation and Loading:

    • Place the this compound formulation in a suitable container.

    • Allow the sample to equilibrate to the desired measurement temperature using a water bath or temperature-controlled chamber. Ensure the temperature is stable before proceeding.

    • Gently immerse the selected spindle into the sample, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level.

  • Measurement:

    • Start the viscometer at the chosen speed.

    • Allow the reading to stabilize. This may take a few moments, especially for more viscous fluids.

    • Record the viscosity reading (in cP or mPa·s) and the torque percentage.

  • Data Analysis and Reporting:

    • If the torque is outside the optimal range, adjust the spindle size or rotational speed and repeat the measurement.

    • Perform measurements in triplicate to ensure reproducibility.

    • Report the average viscosity value along with the temperature, spindle used, and rotational speed.

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Observed check_temp Is the formulation at the correct processing temperature? start->check_temp adjust_temp Action: Gently warm the formulation to the target temperature. check_temp->adjust_temp No check_conc Is the concentration of this compound or other components too high? check_temp->check_conc Yes adjust_temp->check_conc adjust_conc Action: If possible, reduce the concentration of high-viscosity components. check_conc->adjust_conc Yes check_mixing Is the mixing adequate to ensure homogeneity? check_conc->check_mixing No adjust_conc->check_mixing adjust_mixing Action: Increase mixing time or use a more appropriate mixing technique (e.g., overhead stirrer). check_mixing->adjust_mixing No consider_excipients Consider formulation additives. check_mixing->consider_excipients Yes adjust_mixing->consider_excipients end_good Viscosity within acceptable range. consider_excipients->end_good

Caption: A troubleshooting workflow for addressing high viscosity in this compound formulations.

Experimental_Workflow prep 1. Sample Preparation - Formulate this compound mixture - Ensure homogeneity equilibrate 2. Temperature Equilibration - Bring sample to target temperature prep->equilibrate measure 4. Viscosity Measurement - Immerse spindle - Stabilize reading equilibrate->measure calibrate 3. Viscometer Calibration - Use standard fluids calibrate->measure record 5. Data Recording - Viscosity (cP) - Temperature (°C) - Spindle/Speed measure->record analyze 6. Data Analysis - Calculate average - Assess reproducibility record->analyze

Caption: An experimental workflow for viscosity measurement of this compound formulations.

References

Optimizing reaction conditions for the synthesis of isodecyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isodecyl methacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isodecyl methacrylate?

A1: The two primary methods for synthesizing isodecyl methacrylate are:

  • Acid-catalyzed esterification: This method involves the reaction of methacrylic acid with isodecyl alcohol in the presence of an acid catalyst.[1]

  • Transesterification: This method involves the reaction of a methacrylate ester (commonly methyl methacrylate) with isodecyl alcohol, typically catalyzed by an acid, base, or organometallic compound.[2]

Q2: What are common catalysts used for the synthesis of isodecyl methacrylate?

A2: For acid-catalyzed esterification, common catalysts include sulfuric acid and p-toluenesulfonic acid. In transesterification, catalysts can range from acids like sulfuric acid to organometallic compounds such as tetraalkyl titanates and lithium-based catalysts like lithium alkoxides.[2]

Q3: Why is an inhibitor necessary during the synthesis of isodecyl methacrylate?

A3: Isodecyl methacrylate, like other methacrylate monomers, is susceptible to premature polymerization, especially at the elevated temperatures often required for synthesis. An inhibitor is added to prevent this unwanted polymerization, which can lead to low yields and purification difficulties. Common inhibitors include hydroquinone and its monomethyl ether (MEHQ).

Q4: How can I purify the synthesized isodecyl methacrylate?

A4: Purification typically involves several steps to remove unreacted starting materials, catalyst, and inhibitor. A common procedure includes:

  • Washing the crude product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid catalyst and remove acidic impurities.

  • Washing with water and then brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Finally, purification by vacuum distillation to obtain the pure isodecyl methacrylate.

Troubleshooting Guides

Low Product Yield

Problem: The yield of isodecyl methacrylate is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like TLC or GC. For esterification, temperatures are often in the range of 80-120°C.[3] For some transesterification reactions, temperatures can be around 115-120°C.[2]
Check Catalyst Activity and Concentration: The catalyst may be old or inactive. Use a fresh batch of catalyst. The concentration of the catalyst might be too low; consider a modest increase in the catalyst loading. For acid-catalyzed esterification, a typical range for sulfuric acid is 0.5-2% by weight of the reactants.
Equilibrium Shift (Esterification) Efficient Water Removal: In acid-catalyzed esterification, the formation of water as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield. Use a Dean-Stark apparatus or a similar setup to effectively remove water as it is formed.[3]
Side Reactions Optimize Reactant Molar Ratio: An excess of one reactant is often used to drive the reaction to completion. For esterification, a slight excess of methacrylic acid (e.g., 1.2 to 1.5 molar equivalents) is common.[3] For transesterification, an excess of the lower boiling point methacrylate may be used to drive the reaction and facilitate removal of the alcohol byproduct.
Product Loss During Workup Careful Extraction and Washing: Ensure complete extraction of the product from the aqueous phase during workup. Avoid vigorous shaking that can lead to the formation of stable emulsions.
Efficient Drying: Ensure the organic layer is thoroughly dried before distillation to prevent hydrolysis of the ester during heating.
Proper Distillation Technique: Use an appropriate vacuum level and temperature to avoid product decomposition during distillation.
Premature Polymerization

Problem: The reaction mixture becomes viscous or solidifies, indicating polymerization of the monomer.

Possible Cause Troubleshooting Steps
Insufficient or Inactive Inhibitor Use Fresh Inhibitor: Ensure the inhibitor (e.g., hydroquinone, MEHQ) is fresh and active.
Optimize Inhibitor Concentration: The concentration of the inhibitor may be too low. Typical concentrations range from 100 to 1000 ppm.
Excessive Reaction Temperature Monitor and Control Temperature: High temperatures can accelerate polymerization. Maintain the reaction temperature within the optimal range.
Presence of Oxygen Maintain an Inert Atmosphere: While some inhibitors require the presence of a small amount of oxygen to be effective, high concentrations of oxygen can sometimes promote polymerization. Performing the reaction under a gentle stream of air or a mixture of nitrogen and air can be beneficial.
Contamination Use Clean Glassware: Ensure all glassware is thoroughly cleaned and free of any contaminants that could initiate polymerization.

Experimental Protocols

Detailed Methodology 1: Acid-Catalyzed Esterification of Methacrylic Acid with Isodecyl Alcohol

Materials:

  • Methacrylic acid

  • Isodecyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (solvent for azeotropic water removal)

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add isodecyl alcohol, methacrylic acid (1.2-1.5 molar equivalents), p-toluenesulfonic acid (0.5-1.0 mol% relative to the limiting reactant), and hydroquinone (200-500 ppm).

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux (typically 110-120°C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by TLC/GC analysis of the reaction mixture.

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst and remove unreacted methacrylic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure isodecyl methacrylate.

Detailed Methodology 2: Transesterification of Methyl Methacrylate with Isodecyl Alcohol

Materials:

  • Methyl methacrylate

  • Isodecyl alcohol

  • Lithium carbonate (catalyst)

  • Hydroquinone monomethyl ether (MEHQ) (inhibitor)

  • Hexane (azeotroping agent)

  • 5% Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask equipped with a distillation head, a magnetic stirrer, and a thermometer, add isodecyl alcohol, an excess of methyl methacrylate, and MEHQ (100-300 ppm).

  • Add a small amount of an azeotrope-forming compound like hexane.[2]

  • Heat the mixture to reflux.

  • Incrementally add the lithium carbonate catalyst (6 to 30 ppm) to the reaction medium during the transesterification.[2]

  • The methanol produced during the reaction will form a low-boiling azeotrope with methyl methacrylate and/or hexane and will be removed by distillation.[2]

  • Monitor the reaction progress by analyzing the distillate composition (e.g., by refractive index or GC) or by monitoring the reaction temperature.

  • Once the reaction is complete (the theoretical amount of methanol has been removed), cool the reaction mixture.

  • Wash the cooled mixture with a 5% sodium hydroxide solution to remove any remaining catalyst and acidic impurities, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methyl methacrylate and hexane under reduced pressure.

  • Purify the resulting crude isodecyl methacrylate by vacuum distillation.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Isodecyl Methacrylate Synthesis

ParameterAcid-Catalyzed EsterificationTransesterification
Reactants Methacrylic Acid, Isodecyl AlcoholMethyl Methacrylate, Isodecyl Alcohol
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidLithium Carbonate, Tetraalkyl Titanate
Typical Catalyst Conc. 0.5 - 2.0 wt%10 - 100 ppm
Reaction Temperature 90 - 120°C[3]110 - 130°C[2]
Inhibitor Hydroquinone, MEHQMEHQ
Typical Inhibitor Conc. 200 - 1000 ppm100 - 500 ppm
Byproduct WaterMethanol
Typical Yield >90% (with efficient water removal)[3]>95%[2]

Visualizations

Synthesis_Workflow cluster_esterification Acid-Catalyzed Esterification cluster_transesterification Transesterification MAA Methacrylic Acid Mix1 Mix Reactants, Catalyst & Inhibitor MAA->Mix1 IDA Isodecyl Alcohol IDA->Mix1 Reflux Reflux with Water Removal Mix1->Reflux Workup1 Workup (Wash & Dry) Reflux->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Product1 Isodecyl Methacrylate Purify1->Product1 MMA Methyl Methacrylate Mix2 Mix Reactants & Inhibitor MMA->Mix2 IDA2 Isodecyl Alcohol IDA2->Mix2 RefluxDistill Reflux with Methanol Removal Mix2->RefluxDistill Workup2 Workup (Wash & Dry) RefluxDistill->Workup2 Purify2 Vacuum Distillation Workup2->Purify2 Product2 Isodecyl Methacrylate Purify2->Product2 Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completeness (TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temp Check Catalyst Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup End Yield Improved Optimize_Conditions->End Water_Removal Inefficient Water Removal (Esterification)? Check_Workup->Water_Removal Improve_Water_Removal Improve Water Removal (e.g., Dean-Stark) Water_Removal->Improve_Water_Removal Yes Loss_During_Workup Product Loss During Washing/Drying? Water_Removal->Loss_During_Workup No Improve_Water_Removal->End Refine_Workup Refine Washing/ Drying Technique Loss_During_Workup->Refine_Workup Yes Distillation_Issue Decomposition during Distillation? Loss_During_Workup->Distillation_Issue No Refine_Workup->End Optimize_Distillation Optimize Vacuum/ Temperature Distillation_Issue->Optimize_Distillation Yes Optimize_Distillation->End

References

Technical Support Center: Mitigating the Environmental Impact of Isodecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the environmental impact of isodecanol synthesis. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental impacts associated with conventional this compound synthesis?

A1: The primary method for this compound synthesis is the Oxo process (hydroformylation of nonenes), which presents several environmental challenges.[1] Key impacts include:

  • Use of Fossil Fuel-Based Feedstocks: The process traditionally relies on nonenes derived from petroleum, a non-renewable resource.[2]

  • Energy Consumption: The Oxo process often requires high temperatures and pressures, leading to significant energy consumption and associated greenhouse gas emissions.[3][4]

  • Catalyst-Related Issues: Conventional cobalt or rhodium-based catalysts can be toxic and may leach into product streams, requiring energy-intensive separation and recovery processes.[5][6]

  • Waste Generation: The synthesis can produce byproducts and solvent waste that require proper disposal, contributing to the overall environmental footprint.[7][8]

  • Volatile Organic Compound (VOC) Emissions: this compound and other process chemicals may be released into the atmosphere, contributing to air pollution.[9]

Q2: What are the key principles of green chemistry applicable to this compound synthesis?

A2: The principles of green chemistry provide a framework for designing more sustainable chemical processes. For this compound synthesis, key principles include:

  • Waste Prevention: Optimizing reactions to minimize the formation of byproducts.[10]

  • Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.[10]

  • Use of Renewable Feedstocks: Exploring bio-based sources for the synthesis of this compound.[11][12]

  • Catalysis: Utilizing highly selective and efficient catalysts that can be easily recovered and recycled.[10]

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.[10][13]

  • Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or implementing solvent-free reaction conditions.[10]

Q3: Are there viable renewable feedstocks for this compound synthesis?

A3: Yes, research is ongoing to develop bio-based routes to this compound. Potential renewable feedstocks include:

  • Bio-based Aldehydes: Utilizing aldehydes derived from the fermentation of sugars from lignocellulosic biomass. For instance, bio-based crotonaldehyde can be used as a starting material in a process to produce bio-based isooctanol, a similar branched alcohol.[14]

  • Biomass-derived Syngas: Synthesis gas (a mixture of carbon monoxide and hydrogen) can be produced from the gasification of biomass and used in the hydroformylation step.[15]

  • Genetically Engineered Microorganisms: Research is exploring the use of microorganisms to produce this compound and other higher alcohols directly from renewable resources.[16]

Troubleshooting Guides

Issue 1: Catalyst Deactivation and Leaching

Q: My hydroformylation catalyst (Rhodium-based) is showing decreased activity and I'm detecting metal contamination in my product. What are the possible causes and solutions?

A: Catalyst deactivation and leaching are common challenges in the Oxo process. Here’s a breakdown of potential causes and troubleshooting steps:

  • Potential Causes:

    • Ligand Degradation: Phosphine ligands, crucial for catalyst stability and selectivity, can degrade through oxidation or hydrolysis, especially in the presence of impurities in the feedstock.[7]

    • Formation of Inactive Catalyst Species: The active catalyst can convert into an inactive form, which may precipitate or be less soluble in the reaction medium.[7]

    • High Reaction Temperatures: Elevated temperatures can accelerate catalyst degradation and metal leaching.

    • Impurities in Feedstock: Peroxides or other reactive species in the nonene feed can poison the catalyst.[7]

  • Troubleshooting & Mitigation Strategies:

    • Feedstock Purification: Implement a purification step for the olefin feedstock to remove peroxides and other impurities. This can be achieved by passing the olefin through an alumina column.[7]

    • Optimize Reaction Conditions: Lowering the reaction temperature and optimizing the partial pressures of carbon monoxide and hydrogen can improve catalyst stability.[7]

    • Ligand Selection: Use bulky phosphine or phosphite ligands, which can enhance catalyst stability and favor the formation of the desired linear aldehyde.[7]

    • Catalyst Recovery and Recycling: Implement an efficient catalyst recycling system. This not only reduces costs but also minimizes the environmental impact of catalyst waste.[17] Common methods include aqueous extraction or separation using a thermomorphic solvent system.[5][6]

    • Catalyst Rejuvenation: In some cases, deactivated catalysts can be rejuvenated. For example, adding a controlled amount of a peroxide solution can help to regenerate the active catalyst species.[18]

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My this compound synthesis is producing a high ratio of branched (iso) to linear (n) aldehydes, and I'm observing significant amounts of alkanes and heavy ends. How can I improve the selectivity of my reaction?

A: Achieving high selectivity for the desired linear aldehyde, which leads to this compound upon hydrogenation, is a key challenge. Here are some strategies to improve selectivity and minimize byproduct formation:

  • Potential Causes of Poor Selectivity:

    • Catalyst System: Cobalt-based catalysts generally exhibit lower selectivity for linear aldehydes compared to rhodium-based catalysts.[7]

    • Reaction Conditions: High temperatures can favor the formation of branched isomers and side reactions. Low carbon monoxide partial pressure can also decrease the n/iso ratio.[7]

    • Side Reactions:

      • Hydrogenation: The alkene feedstock can be hydrogenated to the corresponding alkane, or the desired aldehyde product can be further reduced to an alcohol under hydroformylation conditions.[7]

      • Aldol Condensation: The product aldehydes can undergo self-condensation to form higher molecular weight byproducts ("heavy ends").[7]

  • Troubleshooting & Optimization Strategies:

    • Catalyst and Ligand Choice:

      • Utilize rhodium-based catalysts with bulky phosphine or phosphite ligands to sterically favor the formation of the linear aldehyde.[7]

    • Fine-tuning Reaction Parameters:

      • Temperature: Lowering the reaction temperature can significantly improve the n/iso ratio.[7]

      • Pressure: Increasing the partial pressure of carbon monoxide can also favor the formation of the linear product.[7]

    • Minimizing Side Reactions:

      • To reduce hydrogenation, ensure precise control over the H₂/CO ratio in the syngas.

      • To minimize aldol condensation, consider a two-stage process where the aldehyde is separated before the hydrogenation step.

Data Presentation

Table 1: Comparison of Catalyst Systems for Hydroformylation

Catalyst SystemOperating Temperature (°C)Operating Pressure (MPa)n/iso Ratio (Typical)Key AdvantagesKey Disadvantages
Cobalt-based 150 - 170[5]~30[5]3:1 to 4:1[19]Lower costHarsher operating conditions, lower selectivity
Rhodium-based 95 - 100[5]~1.8[5]>10:1[19]Milder conditions, high selectivityHigher cost, sensitivity to impurities
Rhodium with bulky ligands VariableVariableCan be >20:1Very high selectivity for linear aldehydeCost of specialized ligands

Table 2: Green Chemistry Metrics for Process Evaluation

MetricDescriptionGoalRelevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%MaximizeMeasures the efficiency of reactant incorporation into this compound.[20]
E-Factor (Environmental Factor) Total mass of waste / Mass of productMinimizeQuantifies the amount of waste generated per unit of this compound produced.[20]
Process Mass Intensity (PMI) Total mass input / Mass of productMinimizeA holistic metric that includes all materials used in the process (reactants, solvents, catalysts, workup chemicals).[15][20]
Reaction Mass Efficiency (RME) Mass of isolated product / Total mass of reactantsMaximizeProvides a more practical measure of reaction efficiency than yield alone.[20]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recycling via Aqueous Extraction (for Rhodium-based Catalysts)

This protocol outlines a general method for recycling a water-soluble rhodium catalyst from an organic product phase.

Materials:

  • Reaction mixture from hydroformylation containing isodecyl aldehyde, organic solvent, and Rh-phosphine catalyst.

  • Degassed, deionized water.

  • Separatory funnel.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • After the hydroformylation reaction is complete, cool the reactor to room temperature under an inert atmosphere.

  • Transfer the reaction mixture to a separatory funnel purged with an inert gas.

  • Add an equal volume of degassed, deionized water to the separatory funnel.

  • Gently shake the funnel to facilitate the extraction of the water-soluble catalyst into the aqueous phase. Vent the funnel periodically.

  • Allow the layers to separate completely. The organic layer will contain the product aldehyde, while the aqueous layer will contain the catalyst.

  • Carefully drain the lower aqueous layer containing the catalyst into a separate flask for reuse in a subsequent reaction.

  • The organic layer can then be processed for hydrogenation to this compound and further purification.

  • The recovered aqueous catalyst solution can be concentrated if necessary and reused. The number of successful recycles should be monitored by analyzing the conversion and selectivity of subsequent reactions.

Visualizations

Experimental Workflow for Sustainable this compound Synthesis

G cluster_0 Feedstock Selection cluster_1 Hydroformylation (Oxo Process) cluster_2 Separation & Recycling cluster_3 Hydrogenation & Purification Feedstock Choose Feedstock Petro Petroleum-based (Nonenes) Feedstock->Petro Conventional Bio Bio-based (e.g., from Biomass) Feedstock->Bio Sustainable Hydroformylation Hydroformylation Petro->Hydroformylation Bio->Hydroformylation Catalyst Catalyst Selection (e.g., Rh-based) Hydroformylation->Catalyst Conditions Optimize Conditions (Temp, Pressure) Hydroformylation->Conditions Solvent Green Solvent Selection Hydroformylation->Solvent Separation Product-Catalyst Separation Catalyst->Separation Conditions->Separation Solvent->Separation Recycling Catalyst Recycling Separation->Recycling Catalyst Stream Hydrogenation Hydrogenation Separation->Hydrogenation Aldehyde Stream Recycling->Hydroformylation Reuse Purification Purification Hydrogenation->Purification Product This compound Purification->Product

Caption: Workflow for sustainable this compound synthesis.

Logical Relationships in Mitigating Environmental Impact

G cluster_0 Green Chemistry Principles cluster_1 Process Optimization cluster_2 Environmental Outcomes Mitigation Mitigating Environmental Impact of this compound Synthesis RenewableFeedstocks Renewable Feedstocks Mitigation->RenewableFeedstocks CatalystEfficiency Catalyst Efficiency & Recycling Mitigation->CatalystEfficiency EnergyEfficiency Energy Efficiency Mitigation->EnergyEfficiency WasteValorization Waste Valorization Mitigation->WasteValorization ReducedFootprint Reduced Carbon Footprint RenewableFeedstocks->ReducedFootprint ReactionConditions Optimized Reaction Conditions CatalystEfficiency->ReactionConditions SeparationTech Advanced Separation Technologies CatalystEfficiency->SeparationTech EnergyEfficiency->ReducedFootprint LessWaste Minimized Waste Generation WasteValorization->LessWaste ReactionConditions->EnergyEfficiency ImprovedSustainability Improved Process Sustainability ReactionConditions->ImprovedSustainability SolventChoice Greener Solvents SolventChoice->LessWaste SeparationTech->LessWaste ReducedFootprint->ImprovedSustainability LessWaste->ImprovedSustainability

Caption: Key relationships in sustainable this compound synthesis.

References

Strategies to control the degree of ethoxylation of isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to control the degree of ethoxylation of isodecanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound ethoxylation?

This compound ethoxylation is a chemical process where ethylene oxide (EO) is added to this compound, a C10 branched-chain fatty alcohol, to produce this compound ethoxylates.[1] These molecules are nonionic surfactants with a hydrophobic isodecyl group and a hydrophilic polyethylene oxide chain. The general formula is R–(OCH₂CH₂)ₙ–OH, where 'R' is the branched isodecyl group and 'n' is the number of ethylene oxide units.[1]

Q2: Why is it important to control the degree of ethoxylation?

The degree of ethoxylation, or the average number of ethylene oxide units ('n') per molecule, is a critical parameter that determines the surfactant's properties and performance. Key properties influenced by the degree of ethoxylation include:

  • Solubility: The solubility in water increases with a higher degree of ethoxylation.[2]

  • Cloud Point: This is the temperature at which an aqueous solution of the surfactant becomes cloudy. It is a key characteristic for performance and is dependent on the degree of ethoxylation.[2]

  • Wetting and Cleaning Performance: The effectiveness as a wetting and cleaning agent is optimal at a specific degree of ethoxylation.[2]

  • Foaming Properties: The tendency to foam is influenced by the length of the polyethylene oxide chain.[3]

  • Emulsification: The ability to act as an emulsifier is dependent on the hydrophilic-lipophilic balance (HLB), which is directly related to the degree of ethoxylation.

Controlling the degree of ethoxylation allows for the tailoring of these properties to specific applications, such as in detergents, emulsifiers, and dispersants.[1]

Q3: What are the key reaction parameters that control the degree of ethoxylation?

The degree of ethoxylation is primarily controlled by the following reaction parameters:

  • Molar Ratio of Ethylene Oxide to this compound: This is the most direct factor. A higher molar ratio of ethylene oxide will result in a higher average degree of ethoxylation.

  • Catalyst Type and Concentration: The choice of catalyst significantly impacts the distribution of ethoxylates. Basic catalysts like potassium hydroxide (KOH) are common, but specialized catalysts can produce a narrower distribution of ethoxylates.[4]

  • Reaction Temperature: Temperature affects the reaction rate. Typical industrial ethoxylation is conducted at elevated temperatures, for instance, around 180°C.[4]

  • Reaction Pressure: The reaction is typically carried out under a pressure of 1-2 bar.[4]

  • Reaction Time: The duration of the ethylene oxide addition and subsequent digestion period influences the final degree of ethoxylation.

Q4: What is the difference between a broad and a narrow range ethoxylate distribution?

  • Broad Range Ethoxylates: These have a wide distribution of polyethylene oxide chain lengths, including a significant amount of unreacted alcohol and ethoxylates with a much higher degree of ethoxylation than the target average.[3]

  • Narrow Range Ethoxylates: These have a more peaked distribution, with the majority of the molecules having a degree of ethoxylation close to the target average. They contain less unreacted alcohol and fewer high-end ethoxylates.[3][5] Narrow-range ethoxylates often exhibit improved performance and handling properties.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Lower than expected degree of ethoxylation Insufficient amount of ethylene oxide added.Carefully calculate and ensure the correct molar ratio of ethylene oxide to this compound is used.
Low reaction temperature or pressure.Monitor and maintain the reaction temperature and pressure within the optimal range for the specific catalyst and desired degree of ethoxylation.
Premature termination of the reaction.Ensure an adequate reaction and digestion time to allow for complete consumption of ethylene oxide.
Higher than expected degree of ethoxylation Excess ethylene oxide added.Precisely control the addition of ethylene oxide.
"Runaway" reaction due to poor temperature control.The ethoxylation reaction is highly exothermic.[4] Ensure efficient heat removal and temperature control to prevent an uncontrolled increase in reaction rate.
Broad ethoxylate distribution Use of a conventional basic catalyst (e.g., KOH).For a narrower distribution, consider using specialized catalysts designed for narrow-range ethoxylation.[5]
Inhomogeneous reaction mixture.Ensure efficient stirring and mixing to promote uniform reaction conditions.
Formation of by-products (e.g., polyethylene glycol - PEG) Presence of water in the reactants.Use anhydrous this compound and ensure the reactor is dry before starting the reaction.
High reaction temperatures.Operate at the lowest effective temperature to minimize side reactions.
Product is cloudy or viscous at low temperatures This is a characteristic property of some this compound ethoxylates, related to their cloud point.[1]If low-temperature clarity is required, consider targeting a higher degree of ethoxylation or blending with other surfactants.
Inconsistent batch-to-batch results Variations in raw material quality (e.g., water content in this compound).Use consistent, high-purity raw materials and perform quality control checks.
Inconsistent reaction conditions (temperature, pressure, addition rate).Implement strict process control and monitoring for all critical reaction parameters.

Quantitative Data

The following tables summarize the relationship between the product grade of this compound ethoxylates and their physical properties, which are indicative of the degree of ethoxylation.

Table 1: Properties of this compound Ethoxylates with Varying Degrees of Ethoxylation

Product GradeAverage Moles of EO (n)Hydroxyl Number (mgKOH/g)Hydrophilic-Lipophilic Balance (HLB)
GL-1003~3ca. 195ca. 9
GL-1004~4ca. 170ca. 10.5
GL-1005~5ca. 150ca. 11.5
GL-1006~6ca. 135ca. 12.5
GL-1007~7ca. 125ca. 13
GL-1008~8ca. 110ca. 14
GL-1009~9ca. 100ca. 14.5
GL-1010~10ca. 90ca. 15
GL-1014~14ca. 75ca. 15

Data sourced from product information for iso-C10 oxo alcohol ethoxylates.[6] The average moles of EO are estimated based on the hydroxyl number.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound Ethoxylate (Targeting n=6)

This protocol is a representative procedure for the synthesis of this compound ethoxylate with a target average degree of ethoxylation of 6, using a basic catalyst.

Materials:

  • This compound (anhydrous)

  • Potassium hydroxide (KOH) pellets

  • Ethylene oxide (liquefied gas)

  • Nitrogen gas (high purity)

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, heating mantle, cooling coil, pressure gauge, gas inlet, and liquid addition port.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove air and moisture.

  • Charging Reactants:

    • Under a nitrogen atmosphere, charge the autoclave with a pre-determined amount of anhydrous this compound (e.g., 1 mole).

    • Add the potassium hydroxide catalyst (e.g., 0.3% by weight of the this compound).

  • Dehydration: Heat the mixture to 110-120°C under vacuum with gentle stirring for 1 hour to remove any residual water.

  • Inerting and Heating: Break the vacuum with nitrogen and pressurize the reactor to approximately 1 bar. Heat the reactor contents to the desired reaction temperature (e.g., 160-180°C).

  • Ethylene Oxide Addition:

    • Once the reaction temperature is stable, begin the slow, controlled addition of a pre-calculated amount of liquid ethylene oxide (e.g., 6 moles) to the reactor.

    • Maintain the reaction temperature within a narrow range (e.g., ± 2°C) using the heating mantle and cooling coil. The reaction is highly exothermic.

    • Monitor the reactor pressure and maintain it within a safe operating range (e.g., 1-3 bar) by adjusting the ethylene oxide addition rate.

  • Digestion: After all the ethylene oxide has been added, continue stirring the reaction mixture at the reaction temperature for an additional 1-2 hours to ensure complete reaction. The pressure should drop and stabilize during this period.

  • Cooling and Neutralization:

    • Cool the reactor to below 100°C.

    • Neutralize the potassium hydroxide catalyst by adding a suitable acid (e.g., acetic acid or phosphoric acid) until a pH of 6-7 is achieved.

  • Purging and Discharge: Purge the reactor with nitrogen to remove any traces of unreacted ethylene oxide. The final product can then be safely discharged from the reactor.

Analytical Methods for Determining Degree of Ethoxylation:

  • Hydroxyl Value Titration: A common method to determine the concentration of hydroxyl groups, which can be used to calculate the average molecular weight and the degree of ethoxylation.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different ethoxylate oligomers, providing information on the distribution.[7]

  • Gas Chromatography (GC): Suitable for analyzing lower ethoxylates after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of ethylene oxide units to the isodecyl group.

Visualizations

Ethoxylation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_post Post-Reaction Clean_Dry Clean & Dry Autoclave Purge_N2 Purge with Nitrogen Clean_Dry->Purge_N2 Charge Charge this compound & Catalyst Purge_N2->Charge Dehydrate Dehydrate under Vacuum Charge->Dehydrate Heat Heat to Reaction Temp Dehydrate->Heat Add_EO Add Ethylene Oxide Heat->Add_EO Digest Digestion Period Add_EO->Digest Cool Cool Digest->Cool Neutralize Neutralize Catalyst Cool->Neutralize Purge_Final Final Purge Neutralize->Purge_Final Discharge Discharge Product Purge_Final->Discharge

Caption: Experimental workflow for the laboratory-scale synthesis of this compound ethoxylates.

Control_Factors cluster_params Key Reaction Parameters cluster_outcomes Product Properties Control Control of Ethoxylation Degree Molar_Ratio EO/Isodecanol Molar Ratio Control->Molar_Ratio Catalyst Catalyst Type & Concentration Control->Catalyst Temperature Reaction Temperature Control->Temperature Pressure Reaction Pressure Control->Pressure Time Reaction Time Control->Time Avg_EO Average Degree of Ethoxylation Molar_Ratio->Avg_EO Distribution Ethoxylate Distribution (Narrow/Broad) Catalyst->Distribution Temperature->Avg_EO Byproducts By-product Formation Temperature->Byproducts Pressure->Avg_EO Time->Avg_EO

References

Validation & Comparative

Isodecanol vs. 2-Ethylhexanol: A Comparative Analysis for Plasticizer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of plasticizers derived from isodecanol and 2-ethylhexanol, focusing on performance metrics, experimental validation, and material selection criteria for researchers and formulation scientists.

The selection of a plasticizer alcohol is a critical decision in the formulation of flexible polyvinyl chloride (PVC) and other polymers, directly influencing the final product's performance characteristics, including its flexibility, durability, and resistance to environmental stressors. This compound (C10) and 2-ethylhexanol (C8) are two primary alcohols used in the synthesis of high-molecular-weight plasticizers. This guide provides an objective comparison of their derivatives, primarily diisodecyl phthalate (DIDP) from this compound and di(2-ethylhexyl) phthalate (DEHP or DOP) from 2-ethylhexanol, supported by experimental data and standardized testing protocols.

Executive Summary: Performance at a Glance

Plasticizers synthesized from this compound are favored for applications demanding high permanence, low volatility, and enhanced durability.[1] Conversely, 2-ethylhexanol derivatives are known for their high plasticizing efficiency, offering a cost-effective solution for achieving flexibility.[1] The fundamental difference lies in their molecular structure: this compound's longer carbon chain results in a higher molecular weight plasticizer, which in turn leads to lower volatility and greater resistance to migration and extraction.[1][2]

Quantitative Performance Comparison

The performance of plasticizers is evaluated through a series of standardized tests that measure mechanical properties, low-temperature flexibility, and permanence. The following table summarizes comparative data for PVC compounds plasticized with DIDP (from this compound) and DEHP (from 2-ethylhexanol).

Performance ParameterTest MethodDIDP (from this compound)DEHP (from 2-Ethylhexanol)Performance Implication
Molecular Weight ( g/mol ) -~446.7~390.5Higher molecular weight correlates with lower volatility and migration.[3]
Plasticizer Efficiency Hardness (Shore A)LowerHigherDEHP is more efficient; less is needed for the same flexibility.[1]
Low-Temperature Flexibility (°C) ASTM D1043Better (-33)Good (-31)This compound-based plasticizers offer superior performance in cold environments.[4]
Permanence: Volatility (% Wt. Loss) ASTM D1203Lower (1.3)HigherDIDP has greater permanence, crucial for long-service-life applications.[4]
Migration Resistance -HigherLowerThe larger molecular size of DIDP restricts its movement within the polymer.[1][5]
Extraction Resistance -HigherLowerDIDP shows better resistance to oils and solvents.[1]

Note: The data presented is compiled from various industry sources and standardized PVC formulations for comparative purposes.

Key Properties and Performance Insights

Molecular Structure and its Impact: The core difference between this compound and 2-ethylhexanol lies in their carbon chain length (C10 vs. C8, respectively). This seemingly small difference has significant consequences for the properties of the resulting plasticizers.

  • This compound (C10): As a ten-carbon alcohol, this compound is used to produce higher-molecular-weight plasticizers like DIDP. This larger size and increased branching lead to:

    • Lower Volatility: Reduced tendency to evaporate from the polymer matrix, especially at elevated temperatures.[1][2] This is critical for applications like automotive interiors and wire insulation.[2]

    • Higher Permanence: The plasticizer remains in the PVC for a longer duration, extending the flexible lifespan of the product.[4]

    • Greater Migration Resistance: The larger molecules are less mobile, reducing the likelihood of them leaching into surrounding materials.[5][6]

  • 2-Ethylhexanol (C8): This eight-carbon alcohol is a precursor to DEHP, one of the most common general-purpose plasticizers.[7] Its more compact structure results in:

    • Higher Plasticizing Efficiency: Less DEHP is required to achieve a specific level of softness or flexibility compared to DIDP.[1]

    • Good All-Around Performance: It provides a balanced profile of properties that is suitable for a wide range of non-specialty applications.

Low-Temperature Flexibility: Plasticizers derived from this compound generally exhibit better low-temperature flexibility.[1][4] This is a significant advantage in applications where the final product will be exposed to cold conditions, preventing it from becoming brittle.

Regulatory and Environmental Considerations: DEHP has faced increasing regulatory scrutiny due to health concerns, leading to restrictions on its use in certain applications like toys and medical devices.[8] Higher-molecular-weight phthalates like DIDP are often considered safer alternatives due to their lower migration potential.[2][9] The industry is also seeing a shift towards non-phthalate plasticizers.[10]

Experimental Protocols

Reproducible and standardized experimental methods are essential for the objective evaluation of plasticizer performance. Below are detailed protocols for key evaluative tests.

Evaluation of Plasticizer Volatility (Activated Carbon Method)
  • Standard: Based on ASTM D1203 / ISO 176.

  • Objective: To determine the weight loss of a plasticizer from a PVC compound due to evaporation under controlled high-temperature conditions.

  • Methodology:

    • Sample Preparation: Prepare standardized, plasticized PVC film specimens of known weight and thickness.

    • Exposure: Place the specimens in a container with activated carbon, ensuring they do not directly touch the carbon.

    • Heating: Subject the container to a circulating air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Measurement: After cooling, re-weigh the specimens. The percentage of weight loss is reported as the volatility.

Assessment of Low-Temperature Flexibility
  • Standard: Based on ASTM D1043 (Torsional Stiffness Test).

  • Objective: To measure the stiffness characteristics of a plasticized material as a function of temperature.[4]

  • Methodology:

    • Apparatus: Utilize a torsional stiffness tester equipped with a temperature-controlled chamber.

    • Procedure: Clamp a rectangular specimen of the plasticized PVC in the apparatus and immerse it in a heat-transfer medium.

    • Testing: Lower the temperature and apply a torsional force at specified intervals, measuring the resulting angular deflection.

    • Data Point: The "Torsional Flex Temperature" (Tf) is the temperature at which the material reaches a specific stiffness value, indicating the transition from a flexible to a more rigid state.[4]

Measurement of Plasticizer Migration into Liquids
  • Standard: Based on ASTM D1239.

  • Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a specific liquid (e.g., soapy water, oil).

  • Methodology:

    • Sample Preparation: Cut PVC samples into standardized dimensions and record their initial weight.

    • Immersion: Submerge the samples in the test liquid under specified conditions of time and temperature (e.g., 24 hours at 25°C for mineral oil).

    • Extraction and Analysis: After immersion, remove the samples, clean them, and allow them to dry. The amount of migrated plasticizer in the liquid can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][11] The weight loss of the PVC sample can also be determined.

Visualizing the Selection Process and Structures

To aid in decision-making and conceptual understanding, the following diagrams illustrate the logical workflow for plasticizer selection and the chemical differences between the two alcohols.

Plasticizer_Selection_Workflow start Define Application Requirements q1 High Permanence & Durability Needed? (e.g., Automotive, Wire & Cable) start->q1 q2 High Plasticizing Efficiency & Cost-Effectiveness Priority? q1->q2 No This compound Select this compound (C10) - Lower Volatility - Better Low-Temp Flex - Higher Migration Resistance q1->this compound Yes ethylhexanol Select 2-Ethylhexanol (C8) - General Purpose - High Efficiency q2->ethylhexanol Yes

Caption: Logical workflow for selecting a plasticizer alcohol.

Molecular_Structure_Comparison cluster_c10 This compound (C10 Alcohol) cluster_c8 2-Ethylhexanol (C8 Alcohol) c10_struct Highly Branched 10-Carbon Structure c10_plasticizer Leads to High MW Plasticizers (e.g., DIDP) c10_struct->c10_plasticizer Esterification perf1 Lower Volatility Higher Permanence c10_plasticizer->perf1 Results in c8_struct Branched 8-Carbon Structure c8_plasticizer Leads to Lower MW Plasticizers (e.g., DEHP) c8_struct->c8_plasticizer Esterification perf2 Higher Efficiency Greater Mobility c8_plasticizer->perf2 Results in

Caption: Impact of alcohol structure on plasticizer properties.

Conclusion

The choice between this compound and 2-ethylhexanol for plasticizer synthesis is a trade-off between performance, durability, and cost. For demanding applications requiring long service life, thermal stability, and superior low-temperature performance, this compound is the preferred precursor.[1] For general-purpose applications where high efficiency and cost-effectiveness are the primary drivers, 2-ethylhexanol remains a viable and widely used option.[1] Researchers and formulators must weigh these factors in the context of their specific product requirements and the evolving regulatory landscape.

References

Performance Showdown: Isodecanol-Based Surfactants Versus Linear C10 Alcohol Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of surfactant chemistry, the molecular architecture of the hydrophobe is a critical determinant of performance. For researchers, scientists, and drug development professionals, selecting the optimal surfactant is paramount for formulating effective and reliable products. This guide provides an objective comparison of isodecanol-based surfactants, a type of branched C10 alcohol surfactant, against their linear C10 alcohol counterparts. This analysis is supported by experimental data on key performance indicators, including surface tension reduction, critical micelle concentration, wetting power, and foaming characteristics.

The fundamental distinction between these two surfactant classes lies in their molecular structure. This compound, a branched primary alcohol, imparts a bulkier, less compact structure to the surfactant molecule compared to the straight-chain arrangement of linear C10 alcohols. This structural difference significantly influences how the surfactants behave at interfaces, ultimately dictating their functional properties.

Key Performance Comparison

The decision to formulate with a branched or linear C10 alcohol surfactant depends on the specific requirements of the application. This compound-based surfactants often excel in applications demanding rapid wetting and low foam, while linear C10 surfactants are typically favored for their strong detergency and stable foam production.

Surface Tension and Critical Micelle Concentration (CMC)

A surfactant's ability to reduce surface tension is a primary measure of its efficiency. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles, a key parameter for detergency and solubilization.

Generally, branched alcohol ethoxylates, such as those derived from this compound, are more effective at reducing surface tension at a lower concentration.[1] However, they tend to have a higher CMC compared to their linear counterparts.[2] A higher CMC indicates that a greater concentration of the surfactant is required before micelles form. The branched structure of this compound-based surfactants creates steric hindrance, preventing the efficient packing of molecules at interfaces, which contributes to these properties.[3]

PropertyThis compound Ethoxylate (6 EO)Linear C9-C11 Alcohol Ethoxylate (6 EO)
Surface Tension (mN/m at 0.1% solution) ~27~28
Critical Micelle Concentration (CMC) (g/L) Data Not Available~0.06

Note: The data presented are typical values compiled from various technical sources and may vary based on specific experimental conditions.

Wetting Performance

Wetting is a crucial attribute in many applications, including agrochemical formulations, industrial cleaners, and textile processing. The Draves wetting test is a standard method to evaluate the efficiency of a wetting agent, with a shorter wetting time indicating superior performance.

This compound-based surfactants are recognized for their excellent wetting properties.[4] The branched structure of the hydrophobe allows for faster diffusion and orientation at the interface, leading to a more rapid reduction in surface tension and, consequently, faster wetting.[3][5]

PropertyThis compound Ethoxylate (6 EO)Linear C9-C11 Alcohol Ethoxylate (6 EO)
Draves Wetting Time (seconds at 0.1% solution) <10<5

Note: The data presented are typical values compiled from various technical sources and may vary based on specific experimental conditions.

Foaming Properties

The foaming characteristics of a surfactant are critical in applications ranging from detergents, where stable foam is often desired, to industrial processes where foam can be problematic. The Ross-Miles foam test is a widely used method to assess both the initial foam height and its stability over time.

Surfactants derived from branched alcohols like this compound generally produce less foam, and the foam they do generate is less stable than that of their linear counterparts.[6] This is attributed to the less-ordered packing of the branched molecules at the air-water interface, which results in a weaker and more easily disrupted foam structure.[3]

PropertyThis compound Ethoxylate (6 EO)Linear C9-C11 Alcohol Ethoxylate (6 EO)
Initial Foam Height (mm at 0.1% solution) ~130Data Not Available
Foam Height after 5 min (mm) ~110Data Not Available

Note: The data presented are typical values compiled from various technical sources and may vary based on specific experimental conditions.

Biodegradability

The environmental profile of surfactants is a significant consideration. While both branched and linear alcohol ethoxylates are generally considered biodegradable, the rate and extent of degradation can be influenced by the molecular structure.[7] Linear alcohol ethoxylates are known to be readily biodegradable.[8] The branching in this compound can, in some cases, slow the initial rate of biodegradation compared to linear C10 surfactants. However, many branched alcohol ethoxylates are still considered to be ultimately biodegradable.[9]

Experimental Protocols

Accurate and reproducible data are essential for the objective comparison of surfactant performance. The following are summaries of the standard methodologies used to evaluate the key performance indicators discussed in this guide.

Surface Tension Measurement (Wilhelmy Plate Method)

This method measures the force required to detach a platinum plate from the surface of a liquid, which is directly proportional to the surface tension.

Apparatus:

  • Tensiometer with a platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

  • Microbalance

Procedure:

  • Prepare a solution of the surfactant at the desired concentration (e.g., 0.1% w/v) in deionized water.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Clean the Wilhelmy plate, typically by flaming, to remove any organic contaminants.

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

  • Suspend the plate from the microbalance and position it so that it just touches the surface of the liquid.

  • The instrument measures the force exerted on the plate, from which the surface tension is calculated.

G cluster_prep Preparation cluster_measurement Measurement cluster_output Output Prepare Surfactant Solution Prepare Surfactant Solution Equilibrate Solution Temperature Equilibrate Solution Temperature Prepare Surfactant Solution->Equilibrate Solution Temperature Calibrate Tensiometer Calibrate Tensiometer Position Plate at Surface Position Plate at Surface Calibrate Tensiometer->Position Plate at Surface Clean Wilhelmy Plate Clean Wilhelmy Plate Clean Wilhelmy Plate->Position Plate at Surface Equilibrate Solution Temperature->Position Plate at Surface Measure Force Measure Force Position Plate at Surface->Measure Force Calculate Surface Tension Calculate Surface Tension Measure Force->Calculate Surface Tension

Fig. 1: Workflow for Surface Tension Measurement
Wetting Performance (Draves Test)

The Draves test measures the time it takes for a weighted skein of cotton yarn to sink in a solution of the wetting agent.[10]

Apparatus:

  • 500 mL graduated cylinder

  • Standard 5g cotton skein

  • Hook and anchor of specified weight

Procedure:

  • Prepare a solution of the surfactant at the desired concentration (e.g., 0.1% w/v).

  • Pour the solution into the graduated cylinder.

  • Attach the hook and anchor to the cotton skein.

  • Simultaneously start a timer and drop the skein into the solution.

  • Stop the timer when the skein sinks and the suspension thread slackens.

  • The elapsed time is the Draves wetting time.

G Prepare Surfactant Solution Prepare Surfactant Solution Pour into Graduated Cylinder Pour into Graduated Cylinder Prepare Surfactant Solution->Pour into Graduated Cylinder Drop Skein and Start Timer Drop Skein and Start Timer Pour into Graduated Cylinder->Drop Skein and Start Timer Attach Weighted Hook to Cotton Skein Attach Weighted Hook to Cotton Skein Attach Weighted Hook to Cotton Skein->Drop Skein and Start Timer Observe Sinking Observe Sinking Drop Skein and Start Timer->Observe Sinking Stop Timer when Thread Slackens Stop Timer when Thread Slackens Observe Sinking->Stop Timer when Thread Slackens Record Wetting Time Record Wetting Time Stop Timer when Thread Slackens->Record Wetting Time

Fig. 2: Draves Test Experimental Workflow
Foaming Properties (Ross-Miles Method)

This method evaluates the initial foam height and the stability of the foam generated by pouring a surfactant solution from a specified height.[11]

Apparatus:

  • Jacketed glass column with a receiver

  • Reservoir with a specified orifice

  • Thermostatic bath

Procedure:

  • Prepare a solution of the surfactant at the desired concentration (e.g., 0.1% w/v).

  • Add a portion of the solution to the receiver at the bottom of the column.

  • Add the remaining solution to the reservoir.

  • Allow the solutions to reach the desired temperature.

  • Open the stopcock of the reservoir, allowing the solution to fall into the receiver, generating foam.

  • Measure the initial foam height immediately after all the solution has been transferred.

  • Measure the foam height again at specified time intervals (e.g., 5 minutes) to assess foam stability.

G Prepare Surfactant Solution Prepare Surfactant Solution Fill Receiver and Reservoir Fill Receiver and Reservoir Prepare Surfactant Solution->Fill Receiver and Reservoir Temperature Equilibration Temperature Equilibration Fill Receiver and Reservoir->Temperature Equilibration Pour Solution from Reservoir to Generate Foam Pour Solution from Reservoir to Generate Foam Temperature Equilibration->Pour Solution from Reservoir to Generate Foam Measure Initial Foam Height Measure Initial Foam Height Pour Solution from Reservoir to Generate Foam->Measure Initial Foam Height Measure Foam Height at Intervals Measure Foam Height at Intervals Measure Initial Foam Height->Measure Foam Height at Intervals Assess Foam Stability Assess Foam Stability Measure Foam Height at Intervals->Assess Foam Stability

Fig. 3: Ross-Miles Foam Test Procedure

Conclusion

The choice between this compound-based surfactants and their linear C10 alcohol counterparts is a nuanced decision that hinges on the specific performance requirements of the intended application. This compound-based surfactants, with their branched molecular structure, offer distinct advantages in terms of wetting efficiency and low-foaming properties.[5][6] Conversely, linear C10 alcohol surfactants are often the preferred choice when high, stable foam and strong detergency are paramount. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-performance relationships is essential for optimizing formulations and achieving desired product outcomes. This guide provides a foundational comparison to aid in the informed selection of the most appropriate C10 alcohol surfactant.

References

Validation of isodecanol as a defoamer against silicone-based antifoams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective foam control, the choice between isodecanol and silicone-based antifoams is a critical one. This guide provides a detailed comparison of their performance, mechanisms of action, and experimental validation to aid in the selection of the most appropriate defoaming agent for specific applications.

This compound, a branched-chain fatty alcohol, and silicone-based antifoams, typically formulated with polydimethylsiloxane (PDMS), are both widely used to mitigate foam-related issues in various industrial and research processes. While both are effective, their performance characteristics differ significantly, making one more suitable than the other depending on the specific requirements of the system.

Performance Characteristics at a Glance

A summary of the key performance attributes of this compound and silicone-based antifoams is presented below. Silicone-based antifoams are generally recognized for their superior persistence and effectiveness at very low concentrations, while this compound offers good initial foam knockdown and is often considered more biodegradable.[1]

FeatureThis compound (Fatty Alcohol)Silicone-Based Antifoam (e.g., PDMS)
Initial Foam Knockdown GoodExcellent
Persistence/Durability ModerateExcellent
Effective Concentration HigherVery Low
Temperature Stability Performance can be temperature-sensitiveWide temperature stability
pH Stability Dependent on formulationWide pH stability
Biodegradability Generally more readily biodegradableLess readily biodegradable
Potential Issues Can be temperature-sensitiveMay cause surface defects in coatings; can be difficult to remove from systems[1]

Quantitative Performance Comparison

While direct, peer-reviewed comparative studies providing side-by-side quantitative data are not abundant in publicly available literature, the following table illustrates a hypothetical comparison based on typical performance characteristics observed in laboratory testing. The data is intended to be representative of results from a standardized dynamic foam test.

ParameterThis compoundSilicone-Based AntifoamControl (No Antifoam)
Initial Foam Height (mL) 500500500
Knockdown Time (seconds) 15-305-15N/A
Foam Height after 1 min (mL) 5020500
Persistence (time to 250mL foam height, min) 10>300

This table is a representation of typical results and may not reflect the performance in all specific systems.

Mechanisms of Action

The defoaming mechanisms of this compound and silicone-based antifoams, while both relying on physicochemical principles, have distinct characteristics.

This compound (Fatty Alcohol): As a surface-active agent, this compound works by disrupting the stability of the foam lamellae.[1] Its mechanism involves:

  • Entering the Foam Lamella: this compound droplets, being insoluble in the foaming medium, migrate to the air-liquid interface of the foam bubbles.

  • Spreading: With a lower surface tension than the foaming liquid, this compound spreads across the bubble surface.

  • Destabilization and Rupture: This spreading displaces the surfactants that stabilize the foam, creating weak points and causing the foam to collapse.

Silicone-Based Antifoams: These are highly effective due to their low surface tension and insolubility. The primary active ingredient, polydimethylsiloxane (PDMS), often enhanced with hydrophobic silica particles, follows a multi-step process:

  • Entry: The silicone droplet penetrates the surface of the bubble film.

  • Spreading: It then rapidly spreads across the liquid-air interface.

  • Bridging and Thinning: The spreading antifoam forms a lens or "bridge" across the foam lamella, causing it to thin.

  • Rupture: The thinned foam wall becomes unstable and ruptures, leading to foam collapse.

Antifoam_Mechanisms cluster_0 This compound (Fatty Alcohol) Mechanism cluster_1 Silicone-Based Antifoam Mechanism I1 This compound Droplet Enters Foam Lamella I2 Spreads Across Bubble Surface I1->I2 Lower Surface Tension I3 Displaces Stabilizing Surfactants I2->I3 I4 Creates Weak Points I3->I4 I5 Foam Lamella Ruptures I4->I5 S1 Silicone Droplet Enters Bubble Film S2 Spreads Rapidly Across Interface S1->S2 Low Surface Tension S3 Forms 'Bridge' Across Lamella S2->S3 S4 Lamella Thins S3->S4 S5 Foam Wall Ruptures S4->S5

Figure 1. Comparative mechanisms of action.

Experimental Protocols for Validation

To quantitatively assess the performance of this compound and silicone-based antifoams, standardized experimental protocols are essential. The dynamic foam test (gas sparging method) is a widely used and effective technique.[1]

Dynamic Foam Test (Gas Sparging Method)

Objective: To measure and compare the foam knockdown and suppression capabilities of different antifoaming agents.

Apparatus:

  • Graduated glass cylinder (e.g., 1000 mL)

  • Gas sparger with a defined pore size

  • Gas flow meter

  • Timer

  • Temperature control system (optional)

Procedure:

  • A known volume of the foaming liquid is placed in the graduated cylinder.

  • The system is brought to the desired temperature.

  • Gas (typically air) is introduced through the sparger at a constant flow rate to generate foam.

  • The initial foam volume is recorded once it stabilizes.

  • A specific concentration of the antifoaming agent (e.g., this compound or silicone-based antifoam) is added to the foaming liquid.

  • The time taken for the foam to collapse to a predetermined level (knockdown time) is recorded.

  • Gas sparging is continued, and the foam volume is monitored over time to assess the agent's ability to suppress foam formation (persistence).

Data Analysis:

  • Plot foam volume as a function of time.

  • Compare the knockdown times and the duration of foam suppression for each antifoaming agent.

Experimental_Workflow cluster_workflow Dynamic Foam Test Workflow start Start prepare Prepare Foaming Liquid in Graduated Cylinder start->prepare generate Generate Foam with Gas Sparging prepare->generate record_initial Record Initial Foam Volume generate->record_initial add_antifoam Add Antifoam (this compound or Silicone) record_initial->add_antifoam measure_knockdown Measure Knockdown Time add_antifoam->measure_knockdown monitor_persistence Monitor Foam Volume Over Time (Persistence) measure_knockdown->monitor_persistence analyze Analyze and Compare Data monitor_persistence->analyze end End analyze->end

Figure 2. Workflow for the dynamic foam test.

Conclusion

The selection between this compound and silicone-based antifoams should be guided by the specific requirements of the application. Silicone-based antifoams are often the preferred choice for applications requiring high efficiency at low concentrations and long-lasting foam suppression across a wide range of temperatures and pH levels. However, in applications where biodegradability is a primary concern and moderate persistence is acceptable, this compound presents a viable alternative. For critical applications, it is always recommended to conduct experimental evaluations, such as the dynamic foam test, to determine the most effective defoamer and its optimal concentration for the specific system.

References

Isodecanol vs. Linear C10 Alcohol in Esterification Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alcohol isomer is a critical consideration in the synthesis of esters, impacting reaction kinetics, product yield, and purity. This guide provides an objective comparison of isodecanol (a branched C10 alcohol) and linear C10 alcohol (n-decanol) in esterification reactions, supported by experimental data and detailed methodologies. The structural differences between these isomers, primarily the branching in this compound, lead to significant variations in their reactivity due to steric hindrance.

Performance Comparison: The Impact of Branching

In acid-catalyzed esterification, the nucleophilic attack of the alcohol's hydroxyl group on the protonated carboxylic acid is a key step. The steric bulk surrounding the hydroxyl group can significantly hinder this approach, thereby affecting the reaction rate and overall yield.

Experimental evidence consistently demonstrates that branched alcohols exhibit lower reactivity compared to their linear counterparts in esterification reactions. This is primarily attributed to steric hindrance, where the branched alkyl groups of this compound impede the access of the hydroxyl group to the electrophilic carbonyl carbon of the carboxylic acid.[1][2][3] This steric effect is a dominant factor influencing the rate of reaction.[4]

The general order of reactivity for alcohols in esterification is primary > secondary > tertiary.[1] While both n-decanol and this compound are primary alcohols, the branching near the hydroxyl group in this compound introduces greater steric hindrance than the straight chain of n-decanol.

Quantitative Data Summary

AlcoholCarboxylic AcidCatalystReaction Time (min)Conversion/Yield (%)Reference
Linear Alcohols
n-ButanolButyric AcidAmberlyst™ 70120~85[2]
EthanolAcetic AcidSulfuric AcidEquilibrium65 (1:1 ratio)[5]
Linear Alcohols (general)Lauric AcidSulfuric Acid1288.2 - 93.6[1]
Branched Alcohols
IsobutanolButyric AcidAmberlyst™ 70120~60[2]
Isopropanol (sec)Lauric AcidSulfuric Acid1216.3[1]
tert-Butanol (tert)Lauric AcidSulfuric Acid12Low[1]

Note: The data presented are from different studies and are for illustrative purposes to highlight the general trend in reactivity between linear and branched alcohols.

Experimental Protocols

The following are detailed methodologies for representative esterification reactions. These protocols can be adapted for the specific esterification of a carboxylic acid with either this compound or linear C10 alcohol.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alcohol (this compound or Linear C10 Alcohol)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Sodium Bicarbonate solution (for neutralization)

  • Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine the carboxylic acid (1.0 equivalent) and the alcohol (1.5 to 3.0 equivalents). Using the alcohol in excess helps to drive the equilibrium towards the ester product.

  • Slowly add the acid catalyst (typically 1-4 mol% of the carboxylic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent (if one is used), driving the reaction to completion.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • The crude ester can be purified by distillation or column chromatography.

Visualizing the Process

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

FischerEsterification Reactants Carboxylic Acid + Alcohol ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 + R'OH ProtonatedIntermediate Protonated Tetrahedral Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterLeaving Intermediate with Water as Leaving Group ProtonatedIntermediate->WaterLeaving - H2O ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Resonance Products Ester + Water ProtonatedEster->Products - H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Esterification

This diagram outlines the general laboratory workflow for the synthesis and purification of an ester via Fischer esterification.

EsterificationWorkflow Start Combine Carboxylic Acid, Alcohol, and Catalyst Reaction Heat to Reflux (Monitor Progress) Start->Reaction Workup Cool and Quench Reaction Reaction->Workup Extraction Solvent Extraction and Washing Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Solvent Removal and Purification (Distillation/Chromatography) Drying->Purification Product Pure Ester Purification->Product

Caption: General Experimental Workflow.

Conclusion

The choice between this compound and linear C10 alcohol in esterification reactions will significantly influence the reaction's efficiency. Due to steric hindrance, this compound is expected to react more slowly and may result in lower yields compared to its linear counterpart under identical conditions. For applications where a high reaction rate and maximum conversion are critical, a linear C10 alcohol would be the preferred choice. However, the specific properties of the desired ester product, which will be influenced by the alcohol's structure, must also be taken into account in the final selection.

References

A Comparative Environmental Impact Assessment of Isodecanol and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

The selection of a solvent is a critical decision in research, development, and manufacturing processes, with significant implications for environmental, health, and safety outcomes. As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of commonly used solvents is paramount. This guide provides a comparative analysis of the environmental impact of isodecanol against a selection of other frequently used solvents. By presenting key experimental data and methodologies, this document aims to empower researchers and professionals to make more sustainable solvent choices.

Quantitative Comparison of Environmental Profiles

The following tables summarize key environmental and safety data for this compound and a range of other common solvents. This data allows for a direct comparison of their potential impact on aquatic ecosystems, their persistence in the environment, and their contribution to air pollution.

Table 1: Environmental and Safety Properties

Parameter This compound Acetone Ethanol Isopropanol n-Hexane Toluene Dichloromethane Ethyl Acetate
Biodegradability GoodReadily BiodegradableReadily BiodegradableReadily BiodegradableNot Readily BiodegradableReadily BiodegradableReadily BiodegradableReadily Biodegradable
Aquatic Toxicity ModerateLowLowLowHighHighModerateLow
VOC Content (g/L) ~838~790~790~785~660~870~1330~900

Table 2: Aquatic Toxicity Data

Solvent Fish (LC50, 96h, mg/L) Daphnia magna (EC50, 48h, mg/L) Algae (EC50, 72h, mg/L)
This compound 5.87[1]3.4[1]6.78[1]
Acetone >100>100>100
Ethanol 11,0009,300>100
Isopropanol 4,200 - 11,130[2]>1000>1000
n-Hexane 2.1 - 2.52.112
Toluene 5.53.7810
Dichloromethane 19327>662
Ethyl Acetate 2301645600

Experimental Protocols

The data presented in the tables above are derived from standardized ecotoxicological and biodegradability tests. The following are summaries of the methodologies for the key experiments cited.

Ready Biodegradability: OECD 301D - Closed Bottle Test

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[3][4]

  • Principle: A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms from a mixed source (e.g., activated sludge). The test is carried out in completely filled, closed bottles with no headspace. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Procedure:

    • A predetermined concentration of the test substance is added to a mineral medium.

    • The medium is inoculated with a mixed microbial population.

    • The solution is dispensed into airtight bottles, ensuring no air bubbles are trapped.

    • A control group with inoculum but without the test substance, and a reference group with a readily biodegradable substance are run in parallel.

    • The dissolved oxygen concentration in each bottle is measured at the beginning and end of the test period (typically 28 days).

  • Pass Level: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[3]

Acute Toxicity to Daphnia sp.: OECD 202 - Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[5][6][7][8][9][10][11]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[6][8] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[5][9]

  • Procedure:

    • A series of test solutions with different concentrations of the substance are prepared.

    • Young daphnids are introduced into the test vessels containing the solutions.

    • A control group in clean water is maintained under the same conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The result is expressed as the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[6][8]

Acute Toxicity to Fish: OECD 203 - Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance, typically for a period of 96 hours. The mortality of the fish is observed and recorded at specific intervals.

  • Procedure:

    • Groups of fish are exposed to at least five different concentrations of the test substance in a geometric series.

    • A control group is maintained in water without the test substance.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance estimated to be lethal to 50% of the test fish over the 96-hour exposure period.

Toxicity to Algae: OECD 201 - Alga, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.

  • Principle: A culture of a selected algal species is exposed to various concentrations of the test substance over a period of 72 hours. The growth of the algae is measured and compared to a control.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

    • The test is conducted under controlled conditions of light, temperature, and pH.

    • Algal growth is determined by measuring the cell concentration at 24, 48, and 72 hours.

  • Endpoint: The results are expressed as the EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the OECD 301D Ready Biodegradability test.

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Microorganisms B->C D Fill & Seal Test Bottles C->D E Incubate in Dark at 20°C for 28 days D->E F Measure Initial Dissolved Oxygen (DOi) D->F G Measure Final Dissolved Oxygen (DOf) E->G H Calculate BOD: (DOi - DOf) F->H G->H I Calculate % Biodegradation: (BOD / ThOD) * 100 H->I J Compare to Pass Level (≥60%) I->J

Figure 1. Workflow for OECD 301D Ready Biodegradability Test.

By providing this comparative data and insight into the experimental methodologies, this guide serves as a valuable resource for making environmentally responsible decisions in the laboratory and beyond. The shift towards greener solvents is a collective effort, and informed choices are the cornerstone of this transition.

References

Evaluating the performance of DIDP plasticizers derived from isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diisodecyl Phthalate (DIDP) Plasticizers Derived from Isodecanol

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in designing polymeric materials with desired physical properties and ensuring product stability and safety. Diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer derived from the esterification of this compound and phthalic anhydride, has emerged as a prominent alternative to traditional plasticizers like Di(2-ethylhexyl) phthalate (DOP).[1] This guide provides a comprehensive evaluation of the performance of this compound-derived DIDP, comparing it with other common plasticizers and presenting supporting experimental data.

Executive Summary

DIDP is a complex mixture of branched-chain C10 alcohol esters of phthalic acid.[2] Its higher molecular weight and branched structure impart several advantageous properties, including low volatility, excellent thermal stability, high electrical resistivity, and superior migration resistance compared to lower-molecular-weight phthalates like DOP.[1][3] These characteristics make DIDP a preferred choice for demanding applications such as automotive interiors, wire and cable insulation, and medical devices.[1] While it may exhibit lower plasticizing efficiency than some alternatives, requiring slightly higher concentrations to achieve the same level of flexibility, its permanence and durability often justify the trade-off.[3]

Comparative Performance Analysis

The performance of DIDP is best understood in comparison to other widely used plasticizers. The following tables summarize key performance data, primarily in the context of Polyvinyl Chloride (PVC) formulations, a common application for these additives.

Table 1: General and Thermal Properties
PropertyDIDPDINP (Diisononyl Phthalate)DOP (Di(2-ethylhexyl) phthalate)DPHP (Dipropylheptyl Phthalate)DOTP (Dioctyl Terephthalate)
Molecular Weight ( g/mol ) 446.67~418.6390.56~418.6390.56
Boiling Point (°C) >350----
Melting Point (°C) -50----
Volatility (Weight Loss %) Low (76% less than DOP)Low (>50% less than DOP)HighSlightly higher than DIDPLow
Thermal Stability SuperiorGoodModerate-Excellent

Data compiled from multiple sources.[2][3][4][5][6]

Table 2: Mechanical and Electrical Properties in PVC
PropertyDIDPDINP (Diisononyl Phthalate)DOP (Di(2-ethylhexyl) phthalate)
Tensile Strength (MPa) 19.3 (at 52 phr)19.8 (at 50 phr)-
Elongation (%) 383 (at 52 phr)374 (at 50 phr)-
Low-Temperature Flexibility GoodGoodModerate
Volume Resistivity (Ohm-cm) 4.5 x 10¹¹--

phr: parts per hundred resin Data compiled from multiple sources.[3][4][7]

Table 3: Migration Resistance
PropertyDIDPDINP (Diisononyl Phthalate)DOP (Di(2-ethylhexyl) phthalate)
Water Extraction Resistance ExcellentGoodModerate
Oil Migration Resistance SuperiorGoodModerate
Soap Water Precipitation ExcellentGoodModerate

Data compiled from multiple sources.[3][4]

Experimental Protocols

Detailed methodologies for evaluating plasticizer performance are crucial for reproducible research. Below are outlines of key experimental protocols commonly employed.

Synthesis of DIDP from this compound

The laboratory-scale synthesis of DIDP involves the esterification of this compound with phthalic anhydride.[1]

  • Reaction Setup : A reaction flask is equipped with a stirrer, thermometer, and a distillation setup to remove the water produced during the reaction.

  • Reactants : this compound and phthalic anhydride are charged into the flask, typically with a slight excess of the alcohol to drive the reaction to completion. A suitable acid catalyst is also added.

  • Esterification : The mixture is heated to a specific temperature, and the reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

  • Purification :

    • Excess this compound is removed via distillation under reduced pressure.

    • The crude ester is neutralized by washing with an aqueous sodium carbonate solution.

    • The product is then washed with water to remove any remaining salts and dried.

Evaluation of Plasticizer Performance in PVC

The following tests are commonly performed on PVC films or compounds prepared with the plasticizer of interest.

  • Volatility : The weight loss of a plasticized PVC film is measured over time at an elevated temperature (e.g., 130°C for 3 hours).[7][8] This is typically done using gravimetric analysis or thermogravimetric analysis (TGA).

  • Mechanical Properties : Tensile strength and elongation at break are measured using a universal testing machine according to standard methods like ASTM D638.

  • Low-Temperature Flexibility : This can be assessed using methods like the Clash-Berg test or brittleness temperature measurements (ASTM D746).[4]

  • Migration Resistance :

    • Solvent Extraction : The weight loss of a plasticized PVC sample is measured after immersion in a specific solvent (e.g., hexane, soapy water) for a defined period at a set temperature.

    • Activated Carbon Migration : The plasticized PVC sample is placed in contact with activated carbon at an elevated temperature, and the weight loss is measured over time.

  • Thermal Stability : The thermal stability of the plasticized PVC can be evaluated by monitoring color change or degradation at elevated temperatures. The onset of dehydrochlorination can also be determined.[9]

  • Electrical Properties : Volume resistivity is measured using a high-resistance meter according to standard methods like ASTM D257.

Visualizations

Synthesis and Evaluation Workflow of DIDP

The following diagram illustrates the general workflow from the synthesis of DIDP to its performance evaluation in a polymer matrix.

G cluster_synthesis DIDP Synthesis cluster_evaluation Performance Evaluation in PVC This compound This compound Esterification Esterification Reaction This compound->Esterification PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Esterification Catalyst Catalyst Catalyst->Esterification Purification Purification (Distillation, Neutralization, Washing) Esterification->Purification DIDP DIDP Product Purification->DIDP PVC_Compounding PVC Compounding DIDP->PVC_Compounding Performance_Testing Performance Testing PVC_Compounding->Performance_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis

Caption: Workflow for DIDP synthesis and evaluation.

Logical Relationships in Plasticizer Selection

This diagram outlines the key considerations and trade-offs when selecting a plasticizer like DIDP.

G Start Application Requirements High_Temp High-Temperature Exposure? Start->High_Temp Migration_Critical Migration Resistance Critical? High_Temp->Migration_Critical Yes Cost_Sensitive High Cost Sensitivity? High_Temp->Cost_Sensitive No Migration_Critical->Cost_Sensitive No Select_DIDP Select DIDP Migration_Critical->Select_DIDP Yes Cost_Sensitive->Select_DIDP No Consider_Alternatives Consider Lower MW Plasticizers (e.g., DINP, DOP) Cost_Sensitive->Consider_Alternatives Yes

Caption: Decision tree for plasticizer selection.

Conclusion

DIDP plasticizers derived from this compound offer a high-performance solution for applications demanding durability, thermal stability, and low migration. While other plasticizers like DINP may provide slightly better plasticizing efficiency at a lower cost, DIDP's superior permanence makes it an excellent choice for long-service-life products and applications in harsh environments.[3] The selection of a plasticizer should always be guided by the specific performance requirements of the end product, with careful consideration of the trade-offs between cost, processing, and long-term performance.

References

A Comparative Analysis of Isodecanol and Polypropylene Glycol as Antifoaming Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the realm of pharmaceutical manufacturing, biotechnology, and various industrial processes, the effective control of foam is a critical factor in ensuring operational efficiency, product quality, and safety. This guide presents a detailed comparison of the antifoaming efficacy of two widely used agents: isodecanol, a fatty alcohol, and polypropylene glycol (PPG), a polyether-based defoamer. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize their foam control strategies.

Executive Summary

This compound and polypropylene glycol are both effective antifoaming agents, yet they exhibit distinct performance characteristics that make them suitable for different applications. This compound is recognized for its rapid foam knockdown capabilities and biodegradability, making it a favorable choice in non-aqueous and certain aqueous systems. Polypropylene glycol, on the other hand, is noted for its excellent foam suppression in aqueous systems and is frequently employed in fermentation and food processing applications. The selection between these two agents often depends on the specific requirements of the process, including the nature of the foaming medium, temperature, pH, and regulatory considerations.

Performance Comparison

The antifoaming efficacy of an agent can be broadly categorized into two aspects: knockdown efficiency (the ability to break existing foam) and suppression efficiency or persistence (the ability to prevent new foam from forming).

FeatureThis compoundPolypropylene Glycol
Chemical Type Fatty AlcoholPolyether
Primary Strengths Good initial foam knockdown, biodegradable, effective in some non-aqueous systems.Good foam suppression, readily dispersible in aqueous systems.
Potential Limitations Moderate persistence compared to other agents, performance can be temperature-sensitive.Can be less effective in breaking down existing foam, performance may be affected by high salt concentrations.
Common Applications Textile processing, coatings, and some chemical reactions.Fermentation, food applications, wastewater treatment.

Quantitative Efficacy Data

To provide a clear comparison, the following tables summarize hypothetical experimental data based on typical performance characteristics observed in standardized laboratory tests.

High-Speed Stirring Test

This test simulates the high-shear conditions that can lead to foam formation in industrial mixing processes. A lower foam height indicates better antifoaming performance.

Antifoaming AgentConcentration (% w/w)Initial Foam Height (cm)Foam Height after 5 min (cm)Foam Height after 10 min (cm)
Control (None) 05.55.25.0
This compound 0.21.81.20.5
Polypropylene Glycol 0.22.51.81.0
Shaker Test

The shaker test is a simple and rapid method to assess the foam knockdown and suppression capabilities of an antifoaming agent. A lower foam volume over time indicates superior performance.

Antifoaming AgentConcentration (% v/v)Initial Foam Volume (mL)Foam Volume after 1 min (mL)Foam Volume after 5 min (mL)
Control (None) 0504845
This compound 0.21272
Polypropylene Glycol 0.220148

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of antifoaming agents. Detailed below are the methodologies for the two key tests cited in this guide.

Dynamic Foam Test (Gas Sparging Method)

This method is particularly useful for simulating continuous foam generation in processes like fermentation or wastewater treatment.

Objective: To measure the foam knockdown and suppression capabilities of an antifoaming agent under continuous gas flow.

Apparatus:

  • 1000 mL graduated glass cylinder

  • Gas sparger with a defined pore size

  • Gas flow meter

  • Timer

  • Temperature control system (optional)

Procedure:

  • A known volume of the foaming liquid is placed in the graduated cylinder.

  • The system is brought to the desired temperature.

  • Gas (typically air) is introduced through the sparger at a constant flow rate to generate foam.

  • The initial foam volume is recorded once it stabilizes.

  • A specific concentration of the antifoaming agent is added to the foaming liquid.

  • The time taken for the foam to collapse to a predetermined level (knockdown time) is recorded.

  • Gas sparging is continued, and the foam volume is monitored over time to assess the agent's ability to suppress foam formation (persistence).

Data Analysis: The foam volume is plotted as a function of time to compare the performance of different antifoaming agents.

Shaker Test

This is a straightforward method for quickly assessing the foam-breaking and foam-suppressing properties of an antifoaming agent.

Objective: To evaluate the knockdown and persistence of an antifoam agent after vigorous agitation.

Apparatus:

  • 100 mL or 250 mL graduated cylinders with stoppers

  • Mechanical shaker (optional, for reproducibility) or manual shaking

  • Pipettes or syringes for accurate dosing

  • Timer

Procedure:

  • Add a specific volume (e.g., 50 mL) of the foaming liquid to a graduated cylinder.

  • Add a predetermined concentration of the antifoaming agent to the cylinder. A control cylinder with no antifoaming agent should also be prepared.

  • Securely close the cylinder with the stopper.

  • Shake the cylinder vigorously for a set period (e.g., 30 seconds) or a specific number of times (e.g., 20 shakes).

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (total volume minus the liquid volume).

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam decay.

Mechanistic Insights & Signaling Pathways

The antifoaming action of both this compound and polypropylene glycol is a physical process driven by their surface-active properties. For a defoamer to be effective, it must be insoluble in the foaming medium and have a lower surface tension than the medium itself.

Defoaming_Mechanism cluster_foam Foam Structure cluster_antifoam Antifoam Action Foam_Lamella Stabilized Foam Lamella (Liquid film between air bubbles) Entry Entry into Lamella Surfactants Surfactant Molecules (Stabilize the lamella) Surfactants->Foam_Lamella align at air-liquid interface Antifoam_Droplet Antifoam Droplet (this compound or PPG) Antifoam_Droplet->Entry Spreading Spreading across Interface Entry->Spreading Destabilization Destabilization & Rupture Spreading->Destabilization Foam_Rupture Foam Collapse Destabilization->Foam_Rupture leads to

Caption: Mechanism of antifoaming action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of antifoaming agents.

Antifoam_Evaluation_Workflow Start Start: Define Foaming System and Test Parameters Prepare_Samples Prepare Foaming Solution and Antifoam Dispersions (this compound & PPG) Start->Prepare_Samples Control_Test Run Control Experiment (No Antifoam) Prepare_Samples->Control_Test Test_this compound Perform Antifoam Test with this compound Prepare_Samples->Test_this compound Test_PPG Perform Antifoam Test with Polypropylene Glycol Prepare_Samples->Test_PPG Data_Collection Collect Data: - Foam Height/Volume - Knockdown Time - Persistence Control_Test->Data_Collection Test_this compound->Data_Collection Test_PPG->Data_Collection Data_Analysis Analyze and Compare Data Data_Collection->Data_Analysis Conclusion Conclusion: Select Optimal Antifoam Data_Analysis->Conclusion

Caption: Workflow for antifoam efficacy evaluation.

Conclusion

The choice between this compound and polypropylene glycol as an antifoaming agent should be guided by a thorough understanding of the specific process requirements and supported by relevant experimental data. This compound generally offers superior initial foam knockdown, which is advantageous in processes where foam appears rapidly and needs to be controlled quickly. Polypropylene glycol often provides better long-term foam suppression, making it suitable for processes with continuous foam generation, such as fermentation. By utilizing the standardized testing protocols outlined in this guide, researchers and professionals can make informed decisions to optimize their foam control strategies, thereby enhancing process efficiency and product quality.

Assessing the biodegradability of isodecanol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biodegradability of isodecanol and its derivatives intended for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide a clear comparison with alternative compounds.

Comparative Biodegradability Data

The biodegradability of this compound and its derivatives is a critical factor in assessing their environmental fate. Standardized tests, such as the OECD 301 series, provide quantitative measures of how readily these substances are mineralized by microorganisms. The data below summarizes the performance of this compound, its key derivatives, and comparable alternatives in such assays.

SubstanceTest MethodDurationResult (% Degradation)Classification
This compound ---Readily Biodegradable[1]
Isodecyl Acrylate-28 days56%[2]Considered Readily Biodegradable[3]
Isodecyl Methacrylate---Data not available; expected to hydrolyze
Isodecyl Diphenyl Phosphate (IDDP)CO₂ Evolution Test (similar to OECD 301B)28 days63.3%[4]Inherently Biodegradable[5]
Alternatives
1-Decanol (Linear Isomer)---Readily Biodegradable[1]
Di(2-ethylhexyl) phthalate (DEHP)OECD 301F-58.7%[6]Partially biodegradable[6]

Note: this compound's classification as "Readily Biodegradable" is based on data for its linear isomer, 1-decanol, a common practice in environmental risk assessment. Isodecyl acrylate is considered readily biodegradable based on its structure and hydrolysis to this compound, although one study showed 56% degradation, which is just below the 60% threshold.[2][3]

Biodegradation Pathways

The breakdown of this compound and its derivatives is initiated by different mechanisms, but the ultimate fate of the this compound moiety follows a common pathway.

  • Derivatives : The primary degradation step for this compound derivatives is the hydrolytic cleavage of the ester bond. This releases this compound and the corresponding acid or phosphate moiety. For example, isodecyl acrylate hydrolyzes to this compound and acrylic acid, while isodecyl diphenyl phosphate hydrolyzes to this compound and diphenyl phosphate.[3][7]

  • This compound : As a branched-chain primary alcohol, this compound undergoes aerobic biodegradation. The process is initiated by the oxidation of the alcohol group to an aldehyde (isodecanal), which is subsequently oxidized to a carboxylic acid (isodecanoic acid). This fatty acid then enters the β-oxidation cycle, where it is progressively shortened, ultimately being mineralized to carbon dioxide and water.[1]

cluster_derivatives Initial Hydrolysis of Derivatives cluster_pathway Aerobic Biodegradation of this compound Isodecyl Acrylate Isodecyl Acrylate This compound This compound Isodecyl Acrylate->this compound + Acrylic Acid Isodecanal Isodecanal This compound->Isodecanal Alcohol Dehydrogenase Isodecyl Methacrylate Isodecyl Methacrylate Isodecyl Methacrylate->this compound + Methacrylic Acid Isodecyl Diphenyl\nPhosphate Isodecyl Diphenyl Phosphate Isodecyl Diphenyl\nPhosphate->this compound + Diphenyl Phosphate Isodecanoic Acid Isodecanoic Acid Isodecanal->Isodecanoic Acid Aldehyde Dehydrogenase β-Oxidation Cycle β-Oxidation Cycle Isodecanoic Acid->β-Oxidation Cycle Mineralization Mineralization β-Oxidation Cycle->Mineralization CO₂ + H₂O

Generalized biodegradation pathway for this compound and its derivatives.

Experimental Protocols

The OECD 301F Manometric Respirometry test is a standard method for assessing ready biodegradability.[8][9] It is suitable for a wide range of substances, including those that are poorly soluble.[10][11]

Objective: To determine the extent of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum over a 28-day period.

Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with activated sludge from a wastewater treatment plant.[8] The mixture is incubated in a sealed flask at a constant temperature. As microorganisms metabolize the substance, they consume oxygen. This consumption is measured as a pressure drop in the headspace of the respirometer. The amount of oxygen consumed is then compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.[11]

Key Steps:

  • Preparation: A mineral medium is prepared, and the test substance is added at a concentration typically between 50-100 mg/L.[12]

  • Inoculation: Activated sludge, typically sourced from a domestic wastewater treatment plant, is added as the microbial inoculum.[10]

  • Controls: Several controls are run in parallel:

    • Blank Control: Inoculum only, to measure endogenous respiration.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects.[10]

  • Incubation: Flasks are sealed and incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2°C) with continuous stirring.[12]

  • Measurement: Oxygen consumption is recorded at regular intervals by the respirometer. Evolved carbon dioxide is trapped by an absorbent (e.g., potassium hydroxide).

  • Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD x 100

  • Pass Criteria: A substance is classified as "readily biodegradable" if it achieves ≥60% biodegradation within a 10-day window that occurs within the 28-day test period.[8]

start Start prep Prepare Mineral Medium + Test Substance (100 mg/L) start->prep vessels Set up Test Vessels: - Test Substance - Blank Control - Reference Control - Toxicity Control prep->vessels inoculate Inoculate with Activated Sludge vessels->inoculate incubate Incubate for 28 Days (Constant Temp & Stirring) inoculate->incubate measure Measure O₂ Consumption (Manometric Respirometer) incubate->measure calculate Calculate % Biodegradation vs. ThOD measure->calculate end End calculate->end

Experimental workflow for the OECD 301F Manometric Respirometry test.

References

A Comparative Analysis of the Solvency Power of Isodecanol and Other Branched Alcohols for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical factor in the successful formulation of pharmaceutical products. A solvent's ability to dissolve an active pharmaceutical ingredient (API) can significantly influence the drug's bioavailability, stability, and overall efficacy. Among the various classes of solvents, branched alcohols offer a unique combination of properties, including varying degrees of polarity and hydrogen bonding capacity, making them versatile candidates for a range of drug delivery systems. This guide provides a detailed comparison of the solvency power of isodecanol against other common branched alcohols, supported by experimental data and standardized methodologies.

Understanding Solvency Power: Key Parameters

Two key metrics are widely used to quantify the solvency power of a substance: Hansen Solubility Parameters (HSP) and the Kauri-butanol (Kb) value.

  • Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and characterizes a solvent's behavior based on three parameters:

    • δd (Dispersion): Energy from dispersion forces.

    • δp (Polar): Energy from dipolar intermolecular forces.

    • δh (Hydrogen Bonding): Energy from hydrogen bonds. A substance is most likely to dissolve in a solvent with similar HSP values.[1][2][3]

  • Kauri-butanol (Kb) Value: This is a standardized measure of a hydrocarbon solvent's power, determined by titrating a standard solution of kauri resin in butanol with the solvent until a defined turbidity is reached.[1][4][5][6][7][8][9] A higher Kb value indicates a stronger solvency power.[4][6][7]

Comparative Solvency Data

The following tables summarize the available Hansen Solubility Parameters and Kauri-butanol values for this compound and a selection of other branched alcohols.

Table 1: Hansen Solubility Parameters of Selected Branched Alcohols

AlcoholCAS Numberδd (MPa½)δp (MPa½)δh (MPa½)
This compound (8-Methyl-1-nonanol)55505-26-515.83.910.0
2-Ethyl-1-hexanol104-76-715.93.311.8
2-Ethyl-1-butanol97-95-015.84.313.5
2-Methyl-1-butanol137-32-616.05.114.3
3-Methyl-1-butanol (Isoamyl Alcohol)123-51-315.85.213.3
2-Methyl-2-butanol (tert-Amyl Alcohol)75-85-415.36.113.3
Isobutanol78-83-115.15.715.9
2-Butanol78-92-215.85.714.5

Note: Data compiled from multiple sources.[10][11][12][13][14][15][16][17][18][19] The values for this compound are for 8-Methyl-1-nonanol, a primary isomer of this compound.

Table 2: Kauri-butanol (Kb) Values of Selected Solvents

SolventKauri-butanol (Kb) Value
Toluene105
Naphtha34
Perchloroethylene90

Application in Drug Development: Solubility of Active Pharmaceutical Ingredients (APIs)

Table 3: Solubility of Naproxen in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water15.9 (mg/L)
Ethanol~55
ChloroformSoluble
MethanolSoluble

Note: Data compiled from multiple sources.[20][21][22][23][24][25]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental procedures are essential.

Determination of Kauri-butanol (Kb) Value (ASTM D1133)

The Kauri-butanol value is determined according to the ASTM D1133 standard test method.[4][26]

Objective: To measure the relative solvent power of a hydrocarbon solvent.

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette

  • Water bath maintained at 25 ± 1°C

  • Standardized Kauri-butanol solution

  • Toluene (for standardization)

  • The solvent to be tested

Procedure:

  • Standardization: A standard Kauri-butanol solution is first titrated with toluene to a defined endpoint of turbidity. The volume of toluene required is used to standardize the Kauri-butanol solution.

  • Titration: A known weight (20 g) of the standardized Kauri-butanol solution is placed in the Erlenmeyer flask.

  • The solvent being tested is then titrated from the burette into the flask with constant swirling.

  • The endpoint is reached when the sharp outlines of 10-point print observed through the solution become blurred.

  • The volume of the solvent used is recorded as the Kb value.

Determination of API Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation solubility of an API in a selected branched alcohol at a controlled temperature.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Filtration or centrifugation equipment

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: An excess amount of the solid API is added to a known volume of the branched alcohol in a glass vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow undissolved solids to settle. The supernatant is then carefully separated from the solid phase by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

  • Quantification: The concentration of the dissolved API in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the Kauri-butanol value and API solubility.

Kauri_Butanol_Value_Workflow Kauri-Butanol Value Determination Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result prep1 Prepare Standard Kauri-Butanol Solution prep2 Standardize with Toluene prep1->prep2 titrate1 Weigh 20g of Standard Solution prep2->titrate1 titrate2 Titrate with Test Solvent titrate1->titrate2 titrate3 Observe for Turbidity (Endpoint) titrate2->titrate3 result1 Record Volume of Test Solvent titrate3->result1 result2 Report as Kauri-Butanol (Kb) Value result1->result2 API_Solubility_Workflow API Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess API to Solvent equil1 Seal and Agitate (24-72h) prep1->equil1 equil2 Maintain Constant Temperature sep1 Settle Undissolved Solids equil1->sep1 sep2 Filter or Centrifuge Supernatant sep1->sep2 ana1 Quantify API Concentration (HPLC/UV-Vis) sep2->ana1 ana2 Report Solubility (mg/mL or mol/L) ana1->ana2

References

A Comparative Guide to the Validation of Analytical Methods for Isodecanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isodecanol, a ten-carbon branched-chain alcohol, is crucial in various applications, from quality control of industrial processes to its potential role in biological systems. The selection of a suitable analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of the two primary chromatographic techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by representative experimental data and detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Methods

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] High-Performance Liquid Chromatography is a versatile separation technique that can be adapted for a wide range of compounds, including those that are less volatile.[2] For long-chain alcohols such as this compound, which have relatively low volatility and may lack a strong UV-absorbing chromophore, HPLC can be effectively utilized with detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[2]

The choice between GC and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS generally provides higher sensitivity and selectivity, which is advantageous for complex matrices.[2] HPLC is well-suited for samples that are not amenable to the high temperatures required for GC analysis.

Data Presentation

The following table summarizes representative validation parameters for the quantification of C10 alcohols using GC-FID and HPLC-UV/RI. These values are based on typical performance characteristics for methods analyzing long-chain alcohols and serve as a general guide. Actual performance may vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RI)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 15 µg/mL
**Linearity (R²) **> 0.999> 0.998
Recovery (%) 95 - 105%92 - 108%
Precision (RSD%) < 5%< 8%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol provides a general procedure for the quantification of this compound using GC-FID.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent, such as isopropanol or acetone, to a concentration within the calibration range (e.g., 1-100 µg/mL).[1]

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

  • For enhanced volatility and improved peak shape, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to convert the alcohol to a more volatile silyl ether.[2]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.[3]

  • Detector: Flame Ionization Detector (FID).[3]

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar equivalent for alcohol analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature: 280 °C.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for this compound quantification using HPLC with UV or RI detection.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • For UV detection, derivatization with a UV-absorbing agent may be necessary if this compound itself does not provide a sufficient response.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector:

    • UV-Vis Detector: Wavelength set based on the derivatizing agent or at a low wavelength (e.g., 210 nm) if detecting the alcohol directly.

    • Refractive Index (RI) Detector: Maintained at a stable temperature.

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Quantify the concentration using a calibration curve constructed from the peak areas or heights of known standards.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution/ Extraction Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Column Separation Injection->Separation Detection Detection (FID/MS or UV/RI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

G This compound This compound Isodecanal Isodecanal This compound->Isodecanal Alcohol Dehydrogenase Isodecanoic_Acid Isodecanoic Acid Isodecanal->Isodecanoic_Acid Aldehyde Dehydrogenase Isodecanoyl_CoA Isodecanoyl-CoA Isodecanoic_Acid->Isodecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Isodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Predicted metabolic pathway of this compound.

References

A Comparative Performance Analysis: Isodecanol-Based Lubricants Versus Synthetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers and Formulation Scientists

In the competitive landscape of high-performance lubricants, the selection of base oils and additives is paramount to achieving desired operational efficiencies and equipment longevity. This guide presents an objective comparison of the performance characteristics of isodecanol-based lubricants, specifically those derived from diisodecyl phthalate (DIDP), against other common classes of synthetic esters, namely diesters and polyol esters. This analysis is supported by a review of publicly available technical data and standardized testing methodologies to provide a clear, data-driven resource for lubricant formulators, researchers, and drug development professionals.

Executive Summary

This compound, a C10 branched-chain alcohol, is a key precursor in the synthesis of high-performance esters, most notably diisodecyl phthalate (DIDP). Lubricants formulated with this compound-derived esters exhibit a unique profile of properties, including excellent lubricity and anti-wear characteristics. Synthetic esters, a broad category of API Group V base stocks, are renowned for their versatility, offering a wide spectrum of performance attributes that can be tailored by judicious selection of the constituent acids and alcohols. This guide will delve into a comparative analysis of these lubricant types across several critical performance metrics: lubricity, thermal and oxidative stability, hydrolytic stability, viscosity index, and biodegradability.

Quantitative Performance Comparison

The following table summarizes typical performance data for an this compound-based lubricant (represented by DIDP) in comparison to other common synthetic esters. It is important to note that the properties of synthetic esters can vary significantly based on their specific chemical structure.

Performance MetricThis compound-Based Lubricant (DIDP)Diester (e.g., Di-2-ethylhexyl sebacate)Polyol Ester (e.g., Trimethylolpropane trioleate)Test Method
Viscosity Index (VI) ~62-86[1]~150~180ASTM D2270
Pour Point (°C) -42[1]-60-51[1]ASTM D97
Flash Point (°C) ~230-250[2][3]~230~260ASTM D92
Oxidation Stability (RPVOT, minutes) GoodGood to ExcellentExcellentASTM D2272
Wear Protection (4-Ball Wear, mm) Excellent[4]GoodVery GoodASTM D4172
Hydrolytic Stability GoodFair to GoodGood to ExcellentASTM D2619
Biodegradability Moderate[5][6]Readily BiodegradableReadily BiodegradableOECD 301B

Key Performance Characteristics

Lubricity and Wear Protection

This compound-based lubricants, such as those containing DIDP, are reported to offer significant improvements in wear performance. The branched-chain structure of this compound contributes to the formation of a robust lubricating film on metal surfaces, which helps to minimize friction and prevent wear under boundary lubrication conditions.

Thermal and Oxidative Stability

Synthetic esters, in general, exhibit superior thermal and oxidative stability compared to mineral oils. Polyol esters are particularly noted for their exceptional high-temperature performance, making them suitable for demanding applications like jet engine and high-temperature chain lubrication.[7] Diesters also offer good thermal stability.[8][9] this compound-derived esters like DIDP demonstrate good heat resistance and low volatility.[10]

Hydrolytic Stability

A known consideration for esters is their susceptibility to hydrolysis, a reaction with water that can lead to the formation of acids and alcohols, potentially causing corrosion and lubricant degradation.[11][12][13][14][15] The hydrolytic stability of synthetic esters can be significantly influenced by their molecular structure. Esters derived from sterically hindered alcohols or branched-chain acids tend to exhibit improved resistance to hydrolysis.[12][13] While some diesters may have fair hydrolytic stability, polyol esters and certain phthalate esters can be formulated for good to excellent performance in the presence of moisture.[16]

Viscosity Index

The viscosity index (VI) is a measure of a lubricant's change in viscosity with temperature. A higher VI indicates a more stable viscosity over a wider temperature range.[17][18] Polyol esters and many diesters are known for their high VI, which is a significant advantage in applications with wide operating temperature windows.[8][19] this compound-based phthalate esters tend to have a lower VI compared to these other synthetic esters.[1]

Biodegradability

With increasing environmental regulations, biodegradability has become a critical attribute for lubricants. Many synthetic esters, particularly those based on natural fatty acids, are readily biodegradable.[15] While phthalate esters like DIDP can be biodegraded by microorganisms, their rate of degradation may be slower compared to other classes of esters, placing them in the moderately biodegradable category.[5][6]

Experimental Protocols

To ensure accurate and reproducible performance evaluation of lubricants, standardized test methods are employed. Below are detailed methodologies for the key experiments cited in this guide.

ASTM D2270: Viscosity Index Calculation

Objective: To determine the viscosity index (VI) of a lubricant, which is an empirical number indicating the effect of a change in temperature on its kinematic viscosity.

Methodology:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at two specified temperatures, 40°C and 100°C, in accordance with ASTM D445.

  • Consult Standard Tables: Using the measured kinematic viscosity at 100°C, obtain the values for 'L' and 'H' from the tables provided in the ASTM D2270 standard. 'L' represents the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same viscosity at 100°C as the sample.

  • Calculate Viscosity Index: Use the following formula to calculate the VI:

    • VI = [(L - U) / (L - H)] x 100

    • Where:

      • U = Kinematic viscosity of the sample at 40°C.

      • L = Kinematic viscosity at 40°C of a 0 VI oil.

      • H = Kinematic viscosity at 40°C of a 100 VI oil.

ASTM D4172: Four-Ball Wear Test

Objective: To evaluate the wear-preventive characteristics of a fluid lubricant in sliding contact.

Methodology:

  • Apparatus Setup: The Four-Ball Wear Test machine consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Sample Preparation: The test lubricant is poured into the cup containing the three stationary balls.

  • Test Conditions: The top ball is rotated at a specified speed (typically 1200 or 1800 rpm) under a defined load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the diameter of the wear scars created by the rotating ball is measured using a microscope.

  • Result: The average wear scar diameter is reported. A smaller diameter indicates better anti-wear properties.

ASTM D2272: Rotating Pressure Vessel Oxidation Test (RPVOT)

Objective: To evaluate the oxidation stability of a lubricant under accelerated conditions.

Methodology:

  • Sample Preparation: A weighted sample of the lubricant, a specified amount of distilled water, and a copper catalyst coil are placed in a glass container.

  • Pressurization: The container is placed inside a pressure vessel, which is then sealed and pressurized with pure oxygen to a specified pressure (e.g., 90 psi).

  • Test Operation: The vessel is placed in a high-temperature bath (e.g., 150°C) and rotated at a constant speed.

  • Monitoring: The pressure inside the vessel is continuously monitored. As the lubricant oxidizes, it consumes oxygen, causing the pressure to drop.

  • Endpoint: The test is concluded when the pressure drops by a specified amount from the maximum pressure reached. The time taken to reach this point is reported in minutes as the RPVOT value. A longer time indicates greater oxidation stability.

ASTM D97: Pour Point Test

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Methodology:

  • Sample Preparation: The lubricant sample is placed in a test jar and preheated to ensure that any previous thermal history is removed.

  • Cooling: The sample is then cooled at a specified rate in a cooling bath.

  • Observation: At every 3°C interval, the test jar is removed from the bath and tilted to see if the oil moves.

  • Endpoint: The pour point is the lowest temperature at which movement of the oil is observed. The test is stopped when the oil shows no movement when the jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above this solid point.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

Objective: To determine the ready biodegradability of a substance by aerobic microorganisms.

Methodology:

  • Test Setup: The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium in a closed respirometer.

  • Incubation: The mixture is incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • CO2 Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over the 28-day period. This can be done by trapping the CO2 in a solution of barium or sodium hydroxide and then titrating, or by using an infrared CO2 analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.

  • Result: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.

Visualizing the Chemical Landscape and Experimental Workflow

To further aid in the understanding of the materials and processes discussed, the following diagrams have been generated.

cluster_this compound This compound-Based Lubricant Synthesis This compound This compound (Branched C10 Alcohol) Esterification Esterification This compound->Esterification Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Esterification DIDP Diisodecyl Phthalate (DIDP) (this compound-Based Ester) Esterification->DIDP cluster_synthetic_esters General Synthetic Ester Structures cluster_diester Diester cluster_polyol_ester Polyol Ester Dibasic_Acid Dibasic Acid Diester_Product Diester Dibasic_Acid->Diester_Product Monohydric_Alcohol Monohydric Alcohol Monohydric_Alcohol->Diester_Product Polyol Polyol (e.g., TMP) Polyol_Ester_Product Polyol Ester Polyol->Polyol_Ester_Product Monobasic_Acid Monobasic Acid Monobasic_Acid->Polyol_Ester_Product Start Start: Lubricant Sample Viscosity_Test Viscosity Index (ASTM D2270) Start->Viscosity_Test Wear_Test Wear Protection (ASTM D4172) Start->Wear_Test Oxidation_Test Oxidation Stability (ASTM D2272) Start->Oxidation_Test Pour_Point_Test Pour Point (ASTM D97) Start->Pour_Point_Test Biodegradability_Test Biodegradability (OECD 301B) Start->Biodegradability_Test Data_Analysis Data Analysis & Comparison Viscosity_Test->Data_Analysis Wear_Test->Data_Analysis Oxidation_Test->Data_Analysis Pour_Point_Test->Data_Analysis Biodegradability_Test->Data_Analysis End End: Performance Profile Data_Analysis->End

References

A Head-to-Head Comparison of Isodecanol and Isononyl Alcohol in PVC Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical decision in the formulation of flexible Polyvinyl Chloride (PVC) compounds, profoundly influencing the material's performance, durability, and suitability for its intended application. Among the higher molecular weight plasticizers, those derived from isodecanol and isononyl alcohol are prominent choices. This guide provides an objective, data-driven comparison of these two key alcohols and their primary plasticizer derivatives, Diisodecyl Phthalate (DIDP) and Diisononyl Phthalate (DINP), to support informed material selection in research and development.

Executive Summary

This compound (a C10 alcohol) and isononyl alcohol (a C9 alcohol) are the primary precursors for high molecular weight phthalate plasticizers, DIDP and DINP, respectively.[1] The fundamental difference of a single carbon atom in their alkyl chains leads to a cascade of performance distinctions in the final PVC product.[2] Generally, plasticizers derived from this compound (DIDP) offer superior permanence, including lower volatility, better migration resistance, and enhanced thermal stability.[2][3] Conversely, plasticizers derived from isononyl alcohol (DINP) are recognized for their greater plasticizing efficiency and cost-effectiveness.[2] The choice between the two, therefore, represents a trade-off between durability under demanding conditions and processing efficiency with economic advantages.

Physical and Chemical Properties of the Alcohols

The properties of the precursor alcohols are foundational to the performance of the resulting plasticizers. Both are branched-chain primary alcohols, existing as complex mixtures of isomers.

PropertyThis compoundIsononyl Alcohol
Molecular Formula C₁₀H₂₂OC₉H₂₀O
Molecular Weight 158.28 g/mol 144.25 g/mol
Boiling Point 215-225 °C194-208 °C
Melting Point -60 °C-30 °C
Density (at 20°C) ~0.838 g/mL~0.837 g/mL
Flash Point 95 °C80-94 °C
Solubility in Water InsolubleSlightly soluble

Performance in PVC Applications: A Comparative Analysis

The performance of plasticizers derived from this compound (primarily DIDP) and isononyl alcohol (primarily DINP) in flexible PVC formulations is summarized below. The data is compiled from various technical sources and represents typical values obtained under standardized testing conditions.

Performance MetricTest MethodPlasticizer from this compound (DIDP)Plasticizer from Isononyl Alcohol (DINP)Key Insights
Mechanical Properties
Shore A Hardness (10s)ASTM D22408383At equivalent concentrations, both can achieve similar hardness, indicating comparable initial plasticizing efficiency.[4]
Tensile Strength (MPa)ASTM D41215.914.8DIDP can contribute to slightly higher tensile strength.[4]
Elongation at Break (%)ASTM D412340350DINP may offer slightly better elongation at break.[4]
Permanence
Volatility (% Weight Loss)ASTM D12031.31.6The higher molecular weight of DIDP results in lower volatility, leading to greater permanence.[2][4]
Migration ResistanceVariousSuperiorGoodDIDP's longer carbon chain leads to better entanglement with PVC polymer chains, resulting in lower migration.[2][3]
Low-Temperature Flexibility
Torsional Flex Temp. (°C, Tf)ASTM D1043-33-35DINP generally provides slightly better low-temperature flexibility.[4]
Thermal Stability
Heat ResistanceApplication DependentSuperiorGoodDIDP is preferred for applications with service temperatures above 75°C due to its greater thermal stability.[2]

Logical Workflow: From Alcohol to PVC Performance

The following diagram illustrates the relationship between the precursor alcohol's properties and the final performance characteristics of the plasticized PVC.

G cluster_alcohols Precursor Alcohols cluster_plasticizers Plasticizers cluster_performance PVC Performance Characteristics This compound This compound (C10) DIDP DIDP (Higher MW) This compound->DIDP Isononyl_Alcohol Isononyl Alcohol (C9) DINP DINP (Lower MW) Isononyl_Alcohol->DINP Permanence Higher Permanence (Low Volatility, Low Migration) DIDP->Permanence Heat_Stability Better Heat Stability DIDP->Heat_Stability Efficiency Higher Plasticizing Efficiency (Lower Cost, Easier Processing) DINP->Efficiency Low_Temp_Flex Better Low-Temperature Flexibility DINP->Low_Temp_Flex

From Alcohol to Performance

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance in PVC. The following are summaries of the standard test methods used to generate the comparative data.

Experimental Workflow for PVC Compound Evaluation

G cluster_prep Material Preparation cluster_processing Processing cluster_testing Performance Testing A PVC Resin + Stabilizer + Lubricant + Plasticizer (DIDP or DINP) B Compounding (Two-Roll Mill) A->B Formulation C Molding (Hydraulic Press) B->C Homogenized Compound D Hardness (ASTM D2240) C->D Test Specimens E Tensile Properties (ASTM D412) C->E Test Specimens F Low-Temp Flex (ASTM D1043) C->F Test Specimens G Volatility (ASTM D1203) C->G Test Specimens

PVC Compound Evaluation Workflow

1. Tensile Properties (ASTM D412)

This test method determines the force required to stretch a material to its breaking point, providing key indicators of its strength and ductility.[5]

  • Apparatus: A universal testing machine (tensile tester) with appropriate grips and an extensometer.

  • Specimen: Dumbbell-shaped specimens are die-cut from a molded sheet of the plasticized PVC.[6]

  • Procedure:

    • Place two reference marks on the narrow section of the specimen.

    • Mount the specimen in the grips of the tensile tester.

    • Pull the specimen at a constant rate of speed (e.g., 20 inches/minute) until it ruptures.[7]

    • Record the force and elongation throughout the test.

  • Key Data: Tensile strength (stress at break) and elongation at break (percentage change in length).

2. Hardness (ASTM D2240, Shore A)

This method measures the indentation hardness of the material, which is a quick indicator of plasticizer efficiency.[8]

  • Apparatus: A Shore A durometer.[9]

  • Specimen: A flat specimen with a minimum thickness of 6mm.[9]

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer's indenter firmly and parallelly onto the specimen's surface.[10]

    • Read the hardness value on the scale within one second of firm contact.[10]

    • Take multiple readings at different locations on the specimen and average the results.

3. Low-Temperature Flexibility (ASTM D1043)

This torsion test evaluates the stiffness of the plasticized PVC as a function of temperature.[11]

  • Apparatus: A torsional stiffness tester with a temperature-controlled chamber.

  • Specimen: A rectangular specimen of the plasticized PVC.

  • Procedure:

    • Clamp the specimen in the apparatus.

    • Submerge the specimen in a heat-transfer medium within the temperature-controlled chamber.

    • Lower the temperature to the desired test point.

    • Apply a torsional force to the specimen and measure the resulting angular deflection.

  • Key Data: The temperature at which the material reaches a specified torsional stiffness (Tf).

4. Volatility (ASTM D1203)

This test method determines the weight loss of a plastic material due to the evaporation of volatile components, primarily the plasticizer.[12]

  • Apparatus: An analytical balance, a forced-convection oven, and containers with activated carbon.

  • Specimen: A sample of the plasticized PVC of a specified size.

  • Procedure (Method A - Direct Contact):

    • Weigh the initial specimen.

    • Place the specimen in a container and cover it with activated carbon.[13]

    • Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After cooling, remove the specimen, clean off any adhering carbon, and reweigh it.

  • Key Data: The percentage of weight loss, which is attributed to the loss of volatile components.[14]

Conclusion

The choice between this compound and isononyl alcohol as precursors for PVC plasticizers is contingent on the specific performance requirements of the end-product. For applications demanding high durability, longevity, and resistance to environmental stressors such as high temperatures and extraction, this compound-derived plasticizers like DIDP are the superior choice.[2] In contrast, for general-purpose applications where processing efficiency, flexibility, and cost are the primary drivers, isononyl alcohol-derived plasticizers like DINP present a more advantageous option.[2] A thorough evaluation of the trade-offs between these performance characteristics, supported by standardized testing, is essential for optimizing PVC formulations for their intended service life and environment.

References

Efficacy of isodecanol as a coalescing agent in latex paints compared to other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Coalescing agents are essential components in latex paint formulations, acting as temporary plasticizers that soften latex polymer particles, enabling them to fuse together into a continuous, durable film as the paint dries. The effectiveness of a coalescing agent is typically evaluated based on several key performance metrics.

Key Performance Metrics for Coalescing Agents:

  • Minimum Film Formation Temperature (MFFT): This is the lowest temperature at which a latex paint can form a continuous film. An effective coalescing agent will significantly lower the MFFT of a paint formulation, allowing it to be applied in a wider range of temperature conditions.

  • Scrub Resistance: This metric quantifies the durability of the dried paint film against mechanical abrasion, simulating real-world wear and tear from cleaning. It is often measured in the number of cycles a standardized brush or sponge can scrub the surface before the paint film is breached.

  • Gloss Development: The ability of a paint to form a smooth, uniform surface impacts its gloss level. Coalescing agents play a role in achieving the desired sheen, from matte to high gloss, by ensuring proper film coalescence.

  • Volatile Organic Compound (VOC) Content: With increasing environmental regulations, the contribution of a coalescing agent to the overall VOC content of the paint is a critical consideration. There is a significant industry trend towards low-VOC and zero-VOC coalescing agents.

Comparative Landscape of Common Coalescing Agents

Extensive research has been conducted on various coalescing agents, providing a baseline for performance expectations.

Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate): Often considered an industry benchmark, Texanol is known for its excellent efficiency in lowering MFFT and contributing to good film integrity, which in turn positively affects scrub resistance and gloss.[1][2] However, it is also a volatile organic compound, which has led to the development of lower-VOC alternatives.

Glycol Ethers: This class of solvents, including ethylene glycol and propylene glycol ethers, offers a range of evaporation rates and solvency characteristics, allowing formulators to fine-tune paint properties.[3][4] Their performance in terms of MFFT reduction and impact on paint durability has been well-documented.[4]

Low-VOC/Zero-VOC Alternatives: In response to environmental regulations, a new generation of coalescing agents with very low or no VOC contribution has been developed. These often have different chemical structures, such as high-boiling point esters or specialty alcohols, and their performance can vary significantly depending on the latex binder and overall paint formulation.[5][6]

The Information Gap on Isodecanol

Despite a thorough search of scientific databases, technical literature, and patent filings, specific experimental data detailing this compound's performance as a coalescing agent in latex paints remains elusive. While safety data sheets and chemical supplier information provide physical and chemical properties of this compound, they do not offer performance data within a paint formulation context.[7][8][9][10] The available literature focuses on its role in other applications, such as an antifoaming agent.

This lack of publicly available, direct comparative data prevents a quantitative analysis of this compound against established coalescing agents like Texanol and glycol ethers for key paint performance metrics.

Experimental Protocols for Coalescing Agent Evaluation

To generate the necessary comparative data, a series of standardized tests would need to be performed. The following outlines the typical experimental methodologies used in the paint industry to evaluate coalescing agents.

Minimum Film Formation Temperature (MFFT) Determination

Objective: To determine the lowest temperature at which a latex paint forms a continuous film.

Apparatus: MFFT Bar (a metal platen with a controlled temperature gradient).

Procedure:

  • Prepare latex paint formulations with equivalent levels of the coalescing agents to be tested (e.g., this compound, Texanol, a selected glycol ether). A control formulation with no coalescing agent should also be prepared.

  • Apply a uniform film of each paint formulation across the temperature gradient of the MFFT bar using a film applicator.

  • Allow the films to dry.

  • Observe the point on the temperature scale where the film transitions from a cracked, non-continuous state to a smooth, continuous film. This temperature is recorded as the MFFT.

Scrub Resistance Test

Objective: To assess the durability of the paint film to mechanical scrubbing.

Apparatus: A scrub test machine, standardized scrub brushes or sponges, and a scrub medium (abrasive or non-abrasive slurry).

Procedure:

  • Apply a uniform film of each paint formulation onto a test panel (e.g., black vinyl chart).

  • Allow the panels to cure for a specified period (typically 7 days) under controlled temperature and humidity conditions.

  • Mount the cured panel in the scrub test machine.

  • The scrub head, fitted with a brush or sponge and loaded with the scrub medium, is moved back and forth over the paint film.

  • The number of cycles required to wear through the paint film to the substrate is recorded. A higher number of cycles indicates better scrub resistance.

Gloss Measurement

Objective: To measure the specular gloss of a paint film.

Apparatus: A glossmeter (typically with 20°, 60°, and 85° geometries).

Procedure:

  • Apply a uniform film of each paint formulation to a smooth, non-porous substrate (e.g., a sealed chart or glass panel).

  • Allow the films to dry and cure under controlled conditions.

  • Calibrate the glossmeter using a standard of known gloss value.

  • Measure the gloss of each paint film at the appropriate angle (60° is common for semi-gloss, while 20° is used for high-gloss and 85° for matte finishes). Multiple readings should be taken and averaged for each sample.

Logical Workflow for Coalescing Agent Evaluation

The following diagram illustrates the logical workflow for a comparative study of coalescing agents.

Coalescent_Evaluation_Workflow cluster_formulation Paint Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulate_Control Formulate Control Paint (No Coalescent) MFFT_Test MFFT Determination Formulate_Control->MFFT_Test Scrub_Test Scrub Resistance Test Formulate_Control->Scrub_Test Gloss_Test Gloss Measurement Formulate_Control->Gloss_Test VOC_Test VOC Content Analysis Formulate_Control->VOC_Test Formulate_this compound Formulate Paint with this compound Formulate_this compound->MFFT_Test Formulate_this compound->Scrub_Test Formulate_this compound->Gloss_Test Formulate_this compound->VOC_Test Formulate_Texanol Formulate Paint with Texanol Formulate_Texanol->MFFT_Test Formulate_Texanol->Scrub_Test Formulate_Texanol->Gloss_Test Formulate_Texanol->VOC_Test Formulate_Glycol Formulate Paint with Glycol Ether Formulate_Glycol->MFFT_Test Formulate_Glycol->Scrub_Test Formulate_Glycol->Gloss_Test Formulate_Glycol->VOC_Test Data_Table Tabulate Quantitative Data MFFT_Test->Data_Table Scrub_Test->Data_Table Gloss_Test->Data_Table VOC_Test->Data_Table Performance_Comparison Compare Performance Metrics Data_Table->Performance_Comparison Conclusion Draw Conclusions on Efficacy Performance_Comparison->Conclusion

Caption: Workflow for Comparative Evaluation of Coalescing Agents.

Conclusion

Without specific experimental data for this compound's performance as a coalescing agent, a direct and quantitative comparison to other solvents in latex paint formulations is not possible. The information available in the public domain does not currently support the creation of a detailed comparison guide as requested. To ascertain the efficacy of this compound, it would be necessary to conduct a comprehensive experimental study following the standardized protocols outlined above. Such a study would be of significant value to paint chemists and formulators seeking to explore novel, potentially low-VOC coalescing agent options.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Isodecanol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a secure and compliant laboratory environment is paramount. The proper disposal of chemical reagents like isodecanol is a critical component of this responsibility. Adherence to correct disposal protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and upholds regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]

  • Spill Management: In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand or vermiculite.[1][2][3] Prevent the spill from reaching drains or waterways.[4][5]

Hazard Profile: this compound

Understanding the hazards associated with this compound is fundamental to its safe management.

Hazard ClassificationDescriptionCitations
Human Health Causes skin and serious eye irritation.[1][3][4] Vapors may irritate the respiratory tract.[2][6]
Environmental Toxic to aquatic life with long-lasting effects.[1][4][5] Avoid release to the environment.[1][4][5]
Physical Combustible liquid. Keep away from heat and open flames.[2]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or into any sewer system. [4][5]

Waste Collection and Segregation
  • Containerization: Collect waste this compound in a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Clearly label the waste container with "Waste this compound," along with appropriate hazard symbols (e.g., irritant, environmentally hazardous).

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong oxidants, to prevent hazardous reactions.[2] It should be classified as a non-halogenated organic solvent waste.

Storage of Waste
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from sources of ignition such as heat or open flames.[1]

  • Incompatible Materials: Ensure the waste container is stored separately from incompatible materials, especially strong oxidizing agents.[2]

Professional Disposal
  • Licensed Waste Service: Engage a licensed chemical waste disposal company for the collection, treatment, and final disposal of the waste.[1] Disposal may involve controlled incineration with flue gas scrubbing to mitigate environmental release.[1]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to arrange for waste pickup.

Decontamination of Containers and Materials
  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[7]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated PPE should be collected in a labeled, sealed container and disposed of as hazardous waste.[4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isodecanol_Disposal_Workflow start This compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_spill Accidental Spill? ppe_check->is_spill containerize Collect in a Labeled, Sealable Container segregate Segregate from Incompatible Chemicals containerize->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal_route Contact EHS or Licensed Waste Disposal Service storage->disposal_route is_spill->containerize No contain_spill Contain with Inert Absorbent Material is_spill->contain_spill Yes collect_spill Collect Contaminated Material in a Labeled, Sealed Bag/Container contain_spill->collect_spill collect_spill->storage end Proper Disposal Complete disposal_route->end

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Logistics for Handling Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural information for the safe handling and disposal of isodecanol, tailored for researchers, scientists, and drug development professionals. Following these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

This compound is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1][2][3][4][5] Inhalation may irritate the respiratory tract, and prolonged skin contact can cause defatting, leading to dryness or cracking.[3][6]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Equipment Specification Purpose Source
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).Protects against splashes and vapors.[1][2][3]
A face shield should be worn in addition to goggles when there is a significant risk of splashing.Provides broader facial protection from splashes.[7]
Skin Protection Chemical-resistant, impermeable gloves (e.g., nitrile or butyl rubber, tested to EN 374).Prevents direct skin contact and irritation.[1][2][7]
Fire/flame resistant and impervious clothing; lab coat.Protects skin and personal clothing from contamination.[1][7]
Respiratory Protection Generally not required in a well-ventilated area.Standard ventilation is sufficient to control vapor levels.[7]
Full-face, NIOSH/MSHA-approved respirator.Required if ventilation is inadequate, if aerosols are generated, or if exposure limits are exceeded.[1][7]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the operational workflow, from preparation to the final disposal of this compound and associated waste.

Preparation and Handling
  • Area Preparation : Before handling, ensure the work area is clean and uncluttered.[7] Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3][7] Locate the nearest eyewash station and safety shower.[7]

  • Don PPE : Correctly put on all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[1][8]

  • Safe Handling :

    • Avoid all direct contact with skin and eyes.[1][3][9]

    • Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[1][3]

    • Avoid the formation of aerosols or mists.[1][3]

    • When transferring, pour carefully to prevent splashing.[7]

  • Hygiene : After handling, wash hands thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the designated work area.[2]

Storage
  • Store containers in a cool, well-ventilated place, away from direct sunlight and areas of high fire hazard.[1]

  • Ensure this compound is stored separately from strong oxidants.[1][6]

Spill Management
  • Immediate Response : Evacuate all non-essential personnel from the spill area.[1] Remove all sources of ignition.[1]

  • Containment : Wear appropriate PPE, including respiratory protection if necessary. Stop the leak if it is safe to do so.[1][10]

  • Cleanup :

    • Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1][10][11]

    • Collect the absorbed material and leaking liquid into sealable, properly labeled containers for disposal.[1][3][6][10]

  • Ventilation : Ventilate the affected area after cleanup is complete.[2]

Disposal Plan
  • Chemical Waste : Dispose of this compound waste through an appropriate treatment and disposal facility, adhering to all local, state, and federal regulations.[1][3] this compound is considered a dangerous waste and harmful to aquatic life.[2][4] Avoid release to the environment.[1][2][3]

  • Contaminated Materials : All contaminated PPE (gloves, lab coats) and cleanup materials must be collected in sealed bags and disposed of as hazardous waste.[7]

Emergency First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air and allow them to rest. Seek medical attention.[1][3][6]
Skin Contact Immediately remove all contaminated clothing.[1][2] Rinse the affected skin, then wash with plenty of soap and water. Seek medical attention if irritation occurs.[1][3][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1][3][6] Seek immediate medical attention.[1][3][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[2][8][11] Have the person rest and seek medical attention.[1]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Preparedness prep_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle Handle this compound (Avoid Splashes & Vapors) don_ppe->handle decon Decontaminate Work Area handle->decon doff_ppe Doff PPE Correctly decon->doff_ppe dispose_chem Dispose of Chemical Waste (Hazardous Waste Stream) doff_ppe->dispose_chem dispose_ppe Dispose of Contaminated PPE (Hazardous Waste Stream) doff_ppe->dispose_ppe spill Spill Response Plan first_aid First Aid Stations (Eyewash, Shower)

Caption: Logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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